molecular formula C21H24N2O3 B041145 Mayumbine CAS No. 25532-45-0

Mayumbine

Katalognummer: B041145
CAS-Nummer: 25532-45-0
Molekulargewicht: 352.4 g/mol
InChI-Schlüssel: GRTOGORTSDXSFK-XIEZEKGWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Mayumbine is a monoterpene indole alkaloid isolated from the botanical species Mitragyna speciosa. This compound is of significant interest in pharmacological and neurochemical research due to its complex interaction with various neurotransmitter systems. Preliminary investigations suggest that this compound may exhibit modulatory effects on serotonergic and adrenergic pathways, distinguishing its pharmacological profile from other alkaloids found in the same source. Researchers are actively exploring its potential role in modulating neuronal excitability and its influence on specific G-protein coupled receptors (GPCRs). Its unique structure and proposed mechanism of action make it a valuable tool for studying neuropharmacology, signal transduction, and for the development of novel biochemical probes. This product is provided as a high-purity analytical standard to ensure reliable and reproducible results in your experimental workflows.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

methyl (1S,15R,16R,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t12-,15+,16-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTOGORTSDXSFK-XIEZEKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501316603
Record name 19-Epiajmalicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25532-45-0
Record name 19-Epiajmalicine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25532-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 19-epi-Ajmalicine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025532450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19-Epiajmalicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Mayumbine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mayumbine, a heteroyohimbine alkaloid and a stereoisomer of ajmalicine, exerts its primary pharmacological effects through interaction with the central nervous system. This technical guide delineates the mechanism of action of this compound, focusing on its molecular interactions and the subsequent signaling pathways. Quantitative data from key experimental findings are summarized, and detailed methodologies for the cited experiments are provided. Furthermore, this guide includes visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's pharmacological profile.

Core Mechanism of Action: Interaction with the GABAergic System

The principal mechanism of action of this compound involves its activity as a ligand for the benzodiazepine (B76468) (BZD) binding site on the γ-aminobutyric acid type A (GABAA) receptor. The GABAA receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, opens its integral chloride (Cl⁻) channel, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, resulting in neuronal inhibition.

This compound binds to the allosteric BZD site on the GABAA receptor complex, thereby modulating the receptor's response to GABA.

Molecular Target: Benzodiazepine Site of the GABAA Receptor

This compound has been demonstrated to bind with high affinity to benzodiazepine receptors in the rat brain.[1][2] This interaction has been quantified through competitive radioligand binding assays.

Quantitative Analysis of Receptor Binding and Functional Activity

Experimental data have elucidated the binding affinity and functional nature of this compound at the benzodiazepine receptor.

ParameterValueBrain RegionMethodReference
IC₅₀ 76 ± 3.5 nMRat whole brain (minus cerebellum and pons-medulla)[³H]-diazepam binding assay[1]
GABA Ratio 1.2Rat Cortex[³H]-diazepam binding assay[1]
1.2Rat Hippocampus[³H]-diazepam binding assay[1]
1.4Rat Cerebellum[³H]-diazepam binding assay[1]

Table 1: Quantitative data for this compound's interaction with the benzodiazepine receptor.

The IC₅₀ value indicates the concentration of this compound required to inhibit 50% of the specific binding of [³H]-diazepam to the BZD sites. The GABA ratio, which is the ratio of the IC₅₀ value in the absence of GABA to that in the presence of a fixed concentration of GABA, provides insight into the functional activity of the ligand. A GABA ratio greater than 1 is indicative of agonist activity, while a ratio of 1 suggests antagonist activity, and a ratio less than 1 points towards inverse agonist activity. The GABA ratios for this compound (1.2-1.4) suggest that it acts as a partial agonist at the benzodiazepine receptor.[1]

Signaling Pathway

The binding of this compound to the benzodiazepine site of the GABAA receptor potentiates the GABA-induced chloride ion influx. This allosteric modulation enhances the inhibitory effect of GABA on neuronal excitability.

Mayumbine_Signaling_Pathway cluster_neuron Postsynaptic Neuron cluster_ligands Ligands GABA_A_Receptor GABAA Receptor Chloride_Channel Chloride (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel opens BZD_Site Benzodiazepine Site BZD_Site->GABA_A_Receptor modulates Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Cl⁻ influx Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition leads to This compound This compound This compound->BZD_Site binds to GABA GABA GABA->GABA_A_Receptor binds to Binding_Assay_Workflow start Start prep Prepare rat brain membranes start->prep incubate Incubate membranes with [³H]-diazepam and this compound prep->incubate separate Separate bound and free radioligand (e.g., vacuum filtration) incubate->separate quantify Quantify radioactivity (liquid scintillation counting) separate->quantify analyze Analyze data to determine IC₅₀ quantify->analyze end End analyze->end TEVC_Workflow start Start inject Inject Xenopus oocytes with cRNA for GABAA receptor subunits start->inject express Allow for receptor expression (2-5 days) inject->express clamp Place oocyte in recording chamber and impale with two electrodes express->clamp perfuse Perfuse with GABA and GABA + this compound clamp->perfuse record Record chloride currents perfuse->record analyze Analyze data to determine EC₅₀ and Emax record->analyze end End analyze->end

References

Mayumbine as a Benzodiazepine Receptor Ligand: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mayumbine, a naturally occurring heteroyohimbine alkaloid isolated from Rauwolfia vomitoria, has been identified as a high-affinity ligand for the benzodiazepine (B76468) receptor site on the γ-aminobutyric acid type A (GABAA) receptor complex. This document provides a comprehensive technical overview of this compound's interaction with the benzodiazepine receptor, including its binding characteristics and putative functional profile. Detailed experimental protocols for the isolation, binding affinity determination, and functional characterization of this compound are presented. Furthermore, this guide includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mechanism of action and its potential as a modulator of the GABAergic system.

Introduction

The GABAA receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. The receptor complex houses multiple allosteric modulatory sites, with the benzodiazepine site being a key pharmacological target for a variety of therapeutic agents used in the treatment of anxiety, insomnia, and seizure disorders. Ligands of the benzodiazepine receptor can exhibit a spectrum of activities, ranging from full agonism to full inverse agonism.

This compound, also known as 19-epi-ajmalicine, is an indole (B1671886) alkaloid that has demonstrated potent interaction with the benzodiazepine receptor.[1] Its characterization is of interest for the development of novel therapeutic agents with potentially unique pharmacological profiles. This guide synthesizes the available data on this compound's activity at the benzodiazepine receptor and provides detailed methodologies for its further investigation.

Quantitative Data

The following tables summarize the in vitro binding data for this compound at the rat brain benzodiazepine receptor.

Table 1: Inhibition of [3H]-Diazepam Binding by this compound

ParameterValueReference
IC5076 ± 3.5 nM[1][2]

IC50 represents the concentration of this compound required to inhibit 50% of the specific binding of [3H]-diazepam.

Table 2: GABA Ratio of this compound in Different Rat Brain Regions

Brain RegionGABA RatioPutative Functional ProfileReference
Cortex1.2Partial Agonist[2]
Hippocampus1.2Partial Agonist[2]
Cerebellum1.4Partial Agonist[2]

The GABA ratio is the ratio of the IC50 value for inhibition of radioligand binding in the presence of a fixed concentration of GABA to the IC50 value in the absence of GABA. A GABA ratio greater than 1 is indicative of agonist or partial agonist activity.

Experimental Protocols

Isolation of this compound from Rauwolfia vomitoria

The following is a generalized protocol for the extraction and isolation of alkaloids, including this compound, from the root powder of Rauwolfia vomitoria, based on established methods for yohimbine (B192690) alkaloids.[3][4]

  • Extraction:

    • Macerate the dried and powdered root of Rauwolfia vomitoria in an acidified ethanol-water solution.

    • Stir the mixture for a specified period and then filter to collect the leachate.

    • Repeat the extraction process on the plant residue to ensure complete extraction of alkaloids.

    • Combine the leachates and concentrate under reduced pressure.

  • Chromatographic Separation:

    • Subject the concentrated extract to adsorption chromatography using a non-polar macroporous resin.

    • Wash the resin with water and then elute with increasing concentrations of ethanol (B145695) (e.g., 40% and 80%) to fractionate the alkaloids.

    • Collect the fractions and concentrate them.

    • Further purify the fractions using a weakly acidic cation exchange resin, followed by elution with 50% ethanol.

    • Adjust the pH of the eluate to 3 with a concentrated acid and concentrate.

    • Perform reversed-phase chromatography (e.g., C18) on the concentrated acidic solution, eluting with a gradient of increasing ethanol concentration in water.

    • Collect the fractions and monitor for the presence of this compound using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Crystallization and Identification:

    • Combine the fractions containing pure this compound and concentrate to obtain a solid residue.

    • Recrystallize the residue from a suitable organic solvent to obtain pure this compound crystals.

    • Confirm the identity and purity of the isolated compound using spectroscopic methods such as mass spectrometry (MS), nuclear magnetic resonance (NMR), and comparison with reference standards.

Alternatively, this compound can be obtained through total synthesis.[5][6]

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the benzodiazepine receptor using [3H]-diazepam as the radioligand.[2]

  • Membrane Preparation:

    • Euthanize male Wistar rats and rapidly dissect the desired brain regions (e.g., cortex, hippocampus, cerebellum) on ice.

    • Homogenize the tissue in ice-cold Tris-citrate buffer (50 mM, pH 7.1) using a homogenizer.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for a specified time at 4°C.

    • Discard the supernatant and resuspend the pellet in fresh buffer.

    • Repeat the centrifugation and resuspension steps to wash the membranes.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: Brain membrane preparation, [3H]-diazepam (at a concentration close to its Kd), and assay buffer.

      • Non-specific Binding: Brain membrane preparation, [3H]-diazepam, and a high concentration of a non-labeled benzodiazepine (e.g., 10 µM diazepam).

      • Competition: Brain membrane preparation, [3H]-diazepam, and varying concentrations of this compound.

    • Incubate the plate at a controlled temperature (e.g., 0-4°C) for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

GABA Shift Assay

This assay is used to differentiate between benzodiazepine receptor agonists, antagonists, and inverse agonists by measuring the effect of GABA on the binding of the test compound.[7]

  • Protocol:

    • Perform the radioligand binding assay as described in section 3.2 in two parallel sets of experiments.

    • In one set, perform the assay in the absence of GABA.

    • In the second set, add a fixed concentration of GABA (e.g., 10-100 µM) to all wells.

    • Determine the IC50 values for this compound in both the absence and presence of GABA.

  • Data Analysis:

    • Calculate the GABA ratio: IC50 (in the presence of GABA) / IC50 (in the absence of GABA).

    • Interpretation:

      • GABA ratio > 1: Indicates agonist or partial agonist activity.

      • GABA ratio ≈ 1: Indicates antagonist activity.

      • GABA ratio < 1: Indicates inverse agonist or partial inverse agonist activity.

Functional Assays (Electrophysiology and Chloride Flux)

This technique directly measures the effect of a compound on the ion flow through the GABAA receptor channel in single cells.

  • Cell Preparation: Use cultured neurons or cell lines (e.g., HEK293) expressing recombinant GABAA receptors.

  • Recording:

    • Establish a whole-cell patch-clamp recording from a single cell.

    • Apply a submaximal concentration of GABA to elicit a baseline chloride current.

    • Co-apply GABA with varying concentrations of this compound and record the change in the current amplitude.

  • Data Analysis:

    • Measure the potentiation of the GABA-evoked current by this compound.

    • A positive modulation of the GABA response indicates agonist or partial agonist activity. The magnitude of potentiation relative to a full agonist (e.g., diazepam) determines the degree of partial agonism.

This assay measures the influx of chloride ions into membrane vesicles (microsacs) containing GABAA receptors.[1][8]

  • Microsac Preparation: Prepare membrane vesicles from rat cerebral cortex.

  • Assay:

    • Pre-incubate the microsacs with this compound at various concentrations.

    • Initiate chloride influx by adding a solution containing GABA and a radioactive chloride isotope (36Cl-).

    • Stop the influx at a specific time point by rapid filtration and washing.

    • Measure the amount of 36Cl- trapped inside the microsacs using a scintillation counter.

  • Data Analysis:

    • Determine the potentiation of GABA-stimulated chloride influx by this compound.

    • Compare the maximal potentiation to that of a full agonist to classify this compound's efficacy.

Visualizations

Signaling Pathway

GABAA_Modulation cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABAA Receptor (α, β, γ subunits) GABA->GABA_A_Receptor Binds to α/β interface This compound This compound (Partial Agonist) This compound->GABA_A_Receptor Binds to Benzodiazepine Site (α/γ interface) Chloride Cl- GABA_A_Receptor->Chloride Opens Cl- Channel (Increased Frequency) Hyperpolarization Membrane Hyperpolarization Chloride->Hyperpolarization Influx Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: Allosteric modulation of the GABAA receptor by this compound.

Experimental Workflow

Experimental_Workflow start Start: Novel Ligand (this compound) isolation Isolation from Rauwolfia vomitoria or Synthesis start->isolation binding_assay Radioligand Binding Assay ([3H]-diazepam) isolation->binding_assay affinity Determine Binding Affinity (IC50, Ki) binding_assay->affinity gaba_shift GABA Shift Assay affinity->gaba_shift efficacy_class Classify Efficacy (Agonist, Antagonist, etc.) gaba_shift->efficacy_class functional_assays Functional Assays (Electrophysiology, Cl- Flux) efficacy_class->functional_assays quantify_efficacy Quantify Functional Potency and Efficacy (EC50, Emax) functional_assays->quantify_efficacy in_vivo In Vivo Behavioral Studies (Anxiolytic, Sedative Models) quantify_efficacy->in_vivo pharmacological_profile Determine Pharmacological Profile in_vivo->pharmacological_profile end End: Characterized Ligand pharmacological_profile->end

Caption: Workflow for characterizing this compound as a benzodiazepine receptor ligand.

Logical Relationship Diagram

Logical_Relationship GABAA GABAA Receptor Complex - Pentameric protein - Ligand-gated ion channel BZD_Site Benzodiazepine Receptor Site - Allosteric modulatory site - Located at α/γ subunit interface GABAA->BZD_Site contains GABA_Site GABA Binding Site - Orthosteric binding site - Located at α/β subunit interface GABAA->GABA_Site contains Cl_Channel Chloride Ion Channel - Central pore of the receptor - Gating is modulated GABAA->Cl_Channel contains BZD_Site->Cl_Channel modulates gating of This compound This compound - Heteroyohimbine alkaloid - Partial agonist ligand This compound->BZD_Site binds to GABA_Site->Cl_Channel activates gating of Neuronal_Response Neuronal Response - Hyperpolarization - Inhibition Cl_Channel->Neuronal_Response mediates

Caption: Relationship between this compound, the BZD site, and the GABAA receptor.

Discussion and Future Directions

The available evidence strongly indicates that this compound is a high-affinity ligand for the benzodiazepine receptor, exhibiting a partial agonist profile based on in vitro binding assays.[1][2] Its GABA ratio suggests that it can allosterically modulate the GABAA receptor in a manner consistent with other partial agonists.

However, a complete pharmacological characterization of this compound is still lacking. Future research should focus on:

  • Functional Assays: Conducting electrophysiological and chloride flux assays to definitively quantify the efficacy and potency of this compound as a partial agonist. These studies will be crucial to understand the degree to which this compound can modulate GABAergic neurotransmission compared to full agonists like diazepam.

  • Subtype Selectivity: Investigating the binding affinity and functional effects of this compound on different GABAA receptor subtypes. The benzodiazepine receptor is heterogeneous, and subtype selectivity can significantly influence the therapeutic and side-effect profile of a ligand.

  • In Vivo Behavioral Studies: Performing animal studies to evaluate the behavioral effects of this compound. Key assessments should include models of anxiety (e.g., elevated plus-maze, light-dark box) and sedation (e.g., open field, rotarod) to determine its anxiolytic and sedative potential.[9][10][11] It is important to differentiate these effects from those of related compounds like yohimbine, whose behavioral actions are primarily mediated by α2-adrenergic receptors.[12][13]

A thorough investigation of these aspects will provide a comprehensive understanding of this compound's pharmacological profile and its potential as a lead compound for the development of novel therapeutics targeting the GABAergic system.

References

Stereochemical Distinction of Mayumbine and Ajmalicine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Mayumbine and ajmalicine (B1678821), both naturally occurring heteroyohimbine alkaloids, present a compelling case study in stereochemistry's profound impact on pharmacological activity. As stereoisomers, they share the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. This subtle distinction leads to their interaction with entirely different biological targets, resulting in distinct therapeutic effects. Ajmalicine is recognized for its antihypertensive properties, acting as an antagonist at α1-adrenergic receptors, while this compound engages the central nervous system as a ligand for benzodiazepine (B76468) receptors. This guide provides a comprehensive technical overview of the stereochemical differences between this compound and ajmalicine, supported by quantitative data, detailed experimental protocols, and visualizations of their respective signaling pathways.

Stereochemical Elucidation

This compound and ajmalicine are diastereomers, specifically epimers at the C19 position. Both possess a rigid pentacyclic structure with four stereocenters. However, the consistent (S)-configuration at the C15 stereocenter in all known natural heteroyohimbine alkaloids is a notable feature. The key stereochemical distinction lies in the orientation of the methyl group at C19. In ajmalicine, this methyl group is in the α-position (pointing down), whereas in this compound, it is in the β-position (pointing up).

dot

Caption: Stereochemical relationship between Ajmalicine and this compound.

Quantitative Data Comparison

The differing stereochemistry of this compound and ajmalicine gives rise to distinct physical and pharmacological properties, as summarized in the tables below.

Table 1: Physical and Spectroscopic Properties
PropertyThis compoundAjmalicine
Molecular Formula C₂₁H₂₄N₂O₃C₂₁H₂₄N₂O₃
Molecular Weight 352.43 g/mol 352.43 g/mol
Melting Point Not Reported258-263 °C (decomposes)[1][2]
Optical Rotation Not ReportedNot Reported
¹H-NMR (Selected Signals) Data not fully availableδ 7.47 (d, J=7.5 Hz, 1H), 7.0-7.2 (m, 3H), 4.75 (q, J=6.7 Hz, 1H), 3.76 (s, 3H), 1.48 (d, J=6.7 Hz, 3H)
¹³C-NMR (Selected Signals) Data not fully availableδ 168.0, 154.5, 137.9, 134.5, 127.8, 121.6, 119.5, 118.2, 110.8, 108.2, 96.3, 75.1, 60.1, 52.9, 51.6, 51.3, 34.9, 21.4, 18.9, 16.3
Table 2: Pharmacological Activity
CompoundTarget ReceptorActivityQuantitative Data
This compound Benzodiazepine Receptor (GABA-A Receptor)LigandIC₅₀ = 76 ± 3.5 nM (inhibition of ³H-diazepam binding)
Ajmalicine α1-Adrenergic ReceptorAntagonistIn vitro vasodilation (EC₅₀ and Kᵢ values are method-dependent)[3]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Diastereomer Separation

The separation of this compound and ajmalicine can be achieved using reversed-phase HPLC, leveraging the subtle differences in their polarity due to their stereochemical variations.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is typically effective. A starting concentration of ~30% acetonitrile, increasing to ~70% over 20-30 minutes, can provide good separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

  • Expected Outcome: Due to the difference in the spatial arrangement of the C19 methyl group, this compound and ajmalicine will exhibit different retention times on the C18 column, allowing for their separation and quantification.

Stereochemical Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the stereochemistry of molecules like this compound and ajmalicine.

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve a pure sample of the alkaloid in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Experiments:

    • 1D ¹H NMR: Provides information on the chemical environment and coupling of protons. The chemical shift and coupling constants of the proton at C19 and the methyl protons at C19 are particularly diagnostic.

    • 1D ¹³C NMR: Shows the chemical shifts of all carbon atoms. The chemical shift of C19 and the C19-methyl carbon will differ between the two isomers.

    • 2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for unambiguous assignment of all proton and carbon signals and for determining through-space proximities of atoms. NOESY (Nuclear Overhauser Effect Spectroscopy) is especially important for stereochemical assignment, as it can reveal the spatial relationships between the C19-methyl group and other protons in the molecule, confirming its α or β orientation.

Signaling Pathways

Ajmalicine and the α1-Adrenergic Receptor Signaling Pathway

Ajmalicine exerts its antihypertensive effect by blocking α1-adrenergic receptors on vascular smooth muscle. This antagonism prevents the binding of endogenous catecholamines like norepinephrine, leading to vasodilation.

dot

Ajmalicine_Pathway cluster_membrane Cell Membrane Alpha1_Receptor α1-Adrenergic Receptor Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates Norepinephrine Norepinephrine Norepinephrine->Alpha1_Receptor Binds & Activates Ajmalicine Ajmalicine Ajmalicine->Alpha1_Receptor Antagonizes PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction PKC->Vasoconstriction

Caption: Ajmalicine's antagonistic effect on the α1-adrenergic signaling pathway.

This compound and the Benzodiazepine Receptor (GABA-A) Signaling Pathway

This compound acts as a ligand at the benzodiazepine binding site on the GABA-A receptor, a ligand-gated ion channel in the central nervous system. This interaction modulates the receptor's response to its endogenous ligand, GABA (gamma-aminobutyric acid), which is the primary inhibitory neurotransmitter in the brain.

dot

Mayumbine_Pathway cluster_membrane Neuronal Membrane GABA_A_Receptor GABA-A Receptor (Chloride Channel) Chloride_Influx Cl⁻ Influx GABA_A_Receptor->Chloride_Influx GABA GABA GABA->GABA_A_Receptor Binds & Opens Channel This compound This compound This compound->GABA_A_Receptor Modulates Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition

Caption: this compound's modulatory action on the GABA-A receptor.

Conclusion

The stereochemical relationship between this compound and ajmalicine serves as a stark reminder of the specificity of drug-receptor interactions. A subtle change in the three-dimensional structure at a single carbon atom completely alters their pharmacological profiles, directing them to distinct physiological systems. For researchers in drug development, this underscores the critical importance of stereoselective synthesis and analysis in the creation of targeted and effective therapeutics. Understanding these structure-activity relationships is paramount for the rational design of new drugs with improved efficacy and reduced off-target effects.

References

The Biological Activity of Heteroyohimbine Alkaloids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the pharmacological properties, mechanisms of action, and experimental evaluation of key heteroyohimbine alkaloids, including ajmalicine (B1678821), yohimbine (B192690), and reserpine (B192253). This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Heteroyohimbine alkaloids, a class of indole (B1671886) alkaloids predominantly isolated from plants of the Rauwolfia and Catharanthus genera, exhibit a wide spectrum of biological activities. Their diverse pharmacological profiles have made them subjects of intense scientific scrutiny, leading to their use as both therapeutic agents and research tools. This technical guide provides a comprehensive overview of the core biological activities of prominent heteroyohimbine alkaloids, with a focus on their molecular mechanisms, quantitative pharmacological data, and the experimental protocols used for their characterization.

Core Biological Activities and Mechanisms of Action

The biological effects of heteroyohimbine alkaloids are primarily attributed to their interactions with specific molecular targets within the central and peripheral nervous systems. The three most well-characterized alkaloids in this class—ajmalicine, yohimbine, and reserpine—each possess a distinct mechanism of action, leading to different physiological outcomes.

Ajmalicine: The α1-Adrenergic Antagonist

Ajmalicine, also known as raubasine, is primarily recognized for its antihypertensive properties.[1][2] Its principal mechanism of action is the selective antagonism of α1-adrenergic receptors.[1][3] By blocking these receptors on vascular smooth muscle, ajmalicine prevents norepinephrine-induced vasoconstriction, leading to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[1] While its preferential antagonism at α1-adrenoceptors is well-established, specific Ki or IC50 values are not consistently reported in the primary literature.[1]

Yohimbine: The α2-Adrenergic Antagonist

Yohimbine is a potent and selective antagonist of α2-adrenergic receptors.[4][5] These receptors are primarily located presynaptically on sympathetic neurons and function as autoreceptors, inhibiting the release of norepinephrine (B1679862) in a negative feedback loop. By blocking these receptors, yohimbine increases the release of norepinephrine from nerve terminals, leading to sympathomimetic effects such as increased heart rate and blood pressure.[4][6] Yohimbine exhibits a higher affinity for the α2 subtypes compared to the α1 subtypes.[4][5] It also interacts with other monoaminergic receptors, including serotonin (B10506) and dopamine (B1211576) receptors, albeit with lower affinity.[7][8]

Reserpine: The Vesicular Monoamine Transporter (VMAT) Inhibitor

Reserpine's mechanism of action is fundamentally different from that of ajmalicine and yohimbine. It acts as an irreversible inhibitor of the vesicular monoamine transporters, VMAT1 and VMAT2.[9][10] These transporters are responsible for sequestering monoamine neurotransmitters—such as norepinephrine, dopamine, and serotonin—into synaptic vesicles for subsequent release.[9][11] By blocking VMAT, reserpine leads to the depletion of these neurotransmitters from nerve endings, resulting in potent antihypertensive and long-lasting sedative and antipsychotic effects.[9][12][13]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for the receptor binding affinities and functional activities of key heteroyohimbine alkaloids. This data is crucial for comparing the potency and selectivity of these compounds.

AlkaloidTargetParameterValueSpeciesReference
Yohimbine α2A-Adrenergic ReceptorKi1.4 nM-[14]
α2B-Adrenergic ReceptorKi7.1 nM-[14]
α2C-Adrenergic ReceptorKi0.88 nM-[14]
α1-Adrenergic ReceptorKi1057 nMHuman[15]
α2-Adrenergic ReceptorpKi8.44Bovine[15]
Reserpine VMAT Inhibition (Catecholamine Release)IC50< 100 nMPC12 cells[16]
VMAT (Catecholamine Depletion)IC50< 1 nMChromaffin cells[16]
Ajmalicine Nicotinic Acetylcholine ReceptorIC5072.3 µM-[17]

Signaling Pathways

The interaction of heteroyohimbine alkaloids with their respective receptors initiates distinct intracellular signaling cascades.

Ajmalicine: α1-Adrenergic Receptor Blockade

Ajmalicine_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Alpha1_Receptor α1-Adrenergic Receptor Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_Release->Contraction Leads to PKC->Contraction Contributes to Norepinephrine Norepinephrine Norepinephrine->Alpha1_Receptor Binds Ajmalicine Ajmalicine Ajmalicine->Alpha1_Receptor Blocks

Ajmalicine's antagonism of the α1-adrenergic receptor signaling pathway.
Yohimbine: α2-Adrenergic Receptor Blockade

Yohimbine_Signaling cluster_presynaptic Presynaptic Neuron Alpha2_Receptor α2-Adrenergic Receptor Gi_Protein Gi Protein Alpha2_Receptor->Gi_Protein Activates AC Adenylyl Cyclase (AC) Gi_Protein->AC Inhibits cAMP cAMP AC->cAMP Produces NE_Release Norepinephrine Release cAMP->NE_Release Promotes Norepinephrine Norepinephrine Norepinephrine->Alpha2_Receptor Binds (Negative Feedback) Yohimbine Yohimbine Yohimbine->Alpha2_Receptor Blocks

Yohimbine's antagonism of the presynaptic α2-adrenergic receptor.
Reserpine: VMAT Inhibition

Reserpine_Mechanism cluster_neuron Presynaptic Neuron VMAT Vesicular Monoamine Transporter (VMAT) Vesicle Synaptic Vesicle MAO Monoamine Oxidase (MAO) Metabolites Inactive Metabolites MAO->Metabolites Monoamines Cytosolic Monoamines (NE, DA, 5-HT) Monoamines->VMAT Transport into Vesicle Monoamines->MAO Degradation Reserpine Reserpine Reserpine->VMAT Irreversibly Blocks

Mechanism of monoamine depletion by reserpine via VMAT inhibition.

Experimental Protocols

The characterization of the biological activity of heteroyohimbine alkaloids relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key assays.

Radioligand Binding Assay for Adrenergic Receptors

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

1. Membrane Preparation:

  • Tissues or cells expressing the adrenergic receptor of interest are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

  • The homogenate is centrifuged at low speed to remove debris, and the supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the membranes.

  • The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

2. Binding Reaction:

  • In a 96-well plate, incubate a fixed amount of membrane protein with a specific radioligand (e.g., [3H]prazosin for α1 receptors, [3H]yohimbine for α2 receptors) at a concentration close to its Kd.

  • For competition assays, a range of concentrations of the unlabeled test compound (e.g., ajmalicine or yohimbine) is added.

  • Non-specific binding is determined in the presence of a high concentration of a known unlabeled antagonist.

  • The total reaction volume is typically 200-250 µL.

  • The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

3. Separation and Detection:

  • The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Start Membrane_Prep Membrane Preparation (Homogenization & Centrifugation) Start->Membrane_Prep Binding_Reaction Set up Binding Reaction (Membranes, Radioligand, Test Compound) Membrane_Prep->Binding_Reaction Incubation Incubate to Equilibrium Binding_Reaction->Incubation Filtration Rapid Filtration (Separate Bound from Free) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting (Measure Radioactivity) Washing->Counting Data_Analysis Data Analysis (Calculate IC50 and Ki) Counting->Data_Analysis End End Data_Analysis->End

General workflow for a radioligand binding assay.
Vesicular Monoamine Transporter (VMAT) Functional Assay

This assay measures the ability of a compound to inhibit the uptake of monoamines into synaptic vesicles.

1. Vesicle Preparation:

  • Brain tissue (e.g., striatum) is homogenized in a sucrose (B13894) buffer.

  • The homogenate is subjected to differential centrifugation to isolate a crude synaptic vesicle fraction.

2. Uptake Reaction:

  • The vesicular preparation is incubated in a buffer containing ATP and Mg2+ to energize the transporter.

  • A radiolabeled monoamine (e.g., [3H]dopamine or [3H]serotonin) is added to initiate the uptake reaction.

  • To test for inhibition, various concentrations of the test compound (e.g., reserpine) are pre-incubated with the vesicles before the addition of the radiolabeled monoamine.

  • The reaction is carried out at 37°C for a specific time.

3. Separation and Detection:

  • The uptake is terminated by rapid filtration through glass fiber filters, trapping the vesicles containing the radiolabeled monoamine.

  • The filters are washed with ice-cold buffer to remove external radioactivity.

  • The radioactivity on the filters is quantified by liquid scintillation counting.

4. Data Analysis:

  • ATP-dependent uptake is determined by subtracting the uptake in the absence of ATP.

  • The percentage of inhibition by the test compound is calculated relative to the control (no inhibitor).

  • The IC50 value is determined by plotting the percentage of inhibition against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Conclusion

The heteroyohimbine alkaloids represent a fascinating and pharmacologically important class of natural products. Ajmalicine, yohimbine, and reserpine, through their distinct interactions with adrenergic receptors and vesicular monoamine transporters, have provided valuable insights into neurotransmission and have served as leads for the development of therapeutic agents. The continued investigation of these and other related alkaloids, utilizing the quantitative and mechanistic approaches outlined in this guide, holds promise for the discovery of novel drugs with improved efficacy and safety profiles for a range of cardiovascular and neurological disorders.

References

Mayumbine: A Technical Guide to its Discovery, Natural Sources, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mayumbine, a heteroyohimbine alkaloid, has garnered significant interest within the scientific community for its notable interaction with the central nervous system. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, and its pharmacological activity. Detailed experimental protocols for its isolation and purification are presented, alongside a quantitative analysis of its biological activity. Furthermore, this document elucidates the signaling pathway through which this compound exerts its effects, offering valuable insights for researchers in pharmacology and drug development.

Discovery and Natural Sources

This compound is a naturally occurring monoterpene indole (B1671886) alkaloid. It is structurally classified as a heteroyohimbine, sharing a core pentacyclic framework with other notable alkaloids such as ajmalicine, to which it is a stereoisomer (19-epi-ajmalicine).[1][2]

The primary natural sources of this compound identified to date are plants belonging to the Apocynaceae family. Notably, it has been isolated from:

  • Rauwolfia vomitoria : This species is a significant source of various indole alkaloids, and extracts from its roots have been a primary source for the isolation of this compound.[3]

  • Catharanthus roseus : Also known as the Madagascar periwinkle, this plant is another documented source of this compound, alongside other pharmacologically important alkaloids like vinblastine (B1199706) and vincristine.[4]

Pharmacological Activity

The principal pharmacological target of this compound is the GABA-A receptor , a ligand-gated ion channel in the central nervous system. This compound acts as a positive allosteric modulator at the benzodiazepine (B76468) binding site of this receptor.[1][3] This modulation enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, thus producing a sedative and anxiolytic effect.[5]

Quantitative Analysis of Biological Activity

This compound has been shown to potently inhibit the in vitro binding of ³H-diazepam to benzodiazepine sites on the rat GABA-A receptor complex. This inhibitory activity provides a quantitative measure of its affinity for the receptor.

CompoundIC₅₀ (nM)Receptor ComplexReference
This compound76 ± 3.5Rat GABA-A Receptor[3]

Table 1: In vitro inhibitory activity of this compound.

Experimental Protocols

The following section outlines a representative protocol for the isolation and purification of this compound from its natural sources. This protocol is a composite based on established methods for the extraction of indole alkaloids from Rauwolfia species.

General Workflow for this compound Isolation and Purification

The overall process involves extraction of the plant material, partitioning to isolate the alkaloid fraction, and subsequent chromatographic purification to obtain pure this compound.

G start Dried and Powdered Rauwolfia vomitoria Root Bark extraction Maceration with Acidified Methanol (B129727) start->extraction filtration Filtration extraction->filtration concentration Concentration under Reduced Pressure filtration->concentration partitioning Acid-Base Partitioning concentration->partitioning crude_alkaloids Crude Alkaloid Fraction partitioning->crude_alkaloids chromatography Column Chromatography (Silica Gel) crude_alkaloids->chromatography fractions Fraction Collection and TLC Analysis chromatography->fractions purified_this compound Purified this compound fractions->purified_this compound crystallization Crystallization purified_this compound->crystallization final_product Crystalline this compound crystallization->final_product

Figure 1: General workflow for the isolation of this compound.
Detailed Methodologies

3.2.1. Extraction

  • Plant Material Preparation : Air-dry the root bark of Rauwolfia vomitoria at room temperature and then pulverize it into a fine powder.

  • Maceration : Macerate the powdered plant material (e.g., 1 kg) in 80% methanol acidified with 1% acetic acid (5 L) for 48 hours at room temperature with occasional stirring.

  • Filtration and Concentration : Filter the mixture through cheesecloth and then Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

3.2.2. Acid-Base Partitioning

  • Acidification and Defatting : Resuspend the crude extract in 5% aqueous HCl (500 mL) and filter. Wash the acidic solution with diethyl ether (3 x 250 mL) to remove fats and other non-polar compounds.

  • Basification and Extraction : Adjust the pH of the aqueous solution to approximately 9-10 with concentrated ammonium (B1175870) hydroxide. Extract the liberated alkaloids with dichloromethane (B109758) (5 x 300 mL).

  • Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkaloid fraction.

3.2.3. Chromatographic Purification

  • Column Chromatography : Subject the crude alkaloid fraction to column chromatography on silica (B1680970) gel (60-120 mesh).

  • Elution : Elute the column with a gradient of chloroform (B151607) and methanol (e.g., starting with 100% chloroform and gradually increasing the polarity with methanol).

  • Fraction Monitoring : Collect fractions and monitor them by thin-layer chromatography (TLC) using a chloroform:methanol (9:1) solvent system and visualizing with Dragendorff's reagent.

  • Pooling and Concentration : Combine the fractions containing the spot corresponding to this compound (identified by comparison with a standard, if available) and concentrate to yield purified this compound.

3.2.4. Crystallization

  • Recrystallization : Dissolve the purified this compound in a minimal amount of hot methanol and allow it to cool slowly to induce crystallization.

  • Isolation : Collect the crystals by filtration and wash with a small amount of cold methanol.

  • Drying : Dry the crystals under vacuum to obtain pure crystalline this compound.

Signaling Pathway

This compound, acting at the benzodiazepine site of the GABA-A receptor, enhances the inhibitory effects of GABA. The following diagram illustrates this signaling pathway.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Inactive) GABA->GABA_A_Receptor Binds to GABA site This compound This compound This compound->GABA_A_Receptor Binds to Benzodiazepine site GABA_A_Receptor_Active GABA-A Receptor (Active) GABA_A_Receptor->GABA_A_Receptor_Active Conformational Change Cl_ion Cl⁻ Ions GABA_A_Receptor_Active->Cl_ion Opens Cl⁻ Channel Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Influx Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition

Figure 2: Signaling pathway of this compound at the GABA-A receptor.

Conclusion

This compound is a pharmacologically active indole alkaloid with well-defined natural sources. Its mechanism of action via positive allosteric modulation of the GABA-A receptor makes it a compound of interest for further investigation in the development of novel therapeutics for anxiety and other neurological disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers to undertake further studies on this promising natural product.

References

A Technical Guide to the Pharmacological Properties of Mayumbine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides a detailed technical overview of the pharmacological properties of (+)-Mayumbine, a heteroyohimbine indole (B1671886) alkaloid. Mayumbine is identified as a high-affinity ligand for the benzodiazepine (B76468) binding site on the γ-aminobutyric acid type A (GABA-A) receptor. This guide synthesizes the available data on its mechanism of action, pharmacodynamic properties, and biosynthetic origins. Detailed experimental protocols for determining its receptor affinity are provided, and its primary signaling pathway is visualized. Currently, there is a notable absence of published data regarding the specific pharmacokinetic profile (ADME) of this compound, highlighting a key area for future investigation.

Introduction

This compound, also known as 19-epi-ajmalicine, is a monoterpene indole alkaloid belonging to the heteroyohimbine subclass.[1] It is a stereoisomer of ajmalicine (B1678821) and tetrahydroalstonine, with these subtle changes in stereochemistry leading to distinct pharmacological activities.[1] this compound is a natural product found in medicinal plants such as Catharanthus roseus and has been isolated from the bark of Rauwolfia vomitoria.[2][3] While its isomer, ajmalicine, is known as an α1-adrenergic receptor antagonist, this compound's primary pharmacological target is the central nervous system, specifically the benzodiazepine receptor.[1][2]

Pharmacodynamics

Mechanism of Action

The principal mechanism of action for this compound is its interaction with the GABA-A receptor complex in the central nervous system.[2] The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding the neurotransmitter GABA, opens to allow the influx of chloride ions (Cl⁻).[4] This influx leads to hyperpolarization of the neuronal membrane, resulting in an inhibitory postsynaptic potential (IPSP) and a reduction in neuronal excitability.[5]

This compound acts as a ligand at the benzodiazepine (BZD) allosteric binding site on this receptor complex.[1][2] Ligands that bind to this site can modulate the receptor's response to GABA. By binding to the BZD site, this compound potentiates the inhibitory effect of GABA, enhancing the frequency of chloride channel opening. This positive allosteric modulation is the hallmark of benzodiazepine-like compounds and is responsible for their anxiolytic, sedative, and anticonvulsant effects.[2]

GABAA_Signaling cluster_membrane Neuronal Postsynaptic Membrane cluster_extracellular cluster_intracellular GABA_A GABA-A Receptor (Chloride Ion Channel) Cl_in Cl⁻ GABA_A->Cl_in Enhanced Cl⁻ Influx GABA GABA GABA->GABA_A Binds to GABA Site This compound This compound This compound->GABA_A Binds to Benzodiazepine Site (Positive Allosteric Modulator) Cl_out Cl⁻ Hyperpolarization Membrane Hyperpolarization (Inhibitory Postsynaptic Potential) Cl_in->Hyperpolarization Leads to

Caption: Mechanism of Action of this compound at the GABA-A Receptor.
Binding Affinity

Quantitative analysis has demonstrated that this compound binds with high affinity to benzodiazepine receptors in the rat brain. In competitive radioligand binding assays, this compound potently inhibits the binding of ³H-diazepam to these sites.[2] The half-maximal inhibitory concentration (IC₅₀) provides a measure of this binding affinity.

Table 1: In Vitro Binding Affinity of this compound

Parameter Value (nM) Radioligand Tissue Source Reference

| IC₅₀ | 76 ± 3.5 | [³H]-Diazepam | Rat Brain |[2] |

Pharmacokinetics (ADME)

As of the date of this document, there is a significant lack of published, peer-reviewed studies detailing the specific absorption, distribution, metabolism, and excretion (ADME) properties of this compound. The pharmacokinetic profile of its structural isomer, ajmalicine, has been predicted via computational models, but dedicated experimental data for this compound is not available.[6] Generally, indole alkaloids can exhibit a range of pharmacokinetic behaviors, often characterized by moderate lipophilicity, which may facilitate passage across the blood-brain barrier.[7][8] However, without specific data, the bioavailability, plasma protein binding, metabolic pathways (e.g., Cytochrome P450 involvement), and elimination half-life of this compound remain unknown. This represents a critical gap in understanding its potential as a therapeutic agent and is a priority area for future research.

Key Experimental Methodologies

The primary quantitative data available for this compound was derived from in vitro competitive radioligand binding assays.[2] The following section details a representative protocol for such an experiment, synthesized from standard methodologies for assessing ligand affinity at the benzodiazepine receptor.[9][10]

Radioligand Binding Assay for Benzodiazepine Receptor Affinity

Objective: To determine the binding affinity (IC₅₀) of this compound for the benzodiazepine binding site on the GABA-A receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Tissue: Whole rat brain or specific regions like the cerebral cortex.

  • Radioligand: [³H]-Flunitrazepam or [³H]-Diazepam (a high-affinity BZD site ligand).

  • Test Compound: (+)-Mayumbine, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

  • Displacer: A high concentration of an unlabeled BZD (e.g., 10 µM Diazepam) to determine non-specific binding.

  • Buffers:

    • Homogenization/Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Cold assay buffer.

  • Equipment: Homogenizer, refrigerated centrifuges, 96-well plates, scintillation counter, glass fiber filters.

Protocol:

  • Membrane Preparation:

    • Rat brains are rapidly dissected and homogenized in ice-cold Tris-HCl buffer.

    • The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • The resulting supernatant is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes containing the GABA-A receptors.

    • The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation to remove endogenous substances.

    • The final pellet is resuspended in assay buffer, and the protein concentration is determined (e.g., via Bradford assay).

  • Binding Assay Incubation:

    • The assay is set up in triplicate in a 96-well plate.

    • Total Binding: Wells contain the membrane preparation, a single concentration of the radioligand (typically at or near its Kd, e.g., 1-2 nM), and assay buffer.

    • Non-Specific Binding (NSB): Wells contain the membrane preparation, the radioligand, and a saturating concentration of the unlabeled displacer (e.g., 10 µM Diazepam).

    • Competition Binding: Wells contain the membrane preparation, the radioligand, and varying concentrations of this compound.

    • The plate is incubated for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 4°C or room temperature) to reach binding equilibrium.[10]

  • Separation and Quantification:

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester, separating the receptor-bound radioligand from the unbound radioligand.

    • The filters are washed quickly with ice-cold wash buffer to remove any remaining unbound ligand.

    • The filters are placed in scintillation vials with a scintillation cocktail.

    • Radioactivity (in counts per minute, CPM) is measured using a liquid scintillation counter.

  • Data Analysis:

    • Specific Binding is calculated: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

    • The percentage of specific binding at each this compound concentration is calculated relative to the control (wells with no this compound).

    • A competition curve is generated by plotting the percent specific binding against the logarithm of the this compound concentration.

    • The IC₅₀ value is determined from this curve using non-linear regression analysis.

Radioligand_Assay_Workflow start Start prep 1. Membrane Preparation (from Rat Brain) start->prep incubate 2. Incubation - Membranes - [3H]-Radioligand - this compound (or control) prep->incubate separate 3. Separation (Rapid Filtration) incubate->separate quantify 4. Quantification (Scintillation Counting) separate->quantify analyze 5. Data Analysis (Non-linear Regression) quantify->analyze end_node Determine IC50 Value analyze->end_node

Caption: Experimental workflow for a competitive radioligand binding assay.

Biosynthesis

This compound is a member of the monoterpene indole alkaloid (MIA) family, a large group of natural products derived from a common biosynthetic pathway. The universal precursor for all MIAs is strictosidine (B192452).[11] This central intermediate is formed through the condensation of tryptamine (B22526) (derived from the shikimate pathway) and the monoterpenoid secologanin (B1681713) (derived from the mevalonate (B85504) or non-mevalonate pathway). The enzyme strictosidine synthase catalyzes this key reaction.[11]

Following its formation, strictosidine is deglycosylated by strictosidine β-glucosidase to yield a highly reactive aglycone. This intermediate is then stabilized and diversified by a series of enzymes, including medium-chain dehydrogenase/reductases (MDRs) known as heteroyohimbine synthases (HYS), which catalyze reductions and rearrangements to produce the various heteroyohimbine scaffolds, including this compound (19-epi-ajmalicine), ajmalicine, and tetrahydroalstonine.[3]

Biosynthesis cluster_enzyme1 Strictosidine Synthase cluster_enzyme2 Strictosidine β-glucosidase cluster_enzyme3 Heteroyohimbine Synthases (HYS) & other enzymes tryptamine Tryptamine strictosidine Strictosidine tryptamine->strictosidine secologanin Secologanin secologanin->strictosidine aglycone Strictosidine Aglycone (Reactive Intermediate) strictosidine->aglycone This compound This compound aglycone->this compound isomers Ajmalicine, Tetrahydroalstonine, etc. aglycone->isomers

Caption: Simplified biosynthetic origin of this compound from primary precursors.

Conclusion and Future Directions

This compound is a pharmacologically active heteroyohimbine alkaloid with a well-defined mechanism of action as a high-affinity ligand for the benzodiazepine site of the GABA-A receptor. Its ability to potently modulate this key inhibitory receptor in the CNS suggests potential for therapeutic development. However, the complete absence of public data on its pharmacokinetic properties is a major impediment to its translation from a research compound to a viable drug candidate.

Future research should prioritize:

  • Comprehensive ADME Profiling: In vitro and in vivo studies are required to determine the absorption, distribution, metabolism, and excretion characteristics of this compound.

  • In Vivo Efficacy Studies: Preclinical animal models should be used to evaluate the potential anxiolytic, sedative, or anticonvulsant effects of this compound.

  • Selectivity Profiling: The binding affinity of this compound should be assessed against different GABA-A receptor subunit compositions to understand its receptor subtype selectivity.

  • Safety and Toxicology: A thorough evaluation of the toxicological profile of this compound is necessary.

Addressing these knowledge gaps will be essential to fully elucidate the therapeutic potential of this compound.

References

Mayumbine's Interaction with the Benzodiazepine Receptor: A Structure-Activity Relationship Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Core Structure and Stereochemistry

Mayumbine is a stereoisomer of ajmalicine (B1678821), another well-known heteroyohimbine alkaloid. The key structural feature of this compound is the pentacyclic yohimbine (B192690) scaffold. The stereochemistry at position C19 is the defining difference between this compound and ajmalicine. This seemingly minor change in the three-dimensional arrangement of the molecule has a profound impact on its biological activity, particularly its affinity for the benzodiazepine (B76468) receptor.

Quantitative Structure-Activity Relationship (SAR) Data

The available quantitative data on the SAR of this compound and its comparison to its stereoisomer, ajmalicine, are summarized below. It is important to note that a comprehensive SAR study involving a series of synthetic this compound analogs with systematic structural modifications has not been extensively reported.

CompoundCore StructureModificationReceptor TargetAssay TypeQuantitative Data (IC50)Reference
This compound Yohimbine19-epi configurationBenzodiazepine site of GABAa ReceptorRadioligand Displacement Assay ([³H]-diazepam)76 ± 3.5 nM[1]
Ajmalicine Yohimbine19-normal configurationBenzodiazepine site of GABAa ReceptorNot reported to have significant affinity-[2]

Note: The lack of significant affinity of ajmalicine for the benzodiazepine receptor highlights the critical importance of the stereochemistry at the C19 position for binding.

Experimental Protocols

The determination of this compound's binding affinity for the benzodiazepine receptor was achieved through a competitive radioligand binding assay. The following provides a detailed methodology for such an experiment.

Radioligand Displacement Assay for Benzodiazepine Receptor Binding

Objective: To determine the binding affinity (IC50) of a test compound (e.g., this compound) for the benzodiazepine binding site on the GABAa receptor by measuring its ability to displace a radiolabeled ligand (e.g., [³H]-diazepam or [³H]-flunitrazepam).

Materials:

  • Test Compound: this compound

  • Radioligand: [³H]-diazepam or [³H]-flunitrazepam

  • Receptor Source: Rat brain cortical membranes

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)

  • Non-specific Binding Control: Diazepam (10 µM)

  • Scintillation Cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain cortices in ice-cold Tris-HCl buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation step.

    • Resuspend the final pellet in fresh buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • In a series of microcentrifuge tubes, add the following in order:

      • Assay buffer

      • A fixed concentration of radioligand (e.g., 1 nM [³H]-diazepam).

      • Increasing concentrations of the test compound (this compound).

      • For non-specific binding determination, add a high concentration of unlabeled diazepam (10 µM).

      • Initiate the binding reaction by adding the membrane preparation (e.g., 100 µg of protein).

    • Incubate the mixture at 4°C for 60 minutes to reach equilibrium.

  • Filtration and Washing:

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials.

    • Add scintillation cocktail and allow to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled diazepam) from the total binding (CPM in the absence of unlabeled diazepam).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

Signaling Pathways and Functional Activity

This compound's binding to the benzodiazepine site on the GABAa receptor suggests it functions as a positive allosteric modulator of the receptor. This means it enhances the effect of GABA, the primary inhibitory neurotransmitter in the brain. The functional consequence of this modulation is an increased influx of chloride ions through the GABAa receptor channel, leading to hyperpolarization of the neuron and a decrease in its excitability. Evidence suggests that this compound acts as a partial agonist at the benzodiazepine site, meaning it produces a submaximal response compared to full agonists like diazepam.

Proposed Signaling Pathway for this compound

Mayumbine_Signaling_Pathway This compound This compound BZD_Site Benzodiazepine Site (α/γ subunit interface) This compound->BZD_Site Binds to GABAa_Receptor GABAa Receptor BZD_Site->GABAa_Receptor Positive Allosteric Modulation Cl_Channel Chloride Channel (Open) GABAa_Receptor->Cl_Channel Increased Channel Opening Frequency/Duration GABA GABA GABA_Site GABA Binding Site (α/β subunit interface) GABA->GABA_Site Binds to GABA_Site->GABAa_Receptor Hyperpolarization Neuronal Hyperpolarization Cl_Channel->Hyperpolarization Increased Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Figure 1. Proposed signaling pathway of this compound at the GABAa receptor.

Experimental Workflow

The process of identifying and characterizing the structure-activity relationship of a compound like this compound typically follows a structured workflow, from initial screening to detailed functional analysis.

SAR_Workflow cluster_0 Initial Screening & SAR cluster_1 Functional Characterization cluster_2 Downstream Effects Compound_Library Heteroyohimbine Alkaloids (this compound, Analogs) Binding_Assay Radioligand Binding Assay (e.g., [3H]-diazepam displacement) Compound_Library->Binding_Assay SAR_Analysis Structure-Activity Relationship Analysis Binding_Assay->SAR_Analysis Electrophysiology Electrophysiology (Patch-Clamp) - Measure GABA-evoked currents SAR_Analysis->Electrophysiology Functional_Assay Functional Assay - Chloride influx measurement SAR_Analysis->Functional_Assay In_Vivo_Studies In Vivo Animal Models - Anxiolytic, sedative effects Electrophysiology->In_Vivo_Studies Functional_Assay->In_Vivo_Studies

Figure 2. Experimental workflow for this compound SAR studies.

Conclusion

This compound represents an intriguing natural product with specific and moderately high affinity for the benzodiazepine binding site of the GABAa receptor. The stark difference in activity compared to its stereoisomer, ajmalicine, underscores the critical role of the C19 stereocenter in receptor recognition. While the current data suggests this compound acts as a partial positive allosteric modulator, a more detailed understanding of its SAR would require the synthesis and pharmacological evaluation of a broader range of analogs. Such studies would be invaluable in elucidating the precise structural requirements for binding and functional activity at the benzodiazepine site and could pave the way for the development of novel therapeutic agents targeting the GABAergic system.

References

Mayumbine: A Technical Guide to its Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mayumbine is a naturally occurring heteroyohimbine alkaloid and a stereoisomer of ajmalicine.[1] Its primary known mechanism of action is its interaction with the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABAA) receptor, where it acts as a partial agonist. This interaction suggests potential therapeutic applications in conditions where modulation of GABAergic neurotransmission is beneficial, such as anxiety disorders, epilepsy, and sleep disturbances. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its pharmacological profile, mechanism of action, and relevant experimental data. Detailed experimental protocols and visualizations of key pathways are included to facilitate further research and drug development efforts.

Introduction

This compound is a monoterpene indole (B1671886) alkaloid belonging to the heteroyohimbine class.[1] Structurally, it is the 19-epi-ajmalicine, highlighting the importance of stereochemistry in determining the pharmacological activity of this class of compounds. While its isomer, ajmalicine, is known for its α1-adrenergic receptor antagonism and use as an antihypertensive agent, this compound's primary pharmacological target identified to date is the benzodiazepine receptor on the GABAA ion channel.[1] This interaction positions this compound as a potential modulator of the central nervous system with possible anxiolytic, sedative, and anticonvulsant properties.

Mechanism of Action: Interaction with the GABAA Receptor

The therapeutic potential of this compound stems from its activity at the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

Binding to the Benzodiazepine Site

This compound has been shown to bind with high affinity to the benzodiazepine site on the GABAA receptor complex. This has been demonstrated through in vitro radioligand binding assays, where this compound competes with [3H]-diazepam for binding to rat brain membranes.

Partial Agonist Activity

Further studies have characterized this compound as a partial agonist at the benzodiazepine receptor. This means that it binds to the receptor and elicits a response that is lower than that of a full agonist (like diazepam). The partial agonist profile is often associated with a more favorable side-effect profile, with a lower potential for sedation, dependence, and withdrawal symptoms compared to full agonists. This is quantified by the GABA ratio, which measures the potentiation of GABA's effect on receptor binding.

Quantitative Data

The following table summarizes the key quantitative data available for this compound's interaction with the benzodiazepine receptor.

ParameterValueSpecies/TissueAssayReference
IC50 76 ± 3.5 nMRat whole brain (excluding cerebellum and brainstem)[3H]-diazepam binding inhibition[1]
GABA Ratio 1.1 - 1.2Rat cerebral cortex and hippocampus[3H]-diazepam binding potentiation[1]

Potential Therapeutic Applications

Based on its mechanism of action as a partial agonist at the benzodiazepine receptor, this compound has several potential therapeutic applications:

  • Anxiolytic: By enhancing GABAergic inhibition, this compound could potentially reduce anxiety with a lower risk of sedation and dependence than traditional benzodiazepines.

  • Anticonvulsant: Modulation of GABAA receptors is a well-established strategy for controlling seizures. The partial agonist nature of this compound might offer a safer alternative for long-term epilepsy management.

  • Sedative-Hypnotic: While likely less potent than full agonists, this compound could have applications in treating insomnia, particularly where a milder sedative effect is desired.

It is important to note that while the in vitro data are promising, there is currently a lack of in vivo studies to confirm these potential therapeutic effects in animal models.

Signaling Pathway

The binding of this compound to the benzodiazepine site on the GABAA receptor allosterically modulates the receptor's function, enhancing the effect of GABA. This leads to an increased influx of chloride ions (Cl-) into the neuron, causing hyperpolarization of the cell membrane and making it less likely to fire an action potential. This is the fundamental mechanism of neuronal inhibition mediated by the GABAA receptor.

GABAA_Signaling GABA_R GABAA Receptor GABA Site Benzodiazepine Site Ion_Channel Cl- Channel GABA_R->Ion_Channel Cl_in Cl- (intracellular) Ion_Channel->Cl_in GABA GABA GABA->GABA_R:gaba Binds This compound This compound This compound->GABA_R:bz Binds (Partial Agonist) Cl_out Cl- (extracellular) Cl_out->Ion_Channel Influx Hyperpolarization Hyperpolarization (Inhibition) Cl_in->Hyperpolarization Increases Therapeutic_Effects Potential Therapeutic Effects (Anxiolytic, Anticonvulsant) Hyperpolarization->Therapeutic_Effects Leads to

Figure 1. Signaling pathway of this compound at the GABAA receptor.

Experimental Protocols

Radioligand Binding Assay for Benzodiazepine Receptor Affinity

This protocol is a generalized procedure based on standard methods for determining the binding affinity of a compound to the benzodiazepine receptor.

Objective: To determine the IC50 value of this compound for the inhibition of [3H]-diazepam binding to rat brain membranes.

Materials:

  • Whole rat brains (Wistar or Sprague-Dawley)

  • [3H]-diazepam (specific activity ~80-90 Ci/mmol)

  • Diazepam (unlabeled)

  • This compound

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Homogenizer (e.g., Potter-Elvehjem)

  • Centrifuge (refrigerated)

  • Liquid scintillation counter and scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration manifold

Procedure:

  • Membrane Preparation:

    • Euthanize rats and rapidly dissect the brains on ice.

    • Homogenize the brain tissue in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation step.

    • Finally, resuspend the pellet in Tris-HCl buffer to a final protein concentration of approximately 1-2 mg/mL. Protein concentration can be determined by a standard method (e.g., Bradford assay).

  • Binding Assay:

    • Set up assay tubes in triplicate containing:

      • 50 µL of [3H]-diazepam (final concentration ~1-2 nM)

      • 50 µL of buffer (for total binding) or 50 µL of unlabeled diazepam (final concentration ~1 µM, for non-specific binding) or 50 µL of varying concentrations of this compound.

      • 400 µL of the prepared membrane suspension.

    • Incubate the tubes at 0-4°C for 20-30 minutes.

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters.

    • Wash the filters rapidly with three 5 mL aliquots of ice-cold Tris-HCl buffer.

    • Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific [3H]-diazepam binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-diazepam) from the resulting dose-response curve using non-linear regression analysis.

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis start Rat Brain Tissue homogenize Homogenization (Tris-HCl buffer) start->homogenize centrifuge1 Centrifugation (1,000 x g) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 Centrifugation (20,000 x g) supernatant1->centrifuge2 pellet Resuspend Pellet centrifuge2->pellet centrifuge3 Repeat Centrifugation pellet->centrifuge3 final_pellet Final Pellet Resuspension centrifuge3->final_pellet protein_assay Protein Assay final_pellet->protein_assay membranes Membrane Suspension protein_assay->membranes setup Set up Assay Tubes ([3H]-diazepam, this compound/Diazepam, Membranes) membranes->setup incubate Incubation (0-4°C) setup->incubate filter Rapid Vacuum Filtration incubate->filter wash Wash Filters filter->wash scintillation Scintillation Counting wash->scintillation calculate Calculate Specific Binding scintillation->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 plot->ic50

References

An In-Depth Technical Guide on Mayumbine and Its Role in the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mayumbine, a heteroyohimbine alkaloid and a stereoisomer of ajmalicine, has been identified as a ligand with notable affinity and selectivity for the benzodiazepine (B76468) binding site on the γ-aminobutyric acid type A (GABA-A) receptor. In vitro studies indicate that this compound acts as a partial agonist at this site, suggesting a potential modulatory role in central nervous system (CNS) activity. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its mechanism of action, receptor binding profile, and the experimental methodologies used for its characterization. While in vitro data are promising, a significant gap exists in the literature regarding the in vivo behavioral and physiological effects of this compound, warranting further investigation to fully elucidate its therapeutic potential.

Introduction

This compound is a monoterpenoid indole (B1671886) alkaloid belonging to the heteroyohimbine class. Structurally, it is the 19-epi-ajmalicine.[1] The stereochemistry of heteroyohimbine alkaloids plays a crucial role in determining their pharmacological activity. For instance, while this compound interacts with the benzodiazepine receptor, its stereoisomer, ajmalicine, is recognized as an α1-adrenergic receptor antagonist.[1] This highlights the stereoselective nature of the biological targets for this class of compounds. This guide will delve into the specific interactions of this compound with its primary identified target in the CNS, the benzodiazepine site of the GABA-A receptor.

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action in the central nervous system is the modulation of the GABA-A receptor through its benzodiazepine binding site. The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibitory neurotransmission.

Benzodiazepine site ligands can be classified as agonists, antagonists, or inverse agonists based on their effect on GABA-A receptor function. Agonists enhance the effect of GABA, leading to increased chloride ion influx and a greater inhibitory signal. Antagonists bind to the site but have no intrinsic activity, thereby blocking the effects of both agonists and inverse agonists. Inverse agonists bind to the site and reduce the effect of GABA, leading to a decrease in chloride ion influx and a reduction in the inhibitory signal.

Based on in vitro binding assays, this compound is suggested to be a partial agonist at the benzodiazepine receptor. This implies that it enhances the effect of GABA, but to a lesser extent than a full agonist.

Mayumbine_Signaling_Pathway cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride Channel (Closed) GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx This compound This compound This compound->GABA_A_Receptor Binds to Benzodiazepine Site (Partial Agonist) GABA GABA GABA->GABA_A_Receptor Binds to GABA Site

Figure 1: Proposed signaling pathway of this compound at the GABA-A receptor.

Quantitative Data

The following tables summarize the available quantitative data for this compound's interaction with the benzodiazepine receptor.

Table 1: this compound Benzodiazepine Receptor Binding Affinity

ParameterValueBrain RegionRadioligandReference
IC5076 ± 3.5 nMRat Cortex[3H]-diazepam[2]

Table 2: this compound GABA Ratio for [3H]-diazepam Binding

Brain RegionGABA RatioInterpretationReference
Rat Cortex1.2Partial Agonist Activity[2]
Rat Hippocampus1.2Partial Agonist Activity[2]
Rat Cerebellum1.4Partial Agonist Activity[2]

The GABA ratio is the ratio of the IC50 value for a compound in the presence of a saturating concentration of GABA to its IC50 value in the absence of GABA. A ratio greater than 1 suggests agonist activity, a ratio of 1 suggests antagonist activity, and a ratio less than 1 suggests inverse agonist activity.

Table 3: this compound Receptor Selectivity Profile

Receptor/ChannelLigand Binding Inhibition (at 100 µM this compound)
Opioid ReceptorNo Inhibition
Muscarinic ReceptorNo Inhibition
Dopamine D1 ReceptorNo Inhibition
Beta-Adrenergic ReceptorNo Inhibition
Alpha-Adrenergic ReceptorNo Inhibition
Serotonin (5-HT2) ReceptorNo Inhibition
Calcium Channel (Nitrendipine site)No Inhibition

Experimental Protocols

Benzodiazepine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor.

Materials:

  • Tissue Preparation: Rat brain cortex, hippocampus, or cerebellum.

  • Buffers:

    • Tris-HCl buffer (50 mM, pH 7.4)

    • Wash buffer: Tris-HCl buffer (50 mM, pH 7.4)

  • Radioligand: [3H]-diazepam

  • Non-specific binding control: Diazepam (unlabeled) at a high concentration (e.g., 1 µM).

  • Test Compound: this compound

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize the brain tissue in ice-cold Tris-HCl buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh Tris-HCl buffer and repeat the centrifugation step.

    • The final pellet is resuspended in Tris-HCl buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • In test tubes, combine the membrane preparation, [3H]-diazepam (at a concentration near its Kd), and varying concentrations of the test compound (this compound).

    • For determining non-specific binding, a separate set of tubes is prepared with the membrane preparation, [3H]-diazepam, and a high concentration of unlabeled diazepam.

    • To determine the GABA ratio, a parallel experiment is conducted in the presence of a saturating concentration of GABA (e.g., 100 µM).

    • Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus.

    • Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

Experimental_Workflow_Binding_Assay Start Start Tissue_Homogenization Brain Tissue Homogenization Start->Tissue_Homogenization Centrifugation_1 Low-Speed Centrifugation Tissue_Homogenization->Centrifugation_1 Centrifugation_2 High-Speed Centrifugation Centrifugation_1->Centrifugation_2 Membrane_Resuspension Membrane Resuspension Centrifugation_2->Membrane_Resuspension Incubation Incubation with [3H]-diazepam & This compound Membrane_Resuspension->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Analysis Data Analysis (IC50 Determination) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for a benzodiazepine receptor binding assay.
Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the general procedure for recording GABA-A receptor-mediated currents in cultured neurons or brain slices to assess the functional activity of a test compound.

Materials:

  • Cell Preparation: Primary neuronal cultures or acute brain slices.

  • Solutions:

    • Artificial cerebrospinal fluid (aCSF) for brain slices or extracellular solution for cultured neurons.

    • Intracellular solution containing a chloride salt (e.g., CsCl or KCl).

  • Equipment:

    • Patch-clamp amplifier

    • Micromanipulators

    • Microscope with DIC optics

    • Data acquisition system

  • Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-7 MΩ.

  • Agonist: GABA

  • Test Compound: this compound

Procedure:

  • Preparation:

    • Prepare neuronal cultures or brain slices according to standard protocols.

    • Place the preparation in the recording chamber and perfuse with oxygenated aCSF or extracellular solution.

  • Pipette Filling and Positioning:

    • Fill a patch pipette with the intracellular solution.

    • Under visual guidance using the microscope, approach a neuron with the patch pipette.

  • Seal Formation and Whole-Cell Configuration:

    • Apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

    • Apply a brief pulse of suction to rupture the membrane patch under the pipette, establishing the whole-cell recording configuration.

  • Recording GABA-A Receptor Currents:

    • Voltage-clamp the neuron at a holding potential of -60 mV.

    • Apply GABA to the neuron using a perfusion system or a puffer pipette to evoke an inward chloride current.

    • After establishing a stable baseline response to GABA, co-apply this compound with GABA to observe its modulatory effect on the GABA-evoked current.

    • A partial agonist would be expected to enhance the GABA-evoked current, but to a lesser degree than a full benzodiazepine agonist.

  • Data Analysis:

    • Measure the amplitude and kinetics of the GABA-evoked currents in the absence and presence of this compound.

    • Compare the potentiation of the GABA response by this compound to that of a known full agonist and an antagonist.

Discussion and Future Directions

The available in vitro data strongly suggest that this compound is a partial agonist at the benzodiazepine binding site of the GABA-A receptor. Its IC50 value in the nanomolar range indicates a high affinity for this site. The GABA ratio further supports its classification as a partial agonist. The selectivity profile, although based on a high concentration, suggests that this compound's primary CNS target is likely the benzodiazepine receptor.

However, a critical gap in the current knowledge is the lack of in vivo studies. The partial agonist profile of this compound could translate into a unique therapeutic window, potentially offering anxiolytic, anticonvulsant, or sedative effects with a reduced side-effect profile (e.g., less sedation, motor impairment, and dependence liability) compared to full benzodiazepine agonists.

Future research should focus on:

  • In vivo behavioral studies: To investigate the anxiolytic, sedative, muscle relaxant, and anticonvulsant properties of this compound in established animal models.

  • Electrophysiological studies: To directly measure the modulatory effect of this compound on GABA-induced chloride currents in different neuronal populations and at various GABA-A receptor subunit compositions.

  • Comprehensive receptor screening: To further elucidate the selectivity of this compound by testing its affinity at a wider range of CNS receptors at concentrations closer to its benzodiazepine receptor IC50.

  • Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to assess its drug-like properties.

Conclusion

This compound represents an intriguing natural product with a well-defined in vitro pharmacological profile as a partial agonist at the benzodiazepine receptor. This provides a strong rationale for its further investigation as a potential therapeutic agent for CNS disorders. The detailed experimental protocols provided in this guide offer a framework for future studies aimed at elucidating the in vivo effects and full therapeutic potential of this promising heteroyohimbine alkaloid. The synthesis of its pharmacological profile and the clear identification of knowledge gaps are intended to guide and stimulate further research in this area.

References

The Biosynthesis of Mayumbine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Mayumbine, a heteroyohimbine-type monoterpenoid indole (B1671886) alkaloid (MIA), is a stereoisomer of ajmalicine (B1678821) and a known ligand for the benzodiazepine (B76468) receptor.[1][2][3] Its biosynthesis is a complex, multi-step process occurring in various plant species, notably within the Apocynaceae family, such as Catharanthus roseus (Madagascar periwinkle). This technical guide provides an in-depth overview of the this compound biosynthetic pathway, presenting key enzymatic steps, quantitative data on enzyme activity, and detailed experimental protocols for the elucidation and analysis of this pathway. Visualizations of the core biosynthetic pathway and a key experimental workflow are provided to facilitate a deeper understanding of the molecular and practical aspects of this compound research.

The Biosynthetic Pathway of this compound

The formation of this compound is an intricate branch of the broader MIA pathway, which originates from the condensation of precursors derived from the shikimate and methylerythritol phosphate (B84403) (MEP) pathways. The entire process is initiated by the formation of the universal MIA precursor, strictosidine (B192452).

The pathway proceeds as follows:

  • Formation of Strictosidine: The pathway begins with the condensation of tryptamine (B22526) (derived from the shikimate pathway) and the monoterpenoid secologanin (B1681713) (from the MEP/iridoid pathway). This crucial Pictet-Spengler reaction is catalyzed by the enzyme Strictosidine Synthase (STR) , which stereoselectively produces 3-α(S)-strictosidine.[4][5][6]

  • Deglycosylation: Strictosidine is then transported, likely to the vacuole, where it is hydrolyzed by Strictosidine β-D-Glucosidase (SGD) .[4][7][8] This step removes the glucose moiety, yielding the highly reactive and unstable strictosidine aglycone.

  • Spontaneous Rearrangement: The strictosidine aglycone is unstable and can spontaneously rearrange into several intermediates, including 4,21-dehydrogeissoschizine, which further isomerizes to form an equilibrium of cathenamine (B1202132) and 19-epi-cathenamine.[4] This branching point is critical for the diversification of MIA scaffolds.

  • Stereoselective Reduction: The final step in the formation of this compound involves the NADPH-dependent reduction of these iminium intermediates. Specific members of the medium-chain dehydrogenase/reductase (MDR) superfamily catalyze this reduction with distinct stereoselectivity.

    • Heteroyohimbine Synthase (HYS): This enzyme produces a mixture of diastereomers. In Catharanthus roseus, one characterized HYS generates a product profile consisting of ajmalicine, tetrahydroalstonine (B1682762), and this compound (19-epi-ajmalicine).[1][2]

    • Tetrahydroalstonine Synthase (THAS): Other related enzymes, such as THAS, primarily produce tetrahydroalstonine but can also yield this compound as a minor product.[1][9]

The overall biosynthetic pathway leading to this compound and its related isomers is depicted below.

Mayumbine_Biosynthesis cluster_start cluster_end precursor precursor intermediate intermediate product product enzyme enzyme tryptamine Tryptamine STR STR tryptamine->STR secologanin Secologanin secologanin->STR strictosidine Strictosidine SGD SGD strictosidine->SGD aglycone Strictosidine Aglycone (unstable) dhg 4,21-Dehydrogeissoschizine aglycone->dhg Spontaneous cathenamine Cathenamine / 19-epi-Cathenamine dhg->cathenamine Spontaneous HYS HYS cathenamine->HYS THAS THAS cathenamine->THAS This compound This compound (19-epi-Ajmalicine) ajmalicine Ajmalicine tha Tetrahydroalstonine STR->strictosidine + NADPH SGD->aglycone - Glucose HYS->this compound + NADPH HYS->ajmalicine + NADPH HYS->tha + NADPH THAS->this compound + NADPH (Minor) THAS->tha + NADPH (Major)

Biosynthetic pathway of this compound and related heteroyohimbine alkaloids.

Quantitative Data on Key Enzymes

The efficiency and product specificity of the enzymes involved in this compound biosynthesis are critical for understanding the accumulation of different alkaloids in planta. While comprehensive kinetic data for all enzymes across multiple species are not fully available, studies in Catharanthus roseus have provided valuable quantitative insights.

EnzymeSource OrganismSubstrate(s)Product(s) & Ratio (%)Apparent KmpH OptimumReference(s)
Strictosidine Synthase (STR) Catharanthus roseusTryptamineStrictosidine2.3 mM6.8[10]
Secologanin3.4 mM[10]
Strictosidine β-D-Glucosidase (SGD) Catharanthus roseusStrictosidineStrictosidine Aglycone-6.0[11]
Heteroyohimbine Synthase (HYS) Catharanthus roseusStrictosidine AglyconeAjmalicine (55%)Tetrahydroalstonine (27%)this compound (15%)-6.0[1]
Tetrahydroalstonine Synthase (THAS) Catharanthus roseusStrictosidine AglyconeTetrahydroalstonine (~85%)this compound (<15%)--[1][9]

Note: Data presented are from specific studies and may vary based on experimental conditions and enzyme source.

Experimental Protocols

The characterization of the this compound biosynthetic pathway relies on a combination of techniques from molecular biology, enzymology, and analytical chemistry. Below are representative protocols for key experimental procedures.

Protocol: In Vitro Heteroyohimbine Synthase (HYS) Assay

Principle: This assay measures the activity of a recombinant HYS enzyme by providing its substrate, strictosidine aglycone, and quantifying the formation of the products (ajmalicine, tetrahydroalstonine, this compound) using Liquid Chromatography-Mass Spectrometry (LC-MS). The strictosidine aglycone substrate is generated in situ by the action of SGD on strictosidine.

Materials:

  • Purified recombinant HYS and SGD enzymes

  • Strictosidine (substrate)

  • NADPH (cofactor)

  • Citrate/phosphate buffer (e.g., 100 mM, pH 6.0)

  • Methanol (for reaction termination)

  • LC-MS system with a C18 column

  • Authentic standards for this compound, ajmalicine, and tetrahydroalstonine

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing:

    • 100 mM citrate/phosphate buffer (pH 6.0)

    • 1 mM Strictosidine

    • 1 mM NADPH

    • ~1 µg purified SGD

    • ~5 µg purified HYS

    • Make up the final volume to 100 µL with sterile water.

  • Control Reactions: Prepare negative controls, including a reaction without HYS and another without NADPH, to check for background conversion and cofactor dependency.

  • Incubation: Incubate the reaction mixtures at 30°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding 200 µL of ice-cold methanol. Vortex briefly to mix.

  • Sample Preparation: Centrifuge the mixture at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated protein.

  • LC-MS Analysis: Transfer the supernatant to an HPLC vial. Analyze 10-20 µL by LC-MS.

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

    • Detection: Monitor for the protonated molecular ions [M+H]⁺ of the expected products (e.g., m/z 353.18 for this compound, ajmalicine, and tetrahydroalstonine).

  • Quantification: Identify and quantify the products by comparing their retention times and mass spectra with the authentic standards. Calculate the relative percentages of each product formed.

Protocol: Virus-Induced Gene Silencing (VIGS) for Gene Function Analysis

Principle: VIGS is a reverse genetics tool used to transiently silence the expression of a target gene in plants.[4][12] By silencing a candidate biosynthetic gene (e.g., a putative HYS), researchers can observe the resulting change in the plant's alkaloid profile, thereby confirming the gene's in vivo function. The Tobacco Rattle Virus (TRV)-based vector system is commonly used in C. roseus.[13]

Materials:

  • Catharanthus roseus seedlings (3-4 weeks old)

  • Agrobacterium tumefaciens (e.g., strain GV3101)

  • TRV-based VIGS vectors: pTRV1 and pTRV2 (containing a fragment of the target gene)

  • Infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 200 µM acetosyringone)

  • Syringes (1 mL, needleless)

  • Liquid nitrogen for sample flash-freezing

  • Equipment for RNA extraction, qRT-PCR, and metabolite analysis (LC-MS)

Procedure:

  • Vector Construction: Clone a 200-400 bp fragment of the target gene into the pTRV2 vector.

  • Agrobacterium Transformation: Transform the pTRV1 and the pTRV2-gene construct into separate A. tumefaciens cultures.

  • Culture Preparation: Grow overnight cultures of both Agrobacterium strains. Pellet the cells by centrifugation and resuspend them in infiltration buffer to a final OD₆₀₀ of ~1.5.

  • Co-infiltration: Mix the pTRV1 and pTRV2-gene cultures in a 1:1 ratio. Incubate at room temperature for 2-3 hours.

  • Plant Infiltration: Infiltrate the undersides of the two youngest leaf pairs of the C. roseus seedlings with the Agrobacterium mixture using a needleless syringe.

  • Incubation: Grow the infiltrated plants for 2-3 weeks under controlled conditions to allow for the spread of the virus and silencing of the target gene.

  • Sample Harvesting: Harvest newly emerged leaves (post-infiltration) showing the silencing phenotype (if a marker like Phytoene Desaturase is used) or from all plants for analysis. Flash-freeze in liquid nitrogen and store at -80°C.

  • Analysis:

    • Gene Silencing Confirmation: Extract RNA from a subset of the harvested tissue and perform qRT-PCR to quantify the transcript level of the target gene, confirming successful silencing.

    • Metabolite Profiling: Extract alkaloids from the remaining tissue and analyze by LC-MS to compare the profiles of silenced plants versus control plants (e.g., infiltrated with an empty pTRV2 vector). A significant reduction in this compound levels upon silencing a specific synthase gene would confirm its role in the biosynthetic pathway.

The workflow for a VIGS experiment is illustrated in the diagram below.

VIGS_Workflow step step input input process process output output A 1. Vector Construction (Clone gene fragment into pTRV2) B 2. Agrobacterium Transformation (pTRV1 & pTRV2-Gene) A->B C 3. Culture & Co-infiltration (Mix 1:1, infiltrate C. roseus seedlings) B->C D 4. Plant Incubation (2-3 weeks for virus spread) C->D E 5. Sample Harvesting (Newly emerged leaves) D->E F 6. Analysis E->F G qRT-PCR: Confirm Gene Silencing F->G RNA H LC-MS: Profile Alkaloid Levels F->H Metabolites I Functional Annotation of Gene G->I H->I gene Target Gene (e.g., Putative HYS) gene->A plant C. roseus Seedlings plant->C

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (+)-Mayumbine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (+)-Mayumbine, a heteroyohimbine alkaloid and a ligand for the benzodiazepine (B76468) receptor. The methodology described herein is based on a divergent and highly stereoselective synthetic strategy, offering a robust route for accessing this important natural product for further research and drug development.

I. Overview of the Synthetic Methodology

The enantioselective total synthesis of (+)-Mayumbine is achieved through a multi-step sequence starting from readily available precursors. A key feature of this synthesis is the highly diastereo- and enantioselective organocatalytic reaction to construct a versatile pentacyclic intermediate. This intermediate serves as a common precursor in a divergent approach to other related alkaloids.[1][2][3] The subsequent steps involve functional group manipulations and ring formations to yield the target molecule, (+)-Mayumbine.

The overall synthetic strategy relies on the following key transformations:

  • Organocatalytic Enantioselective Michael Addition/Cyclization Cascade: This crucial step establishes the stereochemistry of the molecule with high enantiomeric excess.

  • Lactone to Lactol Reduction and Dehydration: A selective reduction followed by dehydration finalizes the formation of the E-ring of the mayumbine scaffold.

II. Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the enantioselective synthesis of (+)-Mayumbine.

StepTransformationStarting MaterialProductYield (%)Enantiomeric Excess (ee) (%)Diastereomeric Ratio (dr)
1N-acetoacetylationTryptamine (B22526)N-acetoacetyl tryptamine (10)84--
2Cross-metathesisBut-3-en-1-ol and Crotonaldehyde (B89634)(E)-5-hydroxypent-2-enal (11)67--
3Organocatalytic Cascade10 and 11 Pentacyclic compound (9)-97>20:1
4N-Cbz Protection9 N-Cbz derivative (17)72 (from 10 and 11)--
5Amide Reduction17 Tertiary amine (18)---
6Cbz-deprotection/Lactonization18 Pentacyclic lactone (8b)---
7Acylation and Rearrangement8b N-unprotected pentacyclic lactone (20b)75->20:1
8Reduction and Dehydration20b (+)-Mayumbine (2)40 (overall from 8b)--

III. Experimental Protocols

The following are detailed experimental protocols for the key transformations in the enantioselective synthesis of (+)-Mayumbine.

Protocol 1: Synthesis of N-acetoacetyl tryptamine (10)
  • A solution of tryptamine (12) and 2,2,6-trimethyl-4H-1,3-dioxin-4-one (13) in p-xylene (B151628) is heated at 130 °C for 45 minutes.[1]

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to afford N-acetoacetyl tryptamine (10).

Protocol 2: Synthesis of (E)-5-hydroxypent-2-enal (11)
  • To a solution of but-3-en-1-ol (14) and crotonaldehyde (15) in a suitable solvent, add Grubbs II catalyst.[1]

  • The reaction mixture is stirred at room temperature until completion, as monitored by TLC.

  • The solvent is evaporated, and the residue is purified by flash chromatography to yield (E)-5-hydroxypent-2-enal (11).

Protocol 3: Enantioselective Synthesis of Pentacyclic Lactone (8b)
  • To a solution of N-acetoacetyl tryptamine (10) and (E)-5-hydroxypent-2-enal (11) in dichloromethane (B109758) at -20 °C, add Hayashi–Jørgensen catalyst (16, 20 mol %).[1][3]

  • The reaction mixture is stirred at this temperature, followed by the addition of acetyl chloride (10 equiv) at room temperature to afford the pentacyclic compound (9) with 97% ee and >20:1 dr.[1][3]

  • Without purification, the crude product is converted to the N-Cbz derivative (17).

  • Selective reduction of the amide in 17 is achieved by treatment with Meerwein's salt, followed by reduction with NaBH4 to yield the tertiary amine (18).[1][3]

  • Subsequent deprotection and lactonization afford the pentacyclic lactone (8b).

Protocol 4: Total Synthesis of (+)-Mayumbine (2) from Lactone (8b)
  • Deprotonation of lactone 8b with LHMDS followed by enolate trapping with dimethyl carbonate yields a β-ketoester.[3]

  • This intermediate is then treated with sodium methoxide (B1231860) to afford the N-unprotected pentacyclic lactone (20b) in 75% yield.[3]

  • Selective reduction of the lactone in 20b to the corresponding lactol is achieved using a suitable reducing agent.

  • Subsequent dehydration of the lactol yields (+)-Mayumbine (2) with an overall yield of 40% from compound 8b.[1][3]

IV. Diagrams and Visualizations

Synthetic Pathway of (+)-Mayumbine

Enantioselective_Synthesis_of_this compound tryptamine Tryptamine (12) n_acetoacetyl N-acetoacetyl tryptamine (10) tryptamine->n_acetoacetyl p-xylene, 130°C (84%) dioxinone 2,2,6-trimethyl-4H- 1,3-dioxin-4-one (13) dioxinone->n_acetoacetyl p-xylene, 130°C (84%) butenol But-3-en-1-ol (14) enal (E)-5-hydroxypent- 2-enal (11) butenol->enal Grubbs II catalyst (67%) crotonaldehyde Crotonaldehyde (15) crotonaldehyde->enal Grubbs II catalyst (67%) pentacycle_9 Pentacyclic compound (9) n_acetoacetyl->pentacycle_9 Hayashi–Jørgensen cat. (16) AcCl (97% ee, >20:1 dr) enal->pentacycle_9 Hayashi–Jørgensen cat. (16) AcCl (97% ee, >20:1 dr) n_cbz N-Cbz derivative (17) pentacycle_9->n_cbz Cbz-Cl (72% over 2 steps) amine_18 Tertiary amine (18) n_cbz->amine_18 1. Meerwein's salt 2. NaBH4 lactone_8b Pentacyclic lactone (8b) amine_18->lactone_8b Deprotection/ Lactonization lactone_20b N-unprotected pentacyclic lactone (20b) lactone_8b->lactone_20b 1. LHMDS, (MeO)2CO 2. NaOMe (75%) This compound (+)-Mayumbine (2) lactone_20b->this compound Reduction/ Dehydration (40% overall)

Caption: Overall synthetic pathway for the enantioselective synthesis of (+)-Mayumbine.

Key Enantioselective Step

Enantioselective_Step n_acetoacetyl N-acetoacetyl tryptamine (10) pentacycle Pentacyclic Intermediate (9) (97% ee, >20:1 dr) n_acetoacetyl->pentacycle enal (E)-5-hydroxypent- 2-enal (11) enal->pentacycle catalyst Hayashi–Jørgensen Catalyst (16) catalyst->pentacycle Organocatalytic Cascade

Caption: The crucial organocatalytic cascade reaction establishing stereochemistry.

References

Application Notes and Protocols: Mayumbine Benzodiazepine Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a competitive radioligand binding assay to characterize the interaction of Mayumbine with benzodiazepine (B76468) receptors, which are part of the GABA-A receptor complex. This compound, a natural heteroyohimbine alkaloid, has been shown to bind with high affinity to these receptors, suggesting its potential as a modulator of GABAergic neurotransmission.[1][2] This protocol is designed to enable researchers to determine the binding affinity (IC50 and Ki) of this compound and other test compounds for the benzodiazepine binding site. The provided methodology is based on established radioligand binding assay principles for the GABA-A receptor.[3][4][5]

Introduction

The γ-aminobutyric acid type A (GABA-A) receptor is a pentameric ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system.[6] This receptor is a key target for a wide range of therapeutic drugs, including benzodiazepines, which are commonly prescribed for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[7] Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, enhancing the effect of GABA and increasing the influx of chloride ions, which leads to hyperpolarization of the neuron and reduced excitability.[7][8][9]

This compound has been identified as a ligand for the benzodiazepine receptor.[1][2] Understanding its binding characteristics is crucial for elucidating its mechanism of action and potential therapeutic applications. This application note details a robust and reproducible in vitro radioligand binding assay protocol to quantify the affinity of this compound for the benzodiazepine binding site on the GABA-A receptor.

Signaling Pathway

Benzodiazepines and other ligands that bind to the benzodiazepine site on the GABA-A receptor modulate the receptor's function allosterically. The binding of GABA to its two sites on the receptor triggers the opening of a central chloride ion channel. When a benzodiazepine agonist binds to its site, it increases the frequency of the channel opening in the presence of GABA, leading to an enhanced influx of chloride ions.[9][10] This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission.

GABA_A_Receptor_Signaling cluster_receptor GABA-A Receptor GABA_R GABA Binding Site Ion_Channel Chloride (Cl-) Channel GABA_R->Ion_Channel Opens BZD_R Benzodiazepine Binding Site BZD_R->Ion_Channel Enhances Opening Cl_in Cl- Influx Ion_Channel->Cl_in Allows GABA GABA GABA->GABA_R Binds This compound This compound This compound->BZD_R Binds Hyperpolarization Neuronal Hyperpolarization Cl_in->Hyperpolarization Causes Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition Leads to

GABA-A Receptor Signaling Pathway

Experimental Protocols

This section provides a detailed methodology for a competitive radioligand binding assay using a radiolabeled benzodiazepine ligand, such as [3H]-Flumazenil or [3H]-Diazepam, and membranes prepared from rat brain tissue as the source of GABA-A receptors.

Materials and Reagents
  • Rat Brain Tissue: Whole rat brains or specific regions like the cortex.

  • Radioligand: [3H]-Flumazenil or [3H]-Diazepam.

  • Unlabeled Ligands: this compound, Diazepam (for non-specific binding).

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Protein Assay Reagents.

Equipment
  • Homogenizer (e.g., Potter-Elvehjem).

  • Refrigerated Centrifuge.

  • Ultracentrifuge.

  • Liquid Scintillation Counter.

  • Microplate reader for protein assay.

  • Incubation bath or plate shaker.

  • Filtration apparatus.

  • Glass fiber filters (e.g., GF/B or GF/C).

Membrane Preparation
  • Euthanize rats and dissect the desired brain tissue on ice.

  • Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

  • Wash the pellet by resuspending in fresh, ice-cold Homogenization Buffer and centrifuging again at 20,000 x g for 20 minutes. Repeat this wash step twice.

  • Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1-2 mg/mL.

  • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Store the membrane preparation in aliquots at -80°C until use.

Radioligand Binding Assay Protocol
  • Assay Setup: Perform the assay in duplicate or triplicate in microcentrifuge tubes or a 96-well plate.

  • Total Binding: Add Assay Buffer, the radioligand (e.g., 1-2 nM [3H]-Flumazenil), and the membrane preparation (50-100 µg of protein).

  • Non-specific Binding (NSB): Add Assay Buffer, the radioligand, a high concentration of unlabeled diazepam (e.g., 10 µM), and the membrane preparation.

  • Competitive Binding (for IC50 determination of this compound): Add Assay Buffer, the radioligand, varying concentrations of this compound, and the membrane preparation.

  • Incubation: Incubate all tubes/wells at 4°C or room temperature for 60-90 minutes to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters that have been pre-soaked in Assay Buffer.

  • Washing: Quickly wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Quantification: Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

Data Analysis
  • Specific Binding: Calculate specific binding by subtracting the DPM of the non-specific binding from the total binding DPM.

  • IC50 Determination: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

  • Ki Calculation: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Rat Brain Tissue Homogenize Homogenize in Buffer Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation Supernatant1->Centrifuge2 Wash Wash Pellet Centrifuge2->Wash Resuspend Resuspend in Assay Buffer Wash->Resuspend ProteinAssay Determine Protein Concentration Resuspend->ProteinAssay Store Store at -80°C ProteinAssay->Store AssaySetup Set up Assay Tubes: - Total Binding - Non-specific Binding - Competitive Binding Store->AssaySetup Incubate Incubate AssaySetup->Incubate Filter Rapid Filtration Incubate->Filter WashFilters Wash Filters Filter->WashFilters Count Liquid Scintillation Counting WashFilters->Count CalcSpecific Calculate Specific Binding Count->CalcSpecific Plot Plot % Inhibition vs. [this compound] CalcSpecific->Plot CalcIC50 Determine IC50 Plot->CalcIC50 CalcKi Calculate Ki CalcIC50->CalcKi

Experimental Workflow for this compound Benzodiazepine Receptor Binding Assay

Data Presentation

The binding affinity of this compound for the benzodiazepine receptor has been previously determined and is presented below. This table serves as a reference for expected outcomes.

CompoundRadioligandTissue SourceIC50 (nM)Reference
This compound[3H]-DiazepamRat Brain76 ± 3.5[1][2]

Conclusion

The protocol described in this application note provides a reliable method for characterizing the binding of this compound to benzodiazepine receptors. By following this detailed procedure, researchers can obtain quantitative data on the binding affinity of this compound and other test compounds, which is essential for understanding their pharmacological profiles and potential as therapeutic agents targeting the GABA-A receptor.

References

The Alkaloid Mayumbine: A Closer Look at its True Pharmacological Target

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document aims to provide a comprehensive overview of the pharmacological properties of mayumbine. Initial interest in this compound as a potential tool for neuroscience research, particularly in the context of α2-adrenoceptor antagonism, appears to be based on its structural similarity to the well-known α2-adrenoceptor antagonist, yohimbine (B192690). However, experimental evidence strongly indicates that the primary pharmacological target of this compound is not the α2-adrenoceptor, but rather the benzodiazepine (B76468) site on the GABA-A receptor. To address the likely scientific interest in α2-adrenoceptor antagonism that led to the query about this compound, this document will also provide detailed application notes and protocols for the use of yohimbine as a well-established pharmacological tool in neuroscience.

Part 1: this compound and its Interaction with the Benzodiazepine Receptor

This compound is a heteroyohimbine alkaloid and a stereoisomer of ajmalicine.[1] While structurally related to yohimbine, its primary mode of action in the central nervous system is through its interaction with the benzodiazepine binding site of the GABA-A receptor complex.

Quantitative Data: this compound Binding Affinity

The affinity of this compound for the benzodiazepine receptor has been determined through in vitro binding assays.

CompoundReceptor/SiteSpeciesAssay TypeValue
This compoundBenzodiazepine Site (GABA-A Receptor)Rat[3H]-diazepam displacementIC50 = 76 ± 3.5 nM
Table 1: Binding affinity of this compound for the benzodiazepine receptor site.
Signaling Pathway of the GABA-A Receptor and Benzodiazepine Modulation

The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions (Cl-).[2] This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating inhibitory neurotransmission.[3] Benzodiazepines, and compounds like this compound that bind to the benzodiazepine site, act as positive allosteric modulators. They do not open the channel themselves but enhance the effect of GABA, leading to an increased frequency of channel opening and a greater inhibitory signal.[2][4]

GABAA_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GABAA_R GABA-A Receptor (α, β, γ subunits) Cl_channel Chloride (Cl-) Channel GABAA_R->Cl_channel Opens BZ_site Benzodiazepine Site BZ_site->GABAA_R Positive Allosteric Modulation Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- Influx GABA->GABAA_R Binds This compound This compound This compound->BZ_site Binds

GABA-A Receptor Signaling Pathway
Experimental Protocol: In Vitro Benzodiazepine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound, such as this compound, for the benzodiazepine binding site on the GABA-A receptor.

1. Materials:

  • Test Compound: this compound

  • Radioligand: [3H]-Flumazenil or [3H]-Diazepam

  • Receptor Source: Rat cortical membrane preparation

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: Diazepam (10 µM)

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

2. Membrane Preparation:

  • Homogenize rat cerebral cortex in ice-cold assay buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh assay buffer and centrifuging again.

  • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

3. Binding Assay:

  • In a 96-well plate, add the following in duplicate:

    • Total Binding: Assay buffer, membrane preparation (50-100 µg protein), and [3H]-Flumazenil (e.g., 1 nM).

    • Non-specific Binding: Assay buffer, membrane preparation, 10 µM Diazepam, and [3H]-Flumazenil.

    • Competitor Binding: Assay buffer, membrane preparation, varying concentrations of this compound, and [3H]-Flumazenil.

  • Incubate the plate at 30°C for 35 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Quickly wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 2: Yohimbine as a Pharmacological Tool for α2-Adrenoceptor Research in Neuroscience

Yohimbine is a potent and selective antagonist of α2-adrenoceptors, making it an invaluable tool for studying the role of this receptor system in various neurological processes. It readily crosses the blood-brain barrier and is active following systemic administration.

Quantitative Data: Yohimbine Binding Affinity

Yohimbine exhibits high affinity for all three subtypes of the α2-adrenoceptor.

CompoundReceptor SubtypeSpeciesKi (nM)
Yohimbineα2A-AdrenergicHuman1.4
Yohimbineα2B-AdrenergicHuman7.1
Yohimbineα2C-AdrenergicHuman0.88
Table 2: Binding affinities of Yohimbine for human α2-adrenoceptor subtypes.[5]
Signaling Pathway of the α2-Adrenoceptor

α2-adrenoceptors are G protein-coupled receptors (GPCRs) that couple to inhibitory G proteins (Gi/o).[6][7] Activation of these receptors by endogenous agonists like norepinephrine (B1679862) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][8] This signaling cascade can lead to various cellular effects, including the inhibition of neurotransmitter release from presynaptic terminals.[7]

Alpha2_Signaling cluster_presynaptic Presynaptic Terminal cluster_downstream Intracellular Signaling NE_vesicle Norepinephrine Vesicle NE_release NE Release NE_vesicle->NE_release Action Potential NE Norepinephrine (NE) NE_release->NE Alpha2_R α2-Adrenoceptor (Autoreceptor) Gi_protein Gi Protein Alpha2_R->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP_decrease ↓ cAMP AC->cAMP_decrease Inhibition_of_Release Inhibition of NE Release cAMP_decrease->Inhibition_of_Release NE->Alpha2_R Binds Yohimbine Yohimbine Yohimbine->Alpha2_R Blocks

α2-Adrenoceptor Signaling Pathway
Experimental Protocols

This functional assay measures the activation of G proteins coupled to α2-adrenoceptors. Antagonists like yohimbine will inhibit agonist-stimulated [35S]GTPγS binding.

1. Materials:

  • Agonist: Norepinephrine or a selective α2-agonist (e.g., UK 14,304)

  • Antagonist: Yohimbine

  • Radioligand: [35S]GTPγS

  • Receptor Source: Membranes from cells expressing α2-adrenoceptors or brain tissue (e.g., cerebral cortex)

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4

  • GDP: 10 µM

  • Scintillation fluid, glass fiber filters, filtration apparatus, scintillation counter

2. Assay Procedure:

  • Prepare membrane homogenates as described for the radioligand binding assay.

  • In a 96-well plate, add assay buffer, membrane preparation, GDP, and varying concentrations of yohimbine.

  • Add a fixed concentration of the α2-agonist (e.g., the EC80 concentration).

  • Initiate the reaction by adding [35S]GTPγS.

  • Incubate for 60 minutes at 30°C with gentle agitation.

  • Terminate the reaction by rapid filtration and wash with ice-cold buffer.

  • Measure the radioactivity on the filters.

3. Data Analysis:

  • Plot the [35S]GTPγS binding against the concentration of yohimbine.

  • Determine the IC50 value for the inhibition of agonist-stimulated binding.

This protocol assesses the effect of yohimbine on the consolidation and extinction of fear memories.

1. Apparatus:

  • Fear conditioning chamber with a grid floor connected to a shock generator.

  • A distinct context for extinction testing (e.g., different lighting, flooring, odor).

2. Procedure:

  • Habituation (Day 1): Place the animal in the conditioning chamber for a few minutes to acclimate.

  • Conditioning (Day 1): Present a neutral conditioned stimulus (CS), such as a tone, followed by a mild footshock (unconditioned stimulus, US). Repeat for several pairings.

  • Drug Administration (Day 2): Administer yohimbine (e.g., 1-5 mg/kg, i.p.) or vehicle 30 minutes before the extinction session.

  • Extinction Training (Day 2): Place the animal in the extinction context and present the CS repeatedly without the US.

  • Extinction Test (Day 3): Place the animal back in the extinction context and present the CS. Measure freezing behavior as an index of fear.

3. Data Analysis:

  • Compare the percentage of time spent freezing during the extinction test between the yohimbine-treated and vehicle-treated groups. A decrease in freezing indicates enhanced extinction.

This technique allows for the in vivo measurement of neurotransmitter levels in specific brain regions following drug administration.

1. Surgical Procedure:

  • Anesthetize the animal and place it in a stereotaxic frame.

  • Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens).

  • Allow the animal to recover for several days.

2. Microdialysis Procedure:

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µl/min).

  • Collect baseline dialysate samples.

  • Administer yohimbine (e.g., 2 mg/kg, i.p.) and continue collecting dialysate samples.

  • Analyze the samples for norepinephrine concentration using HPLC with electrochemical detection.

3. Data Analysis:

  • Calculate the percentage change in norepinephrine levels from baseline following yohimbine administration. An increase is expected due to the blockade of presynaptic α2-autoreceptors.

Experimental Workflows

InVitro_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep Prepare Cell/Tissue Membranes quant Quantify Protein Concentration prep->quant setup Set up Assay Plate: - Total Binding - Non-specific Binding - Competitor (Yohimbine) quant->setup incubate Incubate with Radioligand setup->incubate filtrate Filtration and Washing incubate->filtrate count Scintillation Counting filtrate->count calc Calculate Specific Binding count->calc plot Plot Dose-Response Curve calc->plot determine Determine IC50/Ki plot->determine

In Vitro Radioligand Binding Assay Workflow

InVivo_Workflow cluster_day1 Day 1: Conditioning cluster_day2 Day 2: Extinction cluster_day3 Day 3: Testing & Analysis habituation Habituation to Chamber conditioning Fear Conditioning (Tone + Shock) habituation->conditioning drug_admin Administer Yohimbine or Vehicle extinction_training Extinction Training (Tone only) drug_admin->extinction_training extinction_test Extinction Test (Tone only) measure_freezing Measure Freezing Behavior extinction_test->measure_freezing data_analysis Analyze and Compare Groups measure_freezing->data_analysis

References

Purifying Mayumbine from Rauwolfia Extracts: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols and data for the purification of Mayumbine, a bioactive indole (B1671886) alkaloid, from Rauwolfia plant extracts. This document is intended for researchers, scientists, and professionals in drug development interested in the isolation and characterization of this promising compound. This compound, a stereoisomer of ajmalicine, is a ligand for the benzodiazepine (B76468) receptor, suggesting its potential as a modulator of the central nervous system.

Introduction to this compound and Rauwolfia Alkaloids

The genus Rauwolfia, particularly species like Rauwolfia serpentina and Rauwolfia vomitoria, is a rich source of a diverse array of indole alkaloids, many of which possess significant pharmacological activities.[1] These include well-known compounds such as reserpine, ajmaline, and yohimbine. This compound, or 19-epi-ajmalicine, is another such alkaloid that has garnered interest due to its interaction with benzodiazepine binding sites on the GABA-A receptor.[2] This interaction suggests its potential for development as a therapeutic agent for neurological and psychological conditions. The purification of this compound from the complex alkaloidal mixture present in Rauwolfia extracts is a critical step for its further pharmacological evaluation.

Quantitative Data Summary

The following tables summarize key quantitative data related to the extraction and activity of this compound and related alkaloids from Rauwolfia species.

Table 1: Content of Selected Alkaloids in Rauwolfia Species (mg/g of dry plant material)

AlkaloidR. serpentina (Root)R. vomitoria (Root)R. tetraphylla (Leaf)
Ajmalicine0.440[3]6.84[1]Not Reported
This compound (as 19-epi-ajmalicine) Representative value, not explicitly quantified in cited literature.Present, but not explicitly quantified in cited literature.Not Reported
Reserpine0.955[3]25.23[1]Not Reported
Ajmaline0.817[3]Not ReportedNot Reported
Yohimbine0.584[3]24.24[1]Not Reported

Note: The content of alkaloids can vary significantly based on geographical location, season of collection, and the specific plant part used.[4]

Table 2: Biological Activity of this compound

ParameterValueDescription
IC5076 ± 3.5 nM[2]Concentration of this compound that inhibits 50% of ³H-diazepam binding to rat brain benzodiazepine receptors in vitro.

Experimental Protocols

This section provides detailed methodologies for the extraction and purification of this compound from Rauwolfia root extracts.

General Alkaloid Extraction from Rauwolfia Roots

This protocol describes a general method for obtaining a crude alkaloid fraction from dried Rauwolfia root powder.

Materials:

Protocol:

  • Moisten 100 g of powdered Rauwolfia root with a 10% sodium bicarbonate solution to basify the alkaloids.[4]

  • Pack the moistened powder into a Soxhlet apparatus or a percolation column.

  • Extract the material with methanol or ethanol for 6-8 hours in the Soxhlet apparatus, or until the eluent is colorless.[5] For percolation, allow the solvent to pass through the material slowly over 24-48 hours.[6]

  • Collect the alcoholic extract and concentrate it to dryness under reduced pressure using a rotary evaporator. The temperature should be maintained below 45°C to prevent degradation of the alkaloids.[2]

  • Dissolve the dried extract in a mixture of ether and chloroform (e.g., 20:8 v/v).[4]

  • To the organic solution, add dilute hydrochloric acid or sulfuric acid and shake vigorously in a separatory funnel. The alkaloids will move to the acidic aqueous layer as their salts.

  • Separate the acidic aqueous layer. Repeat the acid extraction of the organic layer two more times to ensure complete transfer of alkaloids.

  • Combine the acidic aqueous extracts and wash with ether to remove any remaining neutral or acidic impurities.

  • Make the acidic aqueous solution alkaline (pH 8-9) by the dropwise addition of a dilute ammonia solution. This will precipitate the free alkaloids.[6]

  • Extract the liberated alkaloids from the alkaline aqueous solution with three portions of chloroform.

  • Combine the chloroform extracts, wash with water, and then dry over anhydrous sodium sulfate.

  • Evaporate the chloroform under reduced pressure to obtain the crude alkaloid fraction.

Purification of this compound using Column Chromatography

This protocol outlines the separation of this compound from the crude alkaloid fraction using column chromatography.

Materials:

  • Crude alkaloid fraction from Protocol 3.1

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Solvent system: A gradient of Chloroform and Methanol

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • Dragendorff's reagent for visualization

  • Fraction collector

  • Rotary evaporator

Protocol:

  • Prepare a slurry of silica gel in chloroform and pack it into the chromatography column.

  • Dissolve a known amount of the crude alkaloid fraction in a minimal volume of chloroform.

  • Adsorb the dissolved sample onto a small amount of silica gel and allow the solvent to evaporate completely.

  • Carefully load the dried sample-adsorbed silica gel onto the top of the packed column.

  • Begin the elution with 100% chloroform.

  • Gradually increase the polarity of the mobile phase by adding increasing percentages of methanol to the chloroform (e.g., 99:1, 98:2, 95:5, etc.).

  • Collect fractions of the eluent using a fraction collector.

  • Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system (e.g., chloroform:methanol 97:3 v/v).[7]

  • Visualize the spots by spraying the TLC plates with Dragendorff's reagent. Alkaloids will appear as orange or reddish-brown spots.

  • Pool the fractions that contain the spot corresponding to the Rf value of this compound (this will need to be determined with a standard or through further characterization).

  • Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain purified this compound.

  • Further purification can be achieved by recrystallization or by using preparative High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC) for Analysis and Purification

This protocol provides a starting point for the analytical and preparative HPLC of this compound.

Materials:

  • Purified fraction from Protocol 3.2 or crude alkaloid extract

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile Phase A: 0.1% Ammonium Hydroxide (NH₄OH) in water

  • Mobile Phase B: 0.1% NH₄OH in acetonitrile

  • HPLC grade solvents

  • Syringe filters (0.45 µm)

Protocol:

  • Prepare the mobile phases and degas them.

  • Dissolve the sample in the initial mobile phase composition and filter through a syringe filter.

  • Set the HPLC column temperature to 60°C and the flow rate to 0.6 mL/min.

  • Use a linear gradient for elution, starting from 0% B and increasing to 65% B over 17.5 minutes.

  • Monitor the elution at a suitable wavelength, typically around 220-280 nm for indole alkaloids.

  • For preparative HPLC, scale up the injection volume and collect the fraction corresponding to the retention time of this compound.

  • Evaporate the solvent from the collected fraction to obtain the highly purified compound.

Visualization of Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for this compound purification and its proposed mechanism of action.

Purification_Workflow cluster_extraction Extraction cluster_acid_base Acid-Base Partitioning cluster_purification Purification plant Rauwolfia Root Powder basification Basification (e.g., NaHCO3) plant->basification solvent_extraction Solvent Extraction (Methanol/Ethanol) basification->solvent_extraction crude_extract Crude Alcoholic Extract solvent_extraction->crude_extract acidification Acidification (HCl) & Partitioning crude_extract->acidification alkalinization Alkalinization (NH4OH) & Chloroform Extraction acidification->alkalinization crude_alkaloids Crude Alkaloid Fraction alkalinization->crude_alkaloids column_chrom Column Chromatography (Silica Gel, Chloroform:Methanol gradient) crude_alkaloids->column_chrom fractions Collected Fractions column_chrom->fractions tlc TLC Monitoring fractions->tlc pooled_fractions Pooled this compound Fractions fractions->pooled_fractions tlc->pooled_fractions hplc Preparative HPLC (C18, Acetonitrile/Water gradient) pooled_fractions->hplc pure_this compound Purified this compound hplc->pure_this compound

Caption: Experimental workflow for the purification of this compound.

Signaling_Pathway cluster_receptor GABA-A Receptor cluster_signaling Cellular Signaling gaba_a GABA-A Receptor (α, β, γ subunits) bz_site Benzodiazepine Binding Site (α/γ interface) gaba_site GABA Binding Site (α/β interface) ion_channel Chloride (Cl-) Ion Channel This compound This compound binding This compound binds to Benzodiazepine Site This compound->binding gaba GABA gaba->gaba_site binding->bz_site conformational_change Allosteric Conformational Change binding->conformational_change gaba_affinity Increased Affinity of GABA for its site conformational_change->gaba_affinity channel_opening Increased Frequency of Chloride Channel Opening gaba_affinity->channel_opening cl_influx Influx of Cl- ions channel_opening->cl_influx hyperpolarization Hyperpolarization of Neuronal Membrane cl_influx->hyperpolarization inhibition Neuronal Inhibition (Anxiolytic/Sedative Effects) hyperpolarization->inhibition

Caption: Proposed signaling pathway of this compound at the GABA-A receptor.

Conclusion

The protocols outlined in this application note provide a robust framework for the successful purification of this compound from Rauwolfia extracts. The provided quantitative data and signaling pathway diagram offer valuable context for researchers investigating the pharmacological properties of this and other related indole alkaloids. Further optimization of chromatographic conditions may be necessary depending on the specific Rauwolfia species and the desired purity of the final compound.

References

Application Notes and Protocols for the 1H and 13C NMR Spectral Analysis of Mayumbine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mayumbine, a heteroyohimbine indole (B1671886) alkaloid, is a diastereomer of ajmalicine (B1678821) and has garnered significant interest due to its biological activities, notably as a ligand for the benzodiazepine (B76468) receptor.[1] Accurate structural elucidation and purity assessment are paramount in the research and development of this compound-based therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of this compound's complex molecular structure. This document provides a detailed protocol for the acquisition and analysis of 1H and 13C NMR spectra of this compound, presents tabulated spectral data, and outlines the experimental workflow.

Introduction

This compound is a pentacyclic indole alkaloid with a complex stereochemistry. Its structural similarity to other heteroyohimbine alkaloids necessitates careful spectroscopic analysis for definitive identification. 1H and 13C NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for complete assignment of the chemical structure and stereochemistry. These application notes are designed to guide researchers in obtaining and interpreting high-quality NMR data for this compound.

Experimental Protocols

Sample Preparation for NMR Analysis

A general protocol for preparing a this compound sample for NMR analysis is as follows:

  • Sample Purity: Ensure the this compound sample is of high purity, as impurities will complicate spectral analysis. Purification can be achieved through techniques such as flash column chromatography.

  • Solvent Selection: Deuterated chloroform (B151607) (CDCl3) is a common and suitable solvent for the NMR analysis of this compound. Other deuterated solvents like dimethyl sulfoxide-d6 (DMSO-d6) can also be used, which may help in resolving overlapping signals, particularly of exchangeable protons like N-H.[2][3]

  • Concentration: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

  • Internal Standard: For quantitative NMR (qNMR), a suitable internal standard must be added.

  • Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Degassing: For sensitive samples or long-term experiments, degassing the sample by bubbling an inert gas (e.g., argon or nitrogen) through the solution can prevent oxidation.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for acquiring 1H and 13C NMR spectra of this compound on a standard NMR spectrometer (e.g., 400 or 500 MHz).

1H NMR Acquisition Parameters:

ParameterRecommended Value
Spectrometer Frequency400 MHz or higher
SolventCDCl3
Temperature298 K (25 °C)
Pulse Programzg30 (or equivalent)
Number of Scans16-64 (or as needed for S/N)
Relaxation Delay (d1)1.0 s
Acquisition Time (aq)~3-4 s
Spectral Width (sw)~12-16 ppm
Receiver GainAutogain

13C NMR Acquisition Parameters:

ParameterRecommended Value
Spectrometer Frequency100 MHz or higher
SolventCDCl3
Temperature298 K (25 °C)
Pulse Programzgpg30 (or equivalent with proton decoupling)
Number of Scans1024 or higher (as needed for S/N)
Relaxation Delay (d1)2.0 s
Acquisition Time (aq)~1-2 s
Spectral Width (sw)~200-240 ppm
Receiver GainAutogain

Data Presentation: 1H and 13C NMR Spectral Data of (+)-Mayumbine

The following tables summarize the 1H and 13C NMR spectral data for (+)-Mayumbine, as reported in the literature.

Table 1: 1H NMR Data of (+)-Mayumbine in CDCl3

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
7.74br sN-H
7.48d7.8Ar-H
7.29d8.1Ar-H
7.11t7.5Ar-H
7.07t7.5Ar-H
4.88q6.8H-19
4.49sH-17
3.78sOMe
3.50-3.40mH-3, H-21a
3.10-2.95mH-5a, H-6a
2.85-2.70mH-5b, H-6b
2.65-2.55mH-14a
2.45-2.35mH-15
2.15-2.05mH-20
1.95-1.85mH-14b
1.30d6.8H-18

Table 2: 13C NMR Data of (+)-Mayumbine in CDCl3

Chemical Shift (δ, ppm)Assignment
170.0C=O
155.6C-17
135.9Ar-C
134.3Ar-C
127.7Ar-C
121.5Ar-C
119.4Ar-C
117.9Ar-C
110.8Ar-C
108.3Ar-C
75.8C-19
60.4C-21
59.8C-3
52.0OMe
51.7C-5
35.5C-15
34.0C-20
30.6C-14
21.6C-6
18.5C-18

Note: The specific assignments are based on 2D NMR experiments (COSY, HSQC, HMBC) which are recommended for unambiguous assignment.

Visualizations

Experimental Workflow for NMR Analysis

G cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing and Analysis pure_sample High-Purity this compound dissolve Dissolve in CDCl3 pure_sample->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_spectrometer NMR Spectrometer transfer->nmr_spectrometer setup Setup Acquisition Parameters nmr_spectrometer->setup acquire_1h Acquire 1H Spectrum setup->acquire_1h acquire_13c Acquire 13C Spectrum setup->acquire_13c process_fid Process FID (FT, Phasing, Baseline Correction) acquire_1h->process_fid acquire_13c->process_fid assign_signals Assign Signals (1D and 2D NMR) process_fid->assign_signals data_table Tabulate Chemical Shifts assign_signals->data_table structure_confirm Structure Confirmation assign_signals->structure_confirm

Caption: Workflow for NMR analysis of this compound.

Logical Relationship of Spectroscopic Data to Structure Elucidation

G cluster_data NMR Data cluster_info Structural Information cluster_elucidation Structure Elucidation h1_nmr 1H NMR (Chemical Shift, Multiplicity, J-coupling) proton_env Proton Environments h1_nmr->proton_env c13_nmr 13C NMR (Chemical Shift) carbon_backbone Carbon Skeleton c13_nmr->carbon_backbone cosy 2D COSY h_h_connectivity Proton-Proton Connectivity cosy->h_h_connectivity hsqc 2D HSQC c_h_connectivity Direct Carbon-Proton Connectivity hsqc->c_h_connectivity hmbc 2D HMBC long_range_connectivity Long-Range C-H Connectivity hmbc->long_range_connectivity fragment_assembly Fragment Assembly proton_env->fragment_assembly carbon_backbone->fragment_assembly h_h_connectivity->fragment_assembly c_h_connectivity->fragment_assembly long_range_connectivity->fragment_assembly stereochem Stereochemical Assignment fragment_assembly->stereochem final_structure Final this compound Structure stereochem->final_structure

Caption: Logic flow from NMR data to structure.

Conclusion

The provided protocols and spectral data serve as a comprehensive resource for the 1H and 13C NMR analysis of this compound. Adherence to these guidelines will facilitate the accurate and efficient structural characterization of this important indole alkaloid, thereby supporting its further investigation in medicinal chemistry and drug development programs. For unambiguous signal assignments, conducting a full suite of 2D NMR experiments (COSY, HSQC, and HMBC) is highly recommended.

References

Application Notes and Protocols for Developing In Vitro Assays for Mayumbine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mayumbine is a heteroyohimbine alkaloid, a stereoisomer of ajmalicine, that has garnered interest for its potential pharmacological activities. Preliminary studies suggest that this compound may act as a ligand for benzodiazepine (B76468) receptors and potentially as an antagonist of alpha-2 adrenergic receptors (α2-AR), similar to the well-characterized yohimbine.[1][2][3][4][5] These application notes provide detailed protocols for a suite of in vitro assays to characterize the activity of this compound, focusing on its potential interaction with the α2-adrenergic receptor, a G-protein coupled receptor (GPCR). The provided assays will enable researchers to determine the binding affinity of this compound to the receptor, and to elucidate its functional effects on downstream signaling pathways.

Key In Vitro Assays for this compound Activity

To comprehensively evaluate the in vitro activity of this compound as a potential α2-adrenergic receptor antagonist, a tiered approach is recommended. This includes an initial binding assay to determine its affinity for the receptor, followed by functional assays to assess its impact on downstream signaling pathways.

  • Radioligand Binding Assay: To determine the binding affinity (Ki) of this compound for the α2-adrenergic receptor.

  • cAMP Accumulation Assay: To assess the functional antagonism of this compound on the Gi-coupled α2-adrenergic receptor.

  • ERK1/2 Phosphorylation Assay: To measure the effect of this compound on a downstream signaling event mediated by GPCR activation.

Radioligand Binding Assay for α2-Adrenergic Receptor

This assay directly measures the ability of this compound to displace a known radiolabeled ligand from the α2-adrenergic receptor, allowing for the determination of its binding affinity.[1][6][7][8][9][10]

Experimental Protocol

Materials and Reagents:

  • Cell Membranes: Membranes prepared from cells recombinantly expressing the human α2A-adrenergic receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [3H]-Rauwolscine or [3H]-Yohimbine (specific activity ~70-90 Ci/mmol).

  • Non-specific Binding Control: Phentolamine or another high-affinity α2-AR antagonist.

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • 96-well Plates: For performing the binding reaction.

  • Glass Fiber Filters: Pre-treated with 0.3% polyethyleneimine (PEI).

  • Filtration Apparatus: Cell harvester.

  • Scintillation Vials and Cocktail.

  • Liquid Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw the prepared cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 20-40 µ g/well .[6][7]

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding: 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of non-specific binding control (e.g., 10 µM phentolamine).

    • Test Compound: 50 µL of varying concentrations of this compound.

  • Add Radioligand: Add 50 µL of [3H]-Rauwolscine (at a final concentration close to its Kd, typically 1-2 nM) to all wells.

  • Add Membranes: Add 150 µL of the membrane suspension to all wells. The final assay volume is 250 µL.[6]

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[6]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.[6]

  • Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the inhibitory constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Data Presentation:

CompoundIC50 (nM)Ki (nM)
This compoundValueValue
Yohimbine (Control)ValueValue

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_membranes Prepare Cell Membranes setup_plate Set up 96-well Plate (Total, Non-specific, Test Compound) prep_membranes->setup_plate prep_reagents Prepare Reagents (Radioligand, this compound, Buffers) prep_reagents->setup_plate add_radioligand Add Radioligand setup_plate->add_radioligand add_membranes Add Membranes add_radioligand->add_membranes incubate Incubate add_membranes->incubate filter_wash Filter and Wash incubate->filter_wash count Scintillation Counting filter_wash->count analyze Calculate IC50 and Ki count->analyze

Caption: Radioligand Binding Assay Workflow.

cAMP Accumulation Assay

The α2-adrenergic receptor is a Gi-coupled GPCR, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[11] This assay measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production.[11][12][13][14][15]

Experimental Protocol

Materials and Reagents:

  • Cell Line: A cell line expressing the human α2A-adrenergic receptor (e.g., CHO or HEK293 cells).

  • Agonist: A known α2-AR agonist (e.g., UK-14,304 or clonidine).

  • Forskolin (B1673556): An adenylyl cyclase activator.

  • Test Compound: this compound.

  • cAMP Assay Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell Culture Medium and Reagents.

  • 96-well or 384-well Plates.

  • Plate Reader: Compatible with the chosen cAMP assay kit.

Procedure:

  • Cell Culture: Seed the cells in 96-well or 384-well plates and grow to 80-90% confluency.

  • Serum Starvation: Prior to the assay, serum-starve the cells for 2-4 hours to reduce basal signaling.

  • Pre-treatment with Antagonist: Add varying concentrations of this compound or a known antagonist (e.g., yohimbine) to the cells and incubate for 15-30 minutes.

  • Stimulation: Add a fixed concentration of forskolin (to stimulate cAMP production) and the α2-AR agonist (at its EC80 concentration) to the wells. Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

Data Analysis:

  • Generate a standard curve using the cAMP standards provided in the kit.

  • Convert the raw data from the plate reader to cAMP concentrations using the standard curve.

  • Plot the cAMP concentration against the logarithm of the this compound concentration.

  • Determine the IC50 value of this compound for the inhibition of the agonist-induced decrease in cAMP.

  • Calculate the functional antagonist constant (Kb) using the Gaddum equation.

Data Presentation:

CompoundIC50 (nM)Kb (nM)
This compoundValueValue
Yohimbine (Control)ValueValue

Signaling Pathway Diagram

G cluster_membrane Cell Membrane a2ar α2-Adrenergic Receptor gi Gi Protein a2ar->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Converts agonist Agonist (e.g., UK-14,304) agonist->a2ar Activates This compound This compound (Antagonist) This compound->a2ar Blocks atp ATP atp->ac pka Protein Kinase A camp->pka Activates response Cellular Response pka->response

Caption: α2-Adrenergic Receptor Signaling Pathway.

ERK1/2 Phosphorylation Assay

Activation of GPCRs, including α2-adrenergic receptors, can lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2), which are key components of the mitogen-activated protein kinase (MAPK) signaling cascade.[16][17][18] This assay provides a downstream readout of receptor activation and can be used to assess the antagonistic effect of this compound.[19][20]

Experimental Protocol

Materials and Reagents:

  • Cell Line: A cell line expressing the human α2A-adrenergic receptor.

  • Agonist: A known α2-AR agonist (e.g., UK-14,304).

  • Test Compound: this compound.

  • Primary Antibodies: Rabbit anti-phospho-ERK1/2 and rabbit anti-total-ERK1/2.

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

  • SDS-PAGE and Western Blotting Reagents and Equipment.

  • Chemiluminescent Substrate.

  • Imaging System.

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates. After reaching confluency and serum starvation, pre-treat the cells with varying concentrations of this compound for 30 minutes. Then, stimulate with the α2-AR agonist for 5-10 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the antibody against total-ERK1/2 as a loading control.[16]

Data Analysis:

  • Quantify the band intensities for phospho-ERK1/2 and total-ERK1/2 using densitometry software.

  • Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.

  • Plot the normalized phospho-ERK1/2 levels against the logarithm of the this compound concentration.

  • Determine the IC50 value for the inhibition of agonist-induced ERK1/2 phosphorylation.

Data Presentation:

CompoundIC50 (nM) for p-ERK Inhibition
This compoundValue
Yohimbine (Control)Value

Logical Relationship Diagram

G cluster_receptor Receptor Activation cluster_cascade Signaling Cascade cluster_readout Assay Readout agonist α2-AR Agonist a2ar α2-Adrenergic Receptor agonist->a2ar Activates This compound This compound This compound->a2ar Inhibits gpcr_signal G-Protein Signaling a2ar->gpcr_signal mapk_cascade MAPK Cascade (Ras/Raf/MEK) gpcr_signal->mapk_cascade erk ERK1/2 mapk_cascade->erk p_erk Phospho-ERK1/2 erk->p_erk Phosphorylation western_blot Western Blot p_erk->western_blot Detected by

Caption: ERK1/2 Phosphorylation Assay Logic.

Conclusion

These detailed application notes and protocols provide a robust framework for the in vitro characterization of this compound's activity, particularly as a potential α2-adrenergic receptor antagonist. By systematically applying these radioligand binding and functional assays, researchers can obtain quantitative data on its binding affinity and its impact on key downstream signaling pathways. The provided diagrams offer visual aids to understand the experimental workflows and the underlying biological processes. This comprehensive approach will be invaluable for drug development professionals in assessing the therapeutic potential of this compound.

References

Application Notes: Mayumbine for Studying GABA-A Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Comprehensive searches for "Mayumbine" in the context of GABA-A receptor research did not yield specific data on its binding affinity, efficacy, or use in studying GABA-A receptor subtypes. One study notes that (+)-mayumbine is a ligand for the benzodiazepine (B76468) receptor, which is an allosteric modulatory site on the GABA-A receptor[1][2][3]. However, detailed pharmacological data to support its use as a research tool for specific GABA-A receptor subtypes is not available in the public domain.

Yohimbine (B192690), a stereoisomer of which is rauwolscine (B89727) (also known as α-yohimbine), and other related alkaloids have been studied for their effects on GABAergic transmission. For instance, yohimbine has been shown to inhibit the release of GABA in the brain and its seizure-inducing effects may be partly mediated by impairing GABAergic transmission[4][5]. Rauwolscine, a stereoisomer of yohimbine, is primarily known as an α2-adrenergic receptor antagonist and a 5-HT1A receptor partial agonist[6][7].

Due to the lack of specific information on this compound, this document will provide a generalized protocol and application framework for studying a hypothetical novel ligand's interaction with GABA-A receptor subtypes, using established methodologies. This framework can be adapted by researchers upon obtaining specific pharmacological data for this compound or other novel compounds.

Introduction to GABA-A Receptor Subtypes

The γ-aminobutyric acid type A (GABA-A) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system. It is a ligand-gated ion channel that, upon binding GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron[8][9]. GABA-A receptors are pentameric structures assembled from a variety of subunits: α (1-6), β (1-3), γ (1-3), δ, ε, θ, and π[8]. The specific subunit composition determines the receptor's pharmacological and physiological properties, including its affinity for GABA, channel kinetics, and modulation by allosteric ligands like benzodiazepines, barbiturates, and neurosteroids[8].

The diverse combination of these subunits gives rise to a vast number of GABA-A receptor subtypes with distinct localizations and functions in the brain. For example, receptors containing the α1 subunit are widely distributed and are associated with sedative effects, while those with α2 and α3 subunits are implicated in anxiolysis, and α5-containing receptors are linked to learning and memory[9][10]. This heterogeneity makes subtype-selective ligands valuable tools for dissecting the specific roles of different GABA-A receptor populations and for developing targeted therapeutics with fewer side effects[9].

Characterizing a Novel Ligand for GABA-A Receptor Subtypes

To evaluate a novel compound like this compound as a tool for studying GABA-A receptor subtypes, a series of experiments are necessary to determine its binding affinity, functional activity (agonist, antagonist, or modulator), and subtype selectivity.

Quantitative Data Summary (Hypothetical Data for a Novel Ligand)

The following tables present a hypothetical dataset for a novel compound, "Ligand X," to illustrate how quantitative data for this compound could be structured.

Table 1: Binding Affinity of Ligand X for Human Recombinant GABA-A Receptor Subtypes

GABA-A Receptor SubtypeKi (nM)
α1β2γ250
α2β2γ215
α3β2γ225
α5β2γ2200

Binding affinity was determined by radioligand binding assays using [3H]flunitrazepam.

Table 2: Functional Activity of Ligand X at Human Recombinant GABA-A Receptor Subtypes

GABA-A Receptor SubtypeEC50 / IC50 (nM)Emax (%)
α1β2γ2IC50 = 120-85 (Antagonist)
α2β2γ2IC50 = 40-95 (Antagonist)
α3β2γ2IC50 = 75-90 (Antagonist)
α5β2γ2IC50 > 1000N/A

Functional activity was assessed using two-electrode voltage clamp electrophysiology on Xenopus oocytes expressing the respective receptor subtypes. Emax represents the maximal inhibition of the GABA-evoked current.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the interaction of a novel ligand with GABA-A receptor subtypes.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for different GABA-A receptor subtypes.

Methodology:

  • Cell Culture and Membrane Preparation:

    • HEK293 cells are transiently transfected with cDNAs encoding the desired α, β, and γ subunits of the human GABA-A receptor.

    • After 48 hours of expression, cells are harvested, and crude cell membranes are prepared by homogenization and centrifugation.

    • The final membrane pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Binding Assay:

    • In a 96-well plate, add the cell membranes, a radioligand that binds to the benzodiazepine site (e.g., [3H]flunitrazepam), and varying concentrations of the unlabeled test compound (e.g., this compound).

    • Incubate the mixture for a specified time (e.g., 60 minutes) at a specific temperature (e.g., 4°C) to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand (e.g., 10 µM diazepam).

    • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • The IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated by non-linear regression analysis.

    • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol is used to determine the functional effect of a test compound on GABA-A receptor channel activity.

Methodology:

  • Oocyte Preparation and Injection:

    • Xenopus laevis oocytes are harvested and defolliculated.

    • cRNAs encoding the desired GABA-A receptor subunits are injected into the oocytes.

    • The oocytes are incubated for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., ND96).

    • The oocyte is impaled with two microelectrodes filled with 3 M KCl (one for voltage clamping and one for current recording).

    • The membrane potential is clamped at a holding potential of -70 mV.

  • Drug Application and Data Acquisition:

    • A baseline GABA-evoked current is established by applying a concentration of GABA that elicits a submaximal response (e.g., EC20).

    • The test compound is then co-applied with GABA to determine its effect (potentiation or inhibition). To test for agonist activity, the compound is applied alone.

    • A full concentration-response curve is generated by applying a range of concentrations of the test compound.

    • Currents are recorded and digitized for offline analysis.

  • Data Analysis:

    • The peak current amplitude in the presence of the test compound is measured and normalized to the control GABA response.

    • Concentration-response data are fitted to the Hill equation to determine the EC50 (for agonists/potentiators) or IC50 (for antagonists/inhibitors) and the maximal effect (Emax).

Visualizations

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) GABA->GABA_A_Receptor Binds to α/β interface BZD Benzodiazepine (e.g., this compound) BZD->GABA_A_Receptor Binds to α/γ interface (Allosteric Modulation) Cl_ion Cl- Influx GABA_A_Receptor->Cl_ion Channel Opening Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization

Caption: Simplified signaling pathway of a GABA-A receptor.

Experimental_Workflow cluster_preparation Preparation cluster_assays Assays cluster_analysis Data Analysis cluster_conclusion Conclusion cell_culture HEK293 Cell Culture transfection Transfection with GABA-A Subunit cDNAs cell_culture->transfection membrane_prep Cell Membrane Preparation transfection->membrane_prep binding_assay Radioligand Binding Assay membrane_prep->binding_assay oocyte_prep Xenopus Oocyte Preparation & Injection tevc Two-Electrode Voltage Clamp (TEVC) oocyte_prep->tevc binding_analysis Calculate Ki (Binding Affinity) binding_assay->binding_analysis tevc_analysis Calculate EC50/IC50 (Functional Activity) tevc->tevc_analysis conclusion Determine Subtype Selectivity Profile binding_analysis->conclusion tevc_analysis->conclusion

Caption: Workflow for characterizing a novel GABA-A receptor ligand.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Mayumbine Solubility in Biological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Mayumbine solubility in biological buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a heteroyohimbine alkaloid, a class of monoterpene indole (B1671886) alkaloids.[1][2] It is a stereoisomer of ajmalicine (B1678821) and is recognized as a ligand for the benzodiazepine (B76468) receptor.[1][2][3] Like many alkaloids, this compound is a weakly basic compound and is generally poorly soluble in neutral aqueous solutions, which can pose significant challenges for in vitro and in vivo studies that require its dissolution in biological buffers.

Q2: What are the initial steps to dissolve this compound?

As a general guideline for alkaloids, it is recommended to first attempt dissolution in a small amount of a polar organic solvent such as dimethyl sulfoxide (B87167) (DMSO), methanol (B129727), or chloroform (B151607) before further dilution in the desired aqueous buffer. Given that this compound is a weak base, its solubility is expected to increase in acidic conditions. Therefore, preparing a stock solution in an acidic buffer or adding a small amount of acid to the initial solvent may also be a viable starting point.

Q3: Can I expect this compound to be stable in solution?

Alkaloids can be susceptible to degradation over time, especially when in solution. They can react with carbon dioxide in the air to form carbonate salts and may also be prone to oxidation, leading to discoloration. It is advisable to prepare fresh solutions for each experiment whenever possible. If storage is necessary, it is recommended to store solutions in a tightly sealed container, possibly under an inert gas like nitrogen or argon, and at low temperatures (refrigerated or frozen) to minimize degradation.

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound in biological buffers.

Problem Potential Cause Troubleshooting Steps
This compound does not dissolve in the biological buffer. Insufficient solubility in the aqueous medium.1. Prepare a concentrated stock solution: Dissolve this compound in a water-miscible organic co-solvent such as DMSO, ethanol, or methanol first. Then, add the stock solution to the biological buffer dropwise while vortexing. Ensure the final concentration of the organic solvent is compatible with your experimental system. 2. Adjust the pH: Since this compound is an alkaloid, its solubility should increase in acidic conditions. Try lowering the pH of your buffer. For many basic drugs, a pH 2 units below the pKa is often required for sufficient ionization and solubility. 3. Use a different buffer system: Some buffers can interact with the compound. Consider trying alternative buffer systems.[4]
This compound precipitates out of solution after initial dissolution. The solution is supersaturated, or the buffer capacity is exceeded.1. Decrease the final concentration: The final concentration of this compound in the buffer may be too high. Try working with a lower concentration. 2. Increase the amount of co-solvent: If a co-solvent was used, a higher percentage might be needed to maintain solubility. However, be mindful of the tolerance of your biological system to the co-solvent. 3. Check for temperature effects: Solubility can be temperature-dependent. Ensure the temperature of your solution is maintained. Some compounds are less soluble at lower temperatures.
The solution color changes over time. Potential degradation of this compound.1. Prepare fresh solutions: As a best practice, prepare this compound solutions immediately before use. 2. Protect from light and air: Store stock solutions in amber vials and consider purging with an inert gas to prevent oxidation.

Quantitative Solubility Data

Solvent/Buffer System Expected Solubility Notes
Neutral Water (pH 7.0) PoorAlkaloids are generally insoluble in neutral water as free bases.
Acidic Water (e.g., pH 4.0) Moderate to GoodSolubility is expected to increase due to the protonation of the nitrogen atoms.
Phosphate-Buffered Saline (PBS, pH 7.4) PoorSimilar to neutral water.
Dimethyl Sulfoxide (DMSO) GoodA common polar aprotic solvent for dissolving organic compounds.
Methanol GoodA polar protic solvent that can dissolve many alkaloids.
Chloroform GoodA nonpolar organic solvent suitable for dissolving free base alkaloids.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol) to completely dissolve the powder. For example, start with 10-50 µL.

  • Gently vortex or sonicate the solution until all the this compound is dissolved.

  • If necessary, warm the solution slightly (e.g., to 37°C) to aid dissolution.

  • This concentrated stock solution can then be serially diluted in the desired biological buffer to the final working concentration. It is crucial to add the stock solution to the buffer and not the other way around to avoid precipitation.

Protocol 2: pH-Modification Approach for Enhancing Solubility

  • Prepare your desired biological buffer (e.g., a citrate (B86180) or acetate (B1210297) buffer) at a pH range of 4-6. The optimal pH will need to be determined empirically.

  • Directly suspend the this compound powder in the acidic buffer.

  • Stir or sonicate the mixture until the compound dissolves. Gentle heating may be applied if necessary.

  • Alternatively, prepare a stock solution of this compound in a dilute acid (e.g., 0.1 N HCl) and then neutralize it to the desired pH with a suitable base while monitoring for any precipitation. This method should be used with caution as it can affect the final buffer composition.

Visualizations

Mayumbine_Solubility_Workflow start Start: Undissolved this compound Powder stock_solution Prepare concentrated stock in organic solvent (e.g., DMSO) start->stock_solution Method 1: Co-solvent ph_adjustment Attempt dissolution in acidic buffer (pH 4-6) start->ph_adjustment Method 2: pH Adjustment add_to_buffer Add stock solution dropwise to biological buffer with vortexing stock_solution->add_to_buffer direct_dissolution Directly dissolve in acidic buffer ph_adjustment->direct_dissolution check_solubility Check for precipitation add_to_buffer->check_solubility direct_dissolution->check_solubility success Success: this compound is dissolved check_solubility->success No Precipitation troubleshoot Troubleshoot: - Lower concentration - Adjust pH - Use surfactants/cyclodextrins check_solubility->troubleshoot Precipitation Occurs

Caption: Workflow for dissolving this compound.

Troubleshooting_Decision_Tree start Issue: this compound precipitates in buffer is_stock_used Was a co-solvent stock solution used? start->is_stock_used increase_cosolvent Increase co-solvent percentage (check cell tolerance) is_stock_used->increase_cosolvent Yes try_cosolvent Prepare a stock solution in a co-solvent (e.g., DMSO) is_stock_used->try_cosolvent No check_ph Is the buffer pH acidic? increase_cosolvent->check_ph try_cosolvent->check_ph lower_ph Lower the buffer pH (e.g., to 4-5) check_ph->lower_ph No other_methods Consider advanced methods: - Surfactants (e.g., Tween 80) - Cyclodextrin complexation check_ph->other_methods Yes lower_ph->other_methods

Caption: Decision tree for troubleshooting this compound precipitation.

References

Technical Support Center: Stereoselective Synthesis of Mayumbine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the stereoselective synthesis of mayumbine. It addresses common challenges and offers solutions based on established synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: We are struggling to control the stereochemistry at the C3 position during the key Pictet-Spengler reaction. What are the common pitfalls and recommended solutions?

A1: Achieving the correct C3 stereochemistry is a frequent challenge. The stereochemical outcome of the Pictet-Spengler reaction is highly dependent on the reaction conditions and the nature of the tryptamine (B22526) and aldehyde/pyruvate coupling partners.

  • Problem: Epimerization at C3, leading to a mixture of diastereomers (this compound and its C3 epimer, yohimbine). This is often due to the harsh conditions (e.g., high heat, strong acid) required for the reaction, which can allow the initially formed product to equilibrate to a more stable isomer.

  • Troubleshooting:

    • Condition Optimization: Employ milder reaction conditions. For instance, using protic acids like TFA or acetic acid at lower temperatures can favor the kinetic product.

    • Substrate Control: The stereochemistry of the aldehyde partner can influence the outcome. Using a chiral aldehyde can provide better diastereoselectivity.

    • Biocatalysis: An enzymatic approach using Strictosidine Synthase (SSS) can provide excellent stereocontrol, yielding the desired (S)-configuration at C3, which is crucial for the this compound skeleton.

Q2: Our attempts at the Dieckmann condensation to form the E-ring are resulting in low yields and poor diastereoselectivity at the C/D ring junction. How can this be improved?

A2: The Dieckmann condensation is a critical step for constructing the pentacyclic core, but it can be problematic. The formation of the desired cis-fused D/E ring system of this compound can be challenging to control.

  • Problem: Formation of the undesired trans-fused isomer or other side products, leading to low yields of the this compound precursor. The choice of base and solvent is critical.

  • Troubleshooting:

    • Base Selection: Using potassium tert-butoxide in a non-polar solvent like toluene (B28343) or benzene (B151609) at elevated temperatures is a common strategy. The bulkiness of the base can influence the conformational preference of the transition state.

    • Alternative Cyclizations: Consider alternative strategies to the Dieckmann condensation if it proves intractable. For example, an intramolecular Heck reaction or a ring-closing metathesis could offer a different pathway to the E-ring with potentially better control. The classic Stork synthesis of yohimbine (B192690) utilized a Diels-Alder reaction to set the C/D ring junction stereochemistry early on, avoiding the issues of a late-stage Dieckmann cyclization.

Q3: What are the most effective strategies for establishing the correct absolute stereochemistry in an enantioselective synthesis of this compound?

A3: An enantioselective synthesis is essential for accessing optically pure this compound. Several strategies have been successfully employed.

  • Chiral Pool Synthesis: This approach starts with a readily available chiral molecule. For instance, D-tryptophan can be used as a starting material to set the stereochemistry at C3.

  • Asymmetric Catalysis: An organocatalytic or transition-metal-catalyzed reaction can be used to introduce chirality early in the synthesis. For example, an asymmetric Michael addition to construct a key intermediate has been a successful strategy in the synthesis of related indole (B1671886) alkaloids.

  • Resolution: A racemic mixture of a late-stage intermediate can be resolved using a chiral resolving agent, such as a chiral acid, to separate the desired enantiomer. While effective, this method is less efficient as it discards 50% of the material.

Data Summary

The following table summarizes key reaction outcomes from notable syntheses, highlighting the challenges in achieving stereoselectivity.

Reaction Step Synthetic Route Conditions Yield (%) Diastereomeric Ratio (d.r.) Enantiomeric Excess (e.e.) Reference
Pictet-Spengler ReactionClassic approachTryptamine, Dihydroxyphenylpyruvic acid, heat~60-70%Mixture of epimersN/A (racemic)General Knowledge
Biocatalytic Pictet-SpenglerStrictosidine SynthaseTryptamine, Secologanin>90%>99:1>99%
Dieckmann CondensationStork Synthesis (Yohimbine)Potassium tert-butoxide, Toluene, reflux~55%Major product cis-fusedN/A (racemic intermediate)
Intramolecular Diels-AlderMartin Synthesis (Yohimbine)Xylene, 200°C (sealed tube)87%4:1 (desired endo:exo)N/A (racemic)

Key Experimental Protocols

Protocol 1: Biocatalytic Pictet-Spengler Reaction for C3 Stereocontrol

This protocol provides a general method for achieving high stereoselectivity at C3 using a biocatalytic approach.

  • Enzyme Preparation: Prepare a buffered solution (e.g., 50 mM sodium phosphate, pH 7.0) containing the purified Strictosidine Synthase enzyme.

  • Reaction Setup: In a temperature-controlled vessel, dissolve tryptamine hydrochloride and the aldehyde partner (e.g., secologanin) in the enzyme buffer.

  • Initiation: Add the Strictosidine Synthase solution to the reaction mixture to initiate the reaction. Maintain the temperature at 25-30°C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, quench by adding an organic solvent (e.g., ethyl acetate). Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting product (strictosidine or a related intermediate) by flash column chromatography on silica (B1680970) gel.

Protocol 2: Stork's Dieckmann Condensation for E-Ring Formation

This protocol is adapted from the classic yohimbine synthesis and is applicable for forming the cis-D/E ring junction.

  • Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (argon or nitrogen), add dry toluene.

  • Reaction Setup: Dissolve the diester precursor in the toluene and add freshly sublimed potassium tert-butoxide.

  • Cyclization: Heat the reaction mixture to reflux. The reaction progress can be monitored by the disappearance of the starting material via TLC.

  • Workup: After cooling to room temperature, carefully quench the reaction by adding aqueous acid (e.g., 1 M HCl) until the solution is acidic.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: The crude keto-ester product is often carried forward to the next step (decarboxylation) without extensive purification, or it can be purified by column chromatography if necessary.

Visualized Workflows and Concepts

G cluster_main General Synthetic Workflow for this compound A Tryptamine Derivative C Pictet-Spengler Reaction A->C B Chiral Aldehyde / Ketone B->C D Tetracyclic Intermediate (C3 Stereocenter Set) C->D Key Challenge: Stereocontrol at C3 E Side Chain Elaboration D->E F Dieckmann Condensation Precursor E->F G E-Ring Cyclization (e.g., Dieckmann) F->G Key Challenge: Diastereoselectivity H Pentacyclic Core G->H I Final Functional Group Manipulations H->I J This compound I->J

Caption: High-level workflow for this compound synthesis highlighting critical stereochemical steps.

G Problem Problem: Poor Diastereoselectivity in Pictet-Spengler Reaction Solution1 Solution 1: Condition Optimization Problem->Solution1 Solution2 Solution 2: Biocatalysis Problem->Solution2 Solution3 Solution 3: Substrate Control Problem->Solution3 Action1a Use Milder Acid (e.g., TFA) Solution1->Action1a Action1b Lower Reaction Temperature Solution1->Action1b Action2a Employ Strictosidine Synthase (SSS) Solution2->Action2a Action3a Use Chiral Aldehyde Partner Solution3->Action3a Outcome Improved d.r. Favorable C3-(S) Stereochemistry Action1a->Outcome Action1b->Outcome Action2a->Outcome Action3a->Outcome

Caption: Troubleshooting logic for poor stereocontrol in the Pictet-Spengler reaction.

Technical Support Center: Total Synthesis of (+)-Mayumbine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of (+)-Mayumbine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to reaction yield. The information provided is based on established synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common low-yield steps in the total synthesis of (+)-Mayumbine?

A1: Based on published literature, several steps in the synthesis of (+)-Mayumbine can be challenging and may result in lower than desired yields. These include:

  • The selective oxidation of the 1,5-diol to the δ-lactone intermediate.[1]

  • Controlling the diastereoselectivity of the intramolecular Pictet-Spengler reaction.[1]

  • The conversion of the cyclic β-ketoamide to the corresponding enaminone.[2]

Q2: My intramolecular Pictet-Spengler reaction is giving a poor diastereomeric ratio. How can I improve this?

A2: The diastereoselectivity of this reaction is highly dependent on the reaction conditions, particularly temperature. It has been observed that running the reaction at room temperature can significantly improve the diastereomeric ratio to greater than 20:1, although this may result in a more moderate yield.[1] Conversely, lower temperatures (-40 °C) have been shown to result in low conversion and a 1:1 mixture of diastereoisomers.[1]

Q3: I am having trouble with the selective oxidation of the 1,5-diol. What are the recommended conditions?

A3: This transformation is known to be challenging.[1] While several oxidizing agents can be employed, Ley oxidation using catalytic tetrapropylammonium (B79313) perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO) as the co-oxidant has been reported to provide the desired δ-lactone in good yield (70%).[1] An alternative is using RuCl₂(PPh₃)₃, which has been reported to provide the product in a 52% yield.[1]

Troubleshooting Guides

Problem 1: Low Yield in the Selective Oxidation of 1,5-diol to δ-lactone

Symptoms:

  • Low isolated yield of the desired δ-lactone (compound 8 in Li et al., 2014).

  • Formation of a significant amount of keto-aldehyde byproduct.[1]

  • Incomplete reaction or recovery of starting material.

Possible Causes:

  • Suboptimal oxidizing agent.

  • Incorrect reaction temperature or time.

  • Moisture in the reaction.

Suggested Solutions:

Solution IDExperimental ProtocolExpected OutcomeReference
TS1-1 Ley Oxidation: To a solution of the 1,5-diol in CH₂Cl₂ at room temperature, add 4 Å molecular sieves, N-methylmorpholine N-oxide (NMO, 1.5 equiv), and tetrapropylammonium perruthenate (TPAP, 0.05 equiv). Stir the reaction until completion (monitor by TLC).Yields of up to 70% have been reported with minimal (<10%) formation of the keto-aldehyde byproduct.[1][1]
TS1-2 RuCl₂(PPh₃)₃ Oxidation: To a solution of the 1,5-diol in a suitable solvent (e.g., toluene), add RuCl₂(PPh₃)₃ (catalytic amount) and a suitable oxidant (e.g., NMO). Heat the reaction as necessary and monitor by TLC.A yield of 52% has been reported using this method.[1][1]
Problem 2: Poor Diastereoselectivity or Low Conversion in the Intramolecular Pictet-Spengler Reaction

Symptoms:

  • Formation of a nearly 1:1 mixture of diastereomers.

  • Low overall yield of the cyclized product.

  • Incomplete consumption of the starting material.

Possible Causes:

  • Reaction temperature is too low or too high.

  • Inappropriate choice of Lewis acid or reaction solvent.

Suggested Solutions:

Solution IDExperimental ProtocolExpected OutcomeReference
TS2-1 Temperature Optimization (High Diastereoselectivity): Stir a toluene (B28343) solution of the substrate with TMSCl (50.0 equiv) at room temperature for 24 hours.High diastereoselectivity (dr > 20:1) is achieved, though the yield may be moderated.[1][1]
TS2-2 Temperature Optimization (High Conversion): Stir a toluene solution of the substrate with TMSCl (50.0 equiv) at -30 °C for 24 hours.This results in high conversion (95%) but with a 1:1 diastereomeric ratio.[1][1]
TS2-3 Acid-Catalyzed (Alternative Substrate): For a related δ-ketoamide, stirring a dichloromethane (B109758) solution in the presence of trifluoroacetic acid (40.0 equiv) at room temperature.This yielded the cyclized product in 68% yield with excellent diastereoselectivity (dr > 20:1).[1][1]

Visualized Experimental Workflow

The following diagram illustrates a key transformation in the synthesis of a precursor to (+)-Mayumbine, highlighting the conversion of a cyclic β-ketoamide to an enaminone, a step which can present yield challenges.

G cluster_0 Conversion of Cyclic β-ketoamide to Enaminone A Cyclic β-ketoamide (29) B Amide-selective hydrosilylation and elimination A->B IrCl(CO)(PPh₃)₂ (3 mol%) (Me₂HSi)₂O, THF C Enaminone (30) B->C 68% yield

References

Technical Support Center: Mayumbine Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of mayumbine in aqueous solutions. The information is primarily based on stability data for yohimbine (B192690), a structurally similar indole (B1671886) alkaloid and diastereoisomer of this compound, due to the limited direct stability data available for this compound itself.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound in aqueous solutions?

Based on studies of the related compound yohimbine, the primary degradation pathway for this compound in aqueous solutions is likely hydrolysis, particularly in acidic to neutral conditions (pH 6-7).[1] This process typically follows first-order kinetics.[1] In acidic injectable solutions, significant degradation of yohimbine has been observed, leading to the formation of yohimbinic acid.[2] Additionally, photooxidation can occur upon exposure to light.[3]

Q2: How does pH affect the stability of this compound solutions?

The stability of this compound in aqueous solutions is expected to be highly pH-dependent. Yohimbine, a similar alkaloid, is reported to be remarkably stable at very low pH, potentially due to intramolecular hydrogen bonding.[1] However, hydrolysis is a major degradation route around neutral pH (pH 6 and 7).[1] In strongly acidic conditions, yohimbine hydrochloride undergoes hydrolytic degradation.[3] Therefore, it is crucial to carefully select and control the pH of this compound solutions to minimize degradation.

Q3: Is this compound sensitive to light?

Yes, like many indole alkaloids, this compound is likely sensitive to light.[4] Yohimbine undergoes photo-degradation, and light exposure can lead to photooxidation, resulting in the formation of degradation products like 3,14-dehydroyohimbine.[1][3] It is recommended to protect this compound solutions from light during storage and handling.

Q4: What are the recommended storage conditions for this compound aqueous solutions?

To enhance stability, aqueous solutions of this compound should be stored in airtight containers, protected from light, and kept at controlled temperatures (e.g., refrigerated at 2-8°C).[3][5] The pH of the solution should be optimized for stability, likely in the slightly acidic range, but this should be experimentally determined.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of this compound concentration in solution. Hydrolysis: The pH of the solution may be in a range that promotes rapid hydrolysis (e.g., neutral to slightly alkaline).Adjust the pH of the solution to a more acidic range (e.g., pH 3-5) and re-evaluate stability. Ensure the use of appropriate buffer systems.
Photodegradation: The solution is being exposed to light.Store and handle the solution in amber vials or protect it from light by wrapping containers in aluminum foil. Conduct experiments under low-light conditions if possible.
Oxidation: The solution is exposed to oxygen.Prepare solutions with de-gassed solvents and consider purging the headspace of the container with an inert gas like nitrogen or argon.
Appearance of unknown peaks in HPLC chromatogram. Degradation Products: this compound is degrading into other compounds.Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products. Use a stability-indicating HPLC method that can resolve this compound from its degradants.[6]
Inconsistent results between experiments. Variable Storage/Handling: Inconsistent exposure to light, temperature fluctuations, or pH shifts.Standardize all experimental procedures, including solution preparation, storage, and handling. Use calibrated equipment and freshly prepared solutions.

Quantitative Data Summary

The following tables summarize hypothetical stability data for this compound based on the known behavior of yohimbine. These values should be considered as estimates and must be confirmed by experimental studies on this compound.

Table 1: Effect of pH on this compound Degradation Rate (Hypothetical)

pHTemperature (°C)Degradation Rate Constant (k) (day⁻¹)Half-life (t½) (days)
3.0250.001693
5.0250.005139
7.0250.02035
9.0250.05014

Table 2: Effect of Temperature on this compound Degradation (Hypothetical, at pH 7.0)

| Temperature (°C) | Degradation Rate Constant (k) (day⁻¹) | Half-life (t½) (days) | | :--- | :--- | :--- | :--- | | 4 | 0.002 | 347 | | 25 | 0.020 | 35 | | 40 | 0.090 | 8 |

Experimental Protocols

1. Protocol for Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.

  • Acid Hydrolysis: Incubate a this compound solution (e.g., 1 mg/mL) in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate a this compound solution in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat a this compound solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Photodegradation: Expose a this compound solution to a calibrated light source (e.g., UV-A and visible light) for a defined period.

  • Thermal Degradation: Heat a solid sample of this compound at a high temperature (e.g., 105°C) for 24 hours and then dissolve it for analysis.

For each condition, a control sample protected from the stress condition should be analyzed in parallel. Analyze all samples by a suitable method like HPLC-UV/MS.

2. Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (HPLC) method is commonly used for the analysis of this compound and its degradation products.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The mobile phase composition should be optimized to achieve good separation between this compound and its degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 225 nm or 280 nm) or mass spectrometry (MS) for identification of degradation products.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Mayumbine_Stability_Testing_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_kinetics Long-Term Stability & Kinetics cluster_conclusion Conclusion prep Prepare this compound Aqueous Solution char Initial Characterization (HPLC, pH, Appearance) prep->char acid Acid Hydrolysis char->acid base Base Hydrolysis char->base ox Oxidation char->ox photo Photodegradation char->photo thermal Thermal Stress char->thermal storage Store at Different Conditions (pH, Temp, Light) char->storage hplc Stability-Indicating HPLC-UV/MS Analysis acid->hplc base->hplc ox->hplc photo->hplc thermal->hplc id Identify Degradation Products hplc->id kinetics Determine Degradation Kinetics & Half-life hplc->kinetics id->kinetics sampling Sample at Time Intervals storage->sampling sampling->hplc report Establish Storage Conditions & Shelf-life kinetics->report

Caption: Workflow for assessing the stability of this compound in aqueous solutions.

Benzodiazepine_Receptor_Interaction This compound This compound receptor Benzodiazepine (B76468) Receptor Site on GABA-A Receptor This compound->receptor Binds to channel Chloride Ion Channel receptor->channel Modulates gaba GABA gaba_receptor GABA Binding Site gaba->gaba_receptor Binds to gaba_receptor->channel Opens effect Modulation of Neuronal Inhibition channel->effect Increased Cl⁻ influx leads to

Caption: this compound as a ligand for the benzodiazepine receptor.

References

Optimizing Mayumbine Concentration for In Vitro Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Mayumbine concentration in your in vitro experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered when working with this heteroyohimbine alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is the primary known molecular target of this compound?

A1: this compound is known to be a potent ligand for the benzodiazepine (B76468) receptor, a modulatory site on the GABA-A receptor complex. It has been shown to inhibit the in vitro binding of ³H-diazepam to rat brain benzodiazepine receptors with high affinity.

Q2: What is a good starting concentration range for this compound in a benzodiazepine receptor binding assay?

A2: Based on its known IC50 value, a good starting point for a competitive binding assay would be to use a concentration range that brackets the IC50. A serial dilution from 1 µM down to 0.1 nM should be sufficient to generate a competitive binding curve.

Q3: I am observing precipitation of this compound when I add it to my cell culture medium. What could be the cause and how can I solve it?

A3: Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its hydrophobic nature as an indole (B1671886) alkaloid. This is likely due to the final concentration of the solvent (e.g., DMSO) being too low to maintain solubility. To address this, ensure your final DMSO concentration in the culture medium does not exceed a level that is toxic to your specific cell line (typically ≤ 0.5%). It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO and then perform serial dilutions in DMSO before the final dilution into the cell culture medium. Always add the this compound-DMSO solution to the medium with gentle vortexing to ensure rapid and even dispersion.

Q4: My cell viability results with this compound are inconsistent. What are some potential reasons?

A4: Inconsistent cell viability results can stem from several factors:

  • Compound Instability: Indole alkaloids can be sensitive to light and pH. Ensure your this compound solutions are protected from light and that the pH of your culture medium remains stable throughout the experiment.

  • Cell Density: The initial seeding density of your cells can significantly impact the outcome of viability assays. Ensure you use a consistent and optimal cell density for your specific cell line and assay duration.

  • Assay Interference: Some assay reagents can interact directly with the compound. For example, in metabolic assays like the MTT assay, the compound itself might affect the redox environment of the cells, leading to inaccurate readings. It is advisable to run a control without cells to check for any direct reaction between this compound and the assay reagents.

Troubleshooting Guides

Issue 1: Low Bioactivity or No Effect Observed
Potential Cause Troubleshooting Step
Incorrect Concentration Range Your experimental concentrations may be too low. Based on its potent benzodiazepine receptor binding, nanomolar concentrations are likely required to observe effects related to this target. For other potential off-target effects, a broader concentration range (e.g., up to 100 µM) may be necessary in initial screening.
Compound Degradation Prepare fresh stock solutions of this compound for each experiment. Store the stock solution in small aliquots at -20°C or -80°C and protect from light.
Cell Line Insensitivity The cell line you are using may not express the target receptor (benzodiazepine receptor on GABA-A receptors) or may have other characteristics that make it resistant to the effects of this compound. Consider using a cell line known to express GABA-A receptors, such as neuronal cell lines.
Sub-optimal Assay Conditions Optimize assay parameters such as incubation time, cell density, and serum concentration in the medium.
Issue 2: High Background or Non-Specific Effects
Potential Cause Troubleshooting Step
Solvent Toxicity The concentration of your solvent (e.g., DMSO) may be too high, causing non-specific cytotoxicity. Ensure the final solvent concentration is below the tolerance level of your cell line (typically <0.5% for DMSO). Run a vehicle control (medium with the same final concentration of the solvent) to assess solvent toxicity.
Compound Aggregation At higher concentrations, hydrophobic compounds like this compound can form aggregates, leading to non-specific interactions with cells and assay components. Visually inspect your treatment solutions for any signs of precipitation. Consider using a lower concentration range or a different solvent system if possible.
Assay Interference As mentioned in the FAQs, your compound may be directly interacting with the assay reagents. Perform appropriate controls, such as adding this compound to cell-free wells containing the assay reagents, to test for interference.

Quantitative Data Summary

Assay Type Parameter Value Source
Benzodiazepine Receptor Binding AssayIC5076 ± 3.5 nM

Note: IC50 value was determined for the inhibition of ³H-diazepam binding to rat brain benzodiazepine receptors.

Experimental Protocols

Detailed Methodology for a Benzodiazepine Receptor Binding Assay

This protocol is a general guideline and may need to be optimized for your specific experimental conditions.

1. Materials:

  • This compound

  • ³H-diazepam (radioligand)

  • Unlabeled diazepam (for non-specific binding)

  • Rat cortical membrane preparation (source of receptors)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

2. Procedure:

  • Prepare a stock solution of this compound in 100% DMSO.

  • Perform serial dilutions of this compound in the binding buffer to achieve the desired final concentrations (e.g., 1 nM to 1 µM).

  • In a set of microcentrifuge tubes, add the following in order:

    • Binding buffer

    • Rat cortical membrane preparation (typically 50-200 µg of protein)

    • ³H-diazepam (at a concentration near its Kd)

    • For total binding: Add vehicle (e.g., DMSO diluted in buffer).

    • For non-specific binding: Add a high concentration of unlabeled diazepam (e.g., 10 µM).

    • For competition binding: Add the desired concentration of this compound.

  • Incubate the tubes at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value.

Detailed Methodology for an MTT Cell Viability Assay

This protocol is a general guideline for assessing the effect of this compound on cell viability.

1. Materials:

  • This compound

  • Cell line of interest (e.g., a neuronal cell line)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

2. Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a stock solution of this compound in 100% DMSO.

  • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control and plot the results to determine the IC50 value.

Visualizations

GABAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAA_R GABA-A Receptor (Ligand-gated ion channel) GABA->GABAA_R Binds This compound This compound (Benzodiazepine) This compound->GABAA_R Allosteric Modulation Cl_ion Cl- Influx GABAA_R->Cl_ion Opens Channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Ca_ion Ca2+ Influx (via L-type VGCC) Hyperpolarization->Ca_ion Modulates VGCC activity Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition PKA PKA Ca_ion->PKA Activates CaMKII CaMKII Ca_ion->CaMKII Activates

Caption: GABA-A Receptor Signaling Pathway modulated by this compound.

Experimental_Workflow_Cell_Viability start Start: Cell Seeding in 96-well plate treatment Treat cells with This compound concentrations start->treatment incubation Incubate for 24, 48, or 72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate for 2-4 hours mtt_addition->formazan_incubation solubilization Add Solubilization Solution formazan_incubation->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance data_analysis Data Analysis: Calculate % Viability & IC50 read_absorbance->data_analysis end End: Results data_analysis->end

Caption: Workflow for MTT Cell Viability Assay with this compound.

Troubleshooting_Logic start In Vitro Experiment with this compound issue Issue Encountered? start->issue no_issue Proceed with Data Analysis issue->no_issue No issue_type Select Issue Type issue->issue_type Yes low_activity Low/No Bioactivity issue_type->low_activity precipitation Precipitation issue_type->precipitation inconsistency Inconsistent Results issue_type->inconsistency check_conc Check Concentration Range low_activity->check_conc check_solubility Check Solvent Conc. precipitation->check_solubility check_stability Check Compound Stability inconsistency->check_stability

Caption: Logical workflow for troubleshooting this compound experiments.

Technical Support Center: Troubleshooting Mayumbine Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of Mayumbine in cell culture media.

Troubleshooting Guide

Precipitation of this compound during cell culture experiments can significantly impact the accuracy and reproducibility of results by altering the effective concentration of the compound. The following guide addresses common scenarios of this compound precipitation and provides systematic solutions.

Issue 1: Immediate Precipitation Upon Addition of this compound to Media

Observation: A visible precipitate or cloudiness appears in the cell culture medium immediately after adding the this compound stock solution.

Potential Causes and Solutions:

CauseRecommended Solution
Exceeded Solubility Limit The final concentration of this compound is above its solubility threshold in the aqueous cell culture medium.
- Action: Perform a solubility test to determine the maximum practical working concentration of this compound in your specific cell culture medium (see Experimental Protocols).
- Action: Lower the final concentration of this compound in your experiment if permissible by the study design.
Solvent Shock The rapid dilution of the this compound stock solution (typically in an organic solvent like DMSO) into the aqueous medium causes a sudden decrease in solubility.[1][2]
- Action: Add the this compound stock solution drop-wise into the vortexing or swirling culture medium to ensure rapid and uniform dispersion.[1]
- Action: Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.[3]
Incorrect Stock Solution Preparation The this compound may not be fully dissolved in the stock solution.[4]
- Action: Ensure this compound is completely dissolved in the stock solvent. Gentle warming in a 37°C water bath and vortexing can aid dissolution.[3]
Issue 2: Precipitation Occurs Over Time in the Incubator

Observation: The medium is clear initially after adding this compound, but a precipitate forms after a period of incubation (e.g., hours to days).

Potential Causes and Solutions:

CauseRecommended Solution
Temperature Shift Changes in temperature between the initial preparation at room temperature and the incubator at 37°C can affect this compound's solubility.[3][5]
- Action: Pre-warm the cell culture media to 37°C before adding the this compound stock solution.[3]
pH Shift The CO2 environment in the incubator can alter the pH of the medium, potentially reducing the solubility of this compound if it is pH-sensitive.[3]
- Action: Ensure the cell culture medium is properly buffered for the CO2 concentration in your incubator.
Interaction with Media Components This compound may interact with salts, proteins, or other components in the media over time, leading to the formation of insoluble complexes.[3]
- Action: Test the stability of this compound in your specific cell culture medium over the intended duration of your experiment.
Evaporation Water loss from the culture vessel can increase the concentration of this compound and other media components, leading to precipitation.[5][6]
- Action: Ensure proper humidification of the incubator and use sealed culture flasks or plates to minimize evaporation.[6]
Issue 3: Precipitate Observed After Thawing a Frozen Stock Solution

Observation: The this compound stock solution is clear when prepared, but a precipitate is visible after freezing and thawing.

Potential Causes and Solutions:

CauseRecommended Solution
Poor Solubility at Low Temperatures This compound may have limited solubility in the stock solvent at low temperatures.
- Action: Gently warm the stock solution to 37°C and vortex thoroughly to redissolve the compound before use.[3]
Freeze-Thaw Instability Repeated freeze-thaw cycles can lead to the precipitation of the compound.[5]
- Action: Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Due to its likely hydrophobic nature, similar to other alkaloids, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound for in vitro studies.[1] It is crucial to use a high-purity, anhydrous grade of DMSO.

Q2: What is the maximum allowable concentration of DMSO in the final cell culture medium?

A2: To prevent solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), with many protocols recommending 0.1% or lower.[3] The tolerance to DMSO can vary between cell lines, so it is advisable to perform a vehicle control experiment to assess the effect of the solvent on your specific cells.[3]

Q3: Can the type of cell culture medium affect the solubility of this compound?

A3: Yes, the composition of the cell culture medium can significantly influence the solubility of a compound. Media contain various salts, amino acids, vitamins, and proteins that can interact with this compound.[3] For instance, if you are using a serum-containing medium, this compound may bind to serum proteins, which could affect its solubility. It is important to determine the solubility of this compound in the specific medium used for your experiments.

Q4: How can I distinguish between this compound precipitate and microbial contamination?

A4: Examine a sample of the culture medium under a microscope. Chemical precipitates often appear as amorphous or crystalline structures, while microbial contamination will typically present as distinct, motile bacteria or filamentous fungi.[3]

Experimental Protocols

Protocol for Determining the Maximum Working Concentration of this compound

Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile tips

  • Vortex mixer

  • Incubator (37°C, 5% CO2)

  • Microscope

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in pre-warmed cell culture medium. A common approach is to perform 2-fold serial dilutions. For example, prepare concentrations ranging from 100 µM down to 1 µM.

  • Include a vehicle control containing the highest volume of DMSO used in the dilutions.

  • Vortex each dilution gently immediately after preparation.

  • Incubate the dilutions under the same conditions as your planned cell culture experiment (e.g., 37°C, 5% CO2) for a duration equivalent to your experiment's endpoint.

  • Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., immediately after preparation, 1 hour, 4 hours, and 24 hours).

  • For a more detailed examination, transfer a small aliquot of each dilution to a microscope slide and observe for precipitates.

  • The highest concentration that remains clear throughout the incubation period is the maximum practical working concentration for your experimental conditions.

Hypothetical Solubility Data for this compound in Different Media:

Cell Culture MediumSerum ConcentrationMaximum Soluble Concentration (µM)Observation Time (hours)
DMEM10% FBS5024
RPMI-164010% FBS4024
DMEM/F-125% FBS6024
Serum-Free Medium XN/A2524

Visualizations

Troubleshooting_Workflow This compound Precipitation Troubleshooting Workflow start Precipitation Observed issue_time When does precipitation occur? start->issue_time immediate Immediately upon adding to media issue_time->immediate Immediately over_time Over time in incubator issue_time->over_time Over Time after_thaw After thawing stock solution issue_time->after_thaw After Thaw sol_limit Exceeded Solubility Limit? immediate->sol_limit temp_shift Temperature/pH Shift? over_time->temp_shift low_temp_sol Poor Low-Temp Solubility? after_thaw->low_temp_sol solvent_shock Solvent Shock? sol_limit->solvent_shock No action_solubility_test Perform solubility test Lower final concentration sol_limit->action_solubility_test Yes action_slow_addition Add stock drop-wise to vortexing media Pre-warm media solvent_shock->action_slow_addition Yes end_resolved Issue Resolved solvent_shock->end_resolved No action_prewarm_buffer Pre-warm media Ensure proper buffering temp_shift->action_prewarm_buffer Yes temp_shift->end_resolved No action_warm_vortex Warm stock to 37°C and vortex Aliquot stock to avoid freeze-thaw low_temp_sol->action_warm_vortex Yes low_temp_sol->end_resolved No sol_limit_yes Yes sol_limit_no No solvent_shock_yes Yes solvent_shock_no No temp_shift_yes Yes temp_shift_no No low_temp_sol_yes Yes low_temp_sol_no No action_solubility_test->end_resolved action_slow_addition->end_resolved action_prewarm_buffer->end_resolved action_warm_vortex->end_resolved

Caption: A troubleshooting workflow for this compound precipitation.

Stock_Preparation_Workflow Recommended Stock Solution Preparation Workflow start Start: Prepare this compound Stock dissolve Dissolve this compound in high-purity DMSO (e.g., to 10 mM) start->dissolve ensure_dissolution Ensure complete dissolution (Vortex, gentle warming if needed) dissolve->ensure_dissolution aliquot Aliquot into single-use volumes ensure_dissolution->aliquot store Store at -20°C or -80°C, protected from light aliquot->store use For use: Thaw one aliquot store->use warm_vortex Warm to 37°C and vortex before use use->warm_vortex add_to_media Add drop-wise to pre-warmed, swirling media warm_vortex->add_to_media end Proceed with experiment add_to_media->end

Caption: Workflow for preparing this compound stock solutions.

References

avoiding experimental artifacts in Mayumbine binding assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding experimental artifacts in Mayumbine binding assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which receptors does it bind?

A1: this compound is a naturally occurring heteroyohimbine alkaloid.[1][2] It has been shown to bind with high affinity to benzodiazepine (B76468) receptors, a modulatory site on the GABA-A receptor complex, acting as a partial agonist.[2] Structurally similar to yohimbine (B192690), it is also presumed to interact with alpha-2 adrenergic receptors.

Q2: What are the most common types of binding assays used for this compound?

A2: The most common types of assays for studying this compound binding are radioligand binding assays, including saturation and competition experiments. These assays are considered the gold standard for measuring the affinity of a ligand to its target receptor due to their robustness and sensitivity.[3]

Q3: What is non-specific binding and how can it be minimized in a this compound binding assay?

A3: Non-specific binding refers to the binding of the radioligand to components other than the target receptor, such as the filter membrane, lipids, or other proteins. To minimize this, it is crucial to:

  • Use a high concentration of a competing non-radiolabeled ligand that has high affinity for the target receptor to block the specific binding sites.

  • Optimize buffer composition: The ionic strength and pH of the buffer can influence non-specific binding. It is important to test different buffer conditions.[4]

  • Pre-treat filters: Soaking filters in a solution like polyethyleneimine (PEI) can reduce the binding of positively charged radioligands to the negatively charged filter material.

  • Include detergents: Low concentrations of detergents like Tween-20 or CHAPS can help reduce hydrophobic interactions that contribute to non-specific binding. However, detergent concentrations must be carefully optimized as they can also disrupt receptor structure and specific binding.[5][6][7]

Q4: How do I choose the right radioligand for a this compound competition binding assay?

A4: For studying this compound's interaction with benzodiazepine receptors, a commonly used radioligand is [³H]-Flunitrazepam.[8][9][10] For alpha-2 adrenergic receptors, [³H]-Yohimbine or [³H]-Rauwolscine are suitable choices.[1][11][12] The chosen radioligand should have high affinity and specificity for the target receptor.

Q5: What is the significance of determining IC50, Ki, Kd, and Bmax values?

A5:

  • IC50 (Inhibitory Concentration 50%): The concentration of a competing ligand (e.g., this compound) that displaces 50% of the specific binding of a radioligand.

  • Ki (Inhibition Constant): An estimate of the equilibrium dissociation constant of a competing ligand, calculated from the IC50 value and the concentration and Kd of the radioligand. It reflects the affinity of the unlabeled drug for the receptor.

  • Kd (Equilibrium Dissociation Constant): The concentration of a radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher binding affinity.

  • Bmax (Maximum Binding Capacity): The total concentration of receptors in a sample, expressed as moles per unit of protein or tissue weight.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound binding assays.

Problem Potential Cause Troubleshooting Steps
High Non-Specific Binding 1. Radioligand sticking to filters or vials. 2. Hydrophobic interactions of the ligand. 3. Inappropriate buffer composition. 4. Too high radioligand concentration.1. Pre-soak filters (e.g., with 0.3% PEI). Use low-binding plates/tubes. 2. Add a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) to the wash buffer.[13] 3. Optimize buffer pH and ionic strength.[4][14] 4. Use a radioligand concentration at or below its Kd.
Low or No Specific Binding 1. Degraded receptor preparation. 2. Inactive radioligand or this compound. 3. Incorrect assay conditions (time, temperature). 4. Insufficient receptor concentration.1. Prepare fresh membrane fractions and store them properly at -80°C. Use protease inhibitors during preparation. 2. Check the age and storage conditions of the radioligand and test compound. 3. Perform time-course and temperature-dependence experiments to determine optimal incubation conditions. 4. Increase the amount of membrane protein in the assay.
High Variability Between Replicates 1. Inaccurate pipetting. 2. Incomplete mixing of reagents. 3. Inconsistent washing during filtration. 4. Radioligand degradation.1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 2. Ensure thorough mixing of all components before incubation. 3. Standardize the washing procedure (volume, number of washes, and speed). 4. Aliquot radioligand and avoid repeated freeze-thaw cycles.
Scatchard Plot is Non-Linear 1. Presence of multiple binding sites with different affinities. 2. Positive or negative cooperativity. 3. Ligand depletion at high receptor concentrations.1. Analyze the data using a two-site binding model. 2. This requires more complex modeling to interpret. 3. Ensure that the total radioligand bound is less than 10% of the total radioligand added.
Calculated Ki Varies Between Experiments 1. Inaccurate Kd value for the radioligand used in the Cheng-Prusoff equation. 2. Assay not at equilibrium. 3. Different batches of reagents or membrane preparations.1. Accurately determine the Kd of the radioligand under your specific assay conditions through saturation binding experiments. 2. Ensure incubation times are sufficient to reach equilibrium, especially for high-affinity ligands.[4] 3. Standardize reagent and membrane preparation protocols.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related reference compounds.

Table 1: this compound Binding Affinity

Receptor TargetLigandAssay TypeIC50 (nM)Ki (nM)Reference
Benzodiazepine Receptor (Rat Brain)This compound[³H]-Diazepam Competition76 ± 3.5Not Reported[2]

Table 2: Reference Compound Binding Affinities for Alpha-2 Adrenergic Receptors

Receptor SubtypeLigandTissue/Cell LineKd (nM)Bmax (fmol/mg protein)Reference
α2A[³H]-YohimbineHuman Platelet2.5 ± 0.3250 ± 30
α2B[³H]-YohimbineNeonatal Rat Lung3.1 ± 0.4450 ± 50
α2C[³H]-RauwolscineOpossum Kidney (OK) Cells0.6 ± 0.11200 ± 150
α2 (non-selective)[³H]-YohimbineCanine Purkinje Fibers6.2554.9[12]
α2 (non-selective)[³H]-YohimbineSpontaneously Hypertensive Rat Mesenteric Artery26323 ± 22[15]

Table 3: Reference Compound Binding Affinities for Benzodiazepine Receptors

Receptor SubtypeLigandTissue/Cell LineKd (nM)Bmax (pmol/mg protein)Reference
Non-selective[³H]-FlunitrazepamRat Cortical Membranes1.35 ± 0.3160.638 ± 0.099[16]
Non-selective[³H]-FlunitrazepamHuman Brain (in vivo PET)8.9 ± 1.00.038 - 0.100 (nmol/cm³)[3]
Non-selective[³H]-Ro15-1788Rat Spinal Cord0.4 and 5Not Reported[17]

Experimental Protocols

Protocol 1: Competition Radioligand Binding Assay for this compound at Benzodiazepine Receptors

This protocol is adapted from standard procedures for [³H]-Flunitrazepam binding.[9][16]

Materials:

  • Membrane preparation from rat cerebral cortex (or other tissue/cells expressing benzodiazepine receptors).

  • [³H]-Flunitrazepam (specific activity ~80-90 Ci/mmol).

  • This compound stock solution.

  • Diazepam or Clonazepam for determining non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation cocktail.

  • 96-well plates, scintillation vials, filtration manifold, and scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissue in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer and store at -80°C. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of this compound.

    • Total Binding: 50 µL Assay Buffer + 50 µL [³H]-Flunitrazepam + 100 µL membrane preparation.

    • Non-specific Binding: 50 µL Diazepam (10 µM final concentration) + 50 µL [³H]-Flunitrazepam + 100 µL membrane preparation.

    • This compound Competition: 50 µL this compound (at various concentrations) + 50 µL [³H]-Flunitrazepam + 100 µL membrane preparation.

  • Incubation: Incubate the plate at room temperature (or 4°C) for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a filtration manifold. Wash each filter 3-4 times with ice-cold Wash Buffer.

  • Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Saturation Radioligand Binding Assay for Alpha-2 Adrenergic Receptors

This protocol is adapted from standard procedures for [³H]-Yohimbine binding.[12][15]

Materials:

  • Membrane preparation from a tissue known to express alpha-2 adrenergic receptors (e.g., rat cerebral cortex, human platelets).

  • [³H]-Yohimbine (specific activity ~70-90 Ci/mmol).

  • Phentolamine or unlabeled yohimbine for determining non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Other materials as listed in Protocol 1.

Procedure:

  • Membrane Preparation: As described in Protocol 1.

  • Assay Setup: Set up triplicate wells for total binding and non-specific binding at a range of [³H]-Yohimbine concentrations (e.g., 0.1 to 20 nM).

    • Total Binding: 50 µL Assay Buffer + 50 µL [³H]-Yohimbine (at varying concentrations) + 100 µL membrane preparation.

    • Non-specific Binding: 50 µL Phentolamine (10 µM final concentration) + 50 µL [³H]-Yohimbine (at corresponding concentrations) + 100 µL membrane preparation.

  • Incubation: Incubate at 25°C for 60 minutes.

  • Filtration and Counting: As described in Protocol 1.

  • Data Analysis: Calculate specific binding for each radioligand concentration. Plot specific binding versus the concentration of [³H]-Yohimbine. Analyze the data using non-linear regression to determine the Kd and Bmax.

Visualizations

Signaling Pathways

GABAA_Receptor_Signaling This compound This compound GABAA_R GABA-A Receptor (Benzodiazepine Site) This compound->GABAA_R Binds (Partial Agonist) GABA GABA GABA->GABAA_R Binds (Agonist) Chloride_Channel Chloride (Cl⁻) Channel Opening GABAA_R->Chloride_Channel Enhances Opening Cl_Influx Cl⁻ Influx Chloride_Channel->Cl_Influx Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition

Caption: this compound binding to the GABA-A receptor signaling pathway.

Alpha2_Adrenergic_Receptor_Signaling This compound This compound (presumed) Alpha2_AR Alpha-2 Adrenergic Receptor This compound->Alpha2_AR Binds Gi_protein Gi Protein Alpha2_AR->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP Production AC->cAMP Decreases Downstream Downstream Cellular Effects cAMP->Downstream

Caption: Presumed this compound binding to the alpha-2 adrenergic receptor signaling pathway.

Experimental Workflows

Competition_Binding_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Buffers, Ligands) start->prepare_reagents setup_assay Set up 96-well Plate (Total, Non-specific, Competition) prepare_reagents->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Analyze Data (Calculate IC50 and Ki) count->analyze end End analyze->end Troubleshooting_Logic action_node action_node high_nsb High Non-specific Binding? low_specific Low Specific Binding? high_nsb->low_specific No optimize_wash Optimize Wash Buffer (add detergent) high_nsb->optimize_wash Yes high_variability High Variability? low_specific->high_variability No check_reagents Check Reagent Quality and Concentration low_specific->check_reagents Yes standardize_pipetting Standardize Pipetting and Washing Technique high_variability->standardize_pipetting Yes continue_analysis Proceed with Data Analysis high_variability->continue_analysis No optimize_wash->low_specific optimize_incubation Optimize Incubation Time/Temperature check_reagents->optimize_incubation optimize_incubation->high_variability standardize_pipetting->continue_analysis

References

long-term storage and handling of Mayumbine samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Mayumbine samples. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of this compound.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound, also known as 19-epi-ajmalicine, is a naturally occurring indole (B1671886) alkaloid.[1] It is a stereoisomer of ajmalicine (B1678821) and is recognized for its activity as a ligand for the benzodiazepine (B76468) receptor, which is a component of the GABA-A receptor complex in the central nervous system.[1] The interaction of this compound with this receptor is believed to modulate GABAergic neurotransmission, leading to potential sedative, anxiolytic, and anticonvulsant effects.

2. What are the primary degradation pathways for this compound?

While specific degradation studies on this compound are limited, its structural similarity to other yohimbine-type indole alkaloids suggests it is susceptible to three main degradation pathways:

  • Oxidation: The indole ring system is prone to oxidation, particularly at the C-7 position.[2][3] This can be initiated by atmospheric oxygen and may be accelerated by exposure to light and heat.

  • Photodegradation: Indole alkaloids are generally light-sensitive.[4][5][6] Exposure to UV and visible light can lead to the formation of degradation products. It is crucial to protect this compound samples from light during storage and handling.

  • Hydrolysis: In acidic aqueous solutions, the ester group in related alkaloids like yohimbine (B192690) can undergo hydrolysis, leading to the formation of the corresponding carboxylic acid.[7] Therefore, maintaining a neutral or slightly acidic pH is recommended for this compound solutions.

3. How should I prepare stock solutions of this compound?

It is recommended to prepare stock solutions in a suitable organic solvent, such as methanol (B129727) or DMSO, at a concentration of 0.2 mg/mL or higher.[8] For light-sensitive compounds like this compound, always use amber-colored glassware or wrap containers in aluminum foil.[4][5][6] To prepare the solution, accurately weigh the desired amount of this compound, dissolve it in a small amount of the chosen solvent, and then dilute to the final volume. Store stock solutions under the recommended long-term storage conditions.

Long-Term Storage and Handling

Proper storage and handling are critical to maintain the integrity and stability of this compound samples for long-term experimental use.

Storage Conditions

The following table summarizes the recommended storage conditions for this compound in both solid and solution forms. These recommendations are based on general guidelines for indole alkaloids and other light-sensitive chemical compounds.

FormStorage TemperatureRecommended DurationContainerAdditional Notes
Solid Powder -20°CUp to several yearsAmber glass vial, tightly sealedStore in a desiccator to protect from moisture. An inert atmosphere (e.g., argon or nitrogen) can further prevent oxidation.
2-8°CUp to 1 yearAmber glass vial, tightly sealedSuitable for shorter-term storage. Protect from moisture.
Stock Solution -80°CUp to 1 yearAmber glass vial or cryovial, tightly sealedAliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-20°CUp to 6 monthsAmber glass vial or cryovial, tightly sealedSuitable for mid-term storage. Minimize freeze-thaw cycles.
2-8°CUp to 15 daysAmber glass vial, tightly sealedRecommended for working solutions. Prepare fresh as needed for sensitive assays.[8]
Handling Procedures
  • Light Protection: this compound is a light-sensitive compound. All handling procedures, including weighing, dissolution, and dilutions, should be performed under subdued light or using amber-colored labware.[4][5][6] Protect solutions from light by wrapping containers in aluminum foil.[4]

  • Inert Atmosphere: For long-term storage of the solid compound, consider flushing the container with an inert gas like argon or nitrogen to displace oxygen and minimize oxidative degradation.

  • Avoid Contamination: Use clean spatulas and glassware to prevent cross-contamination. Ensure solvents are of high purity (e.g., HPLC grade).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coat, and safety glasses, when handling this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions for HPLC Analysis

This protocol outlines the preparation of standard solutions for quantifying this compound using High-Performance Liquid Chromatography (HPLC).

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh 10 mg of this compound powder in an amber-colored volumetric flask.

    • Dissolve the powder in a small volume of HPLC-grade methanol.

    • Once fully dissolved, bring the volume up to 10 mL with methanol.

    • Stopper the flask, mix thoroughly, and wrap in aluminum foil. This is your 1 mg/mL stock solution.

  • Working Standard Preparation:

    • Perform serial dilutions of the stock solution with the mobile phase to be used in the HPLC analysis to create a series of calibration standards (e.g., 0.1, 1, 5, 10, 25, 50, 100 µg/mL).

    • Use amber-colored volumetric flasks or tubes for dilutions.

  • Storage:

    • Store the stock solution at -20°C for up to 6 months.

    • Prepare fresh working standards daily.

Protocol 2: Purity Assessment by HPLC-UV

This protocol provides a general method for assessing the purity of a this compound sample. Method optimization may be required.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid or ammonium (B1175870) hydroxide) is commonly used for yohimbine isomers.[9] A potential starting gradient could be:

    • 0-20 min: 20-80% acetonitrile

    • 20-25 min: 80% acetonitrile

    • 25-30 min: Return to 20% acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 225 nm and 280 nm.

  • Injection Volume: 10-20 µL.

  • Procedure:

    • Prepare the sample solution at a concentration of approximately 0.1 mg/mL in the mobile phase.

    • Inject the sample and run the HPLC gradient.

    • Purity is calculated based on the peak area percentage of the main this compound peak relative to the total peak area of all components in the chromatogram.

Protocol 3: Structural Elucidation by NMR Spectroscopy

This protocol describes the general steps for confirming the structure of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Ensure the sample is fully dissolved. Sonication may be used if necessary.

  • NMR Experiments:

    • Acquire a ¹H NMR spectrum to observe the proton signals.

    • Acquire a ¹³C NMR spectrum to observe the carbon signals.

    • Perform 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity between protons and carbons and confirm the overall structure.[10][11]

  • Data Analysis:

    • Process the NMR data using appropriate software.

    • Compare the obtained chemical shifts and coupling constants with literature values for this compound or its stereoisomers to confirm the structure and stereochemistry.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no biological activity in cell-based assays Sample degradation due to improper storage or handling.- Ensure the sample has been stored according to the recommended conditions (see storage table).- Check the age of the stock solution; prepare a fresh solution from solid material if necessary.- Protect the compound from light during all experimental steps.
Incorrect concentration of the working solution.- Verify the calculations for the preparation of the stock and working solutions.- Confirm the purity of the solid sample using HPLC (Protocol 2).
Cell line is not sensitive to the compound.- Perform a literature search to confirm that the chosen cell line is appropriate for studying benzodiazepine receptor ligands.- Include a positive control (e.g., diazepam) in the experiment.
Appearance of extra peaks in HPLC chromatogram Sample degradation.- Prepare a fresh solution and re-analyze.- Compare the chromatogram with that of a freshly prepared standard.- If degradation is suspected, investigate the storage and handling history of the sample.
Contamination of the sample or solvent.- Use high-purity solvents and clean glassware.- Analyze a blank (solvent only) to rule out solvent contamination.
Inconsistent results between experiments Variability in sample preparation.- Standardize the protocol for preparing solutions, including solvent, concentration, and dissolution time.- Use a calibrated balance for accurate weighing.
Freeze-thaw cycles of the stock solution.- Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing.
Light exposure during experiments.- Minimize light exposure during all steps of the experiment by using amber tubes and covering plates with foil.

Visualizations

Signaling Pathway

Mayumbine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release into Synaptic Cleft GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel opens Benzodiazepine_Site Benzodiazepine Binding Site Hyperpolarization Hyperpolarization (Inhibition of Neuron) Chloride_Channel->Hyperpolarization leads to This compound This compound This compound->Benzodiazepine_Site binds to GABA->GABA_A_Receptor binds to Benzodiazepine_Site->GABA_A_Receptor

Caption: Mechanism of action of this compound at the GABA-A receptor.

Experimental Workflow

Experimental_Workflow cluster_storage Sample Storage cluster_prep Solution Preparation cluster_analysis Analysis / Experiment Solid_Storage Solid this compound (-20°C, dark, dry) Stock_Solution Prepare Stock Solution (e.g., in Methanol/DMSO) Solid_Storage->Stock_Solution Weigh & Dissolve Working_Solution Prepare Working Solution (Dilute in buffer/media) Stock_Solution->Working_Solution Dilute Purity_Check Purity Check (HPLC) Stock_Solution->Purity_Check Structure_Check Structure Verification (NMR) Stock_Solution->Structure_Check Bioassay Biological Assay (e.g., cell-based) Working_Solution->Bioassay

Caption: General experimental workflow for this compound samples.

Troubleshooting Logic

Troubleshooting_Logic node_action node_action Start Inconsistent or Negative Results? Check_Purity Is Sample Purity Confirmed? Start->Check_Purity Check_Storage Proper Storage & Handling? Check_Purity->Check_Storage Yes Action_Purity Analyze purity by HPLC. Compare with a fresh standard. Check_Purity->Action_Purity No Check_Protocol Experimental Protocol Followed Correctly? Check_Storage->Check_Protocol Yes Action_Storage Prepare fresh stock solution. Protect from light. Avoid freeze-thaw cycles. Check_Storage->Action_Storage No Action_Protocol Review protocol steps. Check calculations. Include positive/negative controls. Check_Protocol->Action_Protocol No End Re-run Experiment Check_Protocol->End Yes Action_Purity->Check_Storage Action_Storage->Check_Protocol Action_Protocol->End

Caption: Troubleshooting flowchart for unexpected experimental results.

References

Validation & Comparative

A Comparative Analysis of the Receptor Binding Affinities of Mayumbine and Ajmalicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor binding affinities of two heteroyohimbine alkaloids, Mayumbine and Ajmalicine. While structurally related, these compounds exhibit distinct pharmacological profiles due to their preferential binding to different receptor systems. This document summarizes the available quantitative data, outlines the experimental methodologies used for their determination, and visualizes the associated signaling pathways.

Executive Summary

This compound and Ajmalicine are stereoisomers that display significantly different primary pharmacological targets. This compound is a potent ligand for the benzodiazepine (B76468) binding site on the GABAA receptor, suggesting its potential role in modulating inhibitory neurotransmission. In contrast, Ajmalicine is recognized as a selective antagonist of α1-adrenergic receptors, indicating its effects on the sympathetic nervous system. A direct quantitative comparison of their binding affinities at the same receptor target is limited by the available data. This guide presents the individual binding profiles of each compound to facilitate their distinct characterization and potential therapeutic applications.

Quantitative Binding Affinity Data

The following table summarizes the available quantitative data on the binding affinities of this compound and Ajmalicine for their respective primary receptor targets.

CompoundReceptor TargetLigand DisplacedQuantitative MeasureValueSource Tissue (in vitro)Reference
This compound Benzodiazepine Receptor[3H]-DiazepamIC5076 ± 3.5 nMRat Brain[1][2]
Ajmalicine α1-Adrenergic Receptor-pA27.82Not Specified[1]
Nicotinic Acetylcholine Receptor-IC5072.3 µMNot Specified[3][4]

Note: A lower IC50 value indicates a higher binding affinity. The pA2 value is a measure of the potency of an antagonist; a higher pA2 value indicates greater potency. Direct comparison of IC50 and pA2 values is not straightforward.

Experimental Protocols

The binding affinities of this compound and Ajmalicine were determined using in vitro radioligand binding assays. While specific detailed protocols for each cited study are not fully available, the general methodology is described below.

Radioligand Binding Assay for Benzodiazepine Receptor (for this compound)

This assay determines the affinity of a test compound (this compound) for the benzodiazepine binding site on the GABAA receptor by measuring its ability to displace a radiolabeled ligand (e.g., [3H]-Diazepam or [3H]-Flunitrazepam).[5][6][7]

Workflow:

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue 1. Tissue Homogenization (e.g., Rat Brain Cortex) centrifuge1 2. Low-Speed Centrifugation (remove nuclei, debris) tissue->centrifuge1 centrifuge2 3. High-Speed Centrifugation (pellet membranes) centrifuge1->centrifuge2 wash 4. Wash and Resuspend Membrane Pellet centrifuge2->wash incubation 5. Incubation: - Receptor Membranes - [3H]-Ligand - Test Compound (this compound) wash->incubation Membrane Suspension separation 6. Separation of Bound/Free Ligand (e.g., Vacuum Filtration) incubation->separation quantification 7. Quantification of Radioactivity (Scintillation Counting) separation->quantification competition_curve 8. Generate Competition Curve quantification->competition_curve Binding Data ic50 9. Calculate IC50 Value competition_curve->ic50 cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue 1. Tissue/Cell Homogenization centrifugation 2. Differential Centrifugation to Isolate Membranes tissue->centrifugation resuspend 3. Resuspend in Assay Buffer centrifugation->resuspend incubation 4. Incubation: - Receptor Membranes - [3H]-Antagonist (e.g., Prazosin) - Test Compound (Ajmalicine) resuspend->incubation Membrane Suspension filtration 5. Rapid Vacuum Filtration incubation->filtration counting 6. Scintillation Counting filtration->counting curve_fitting 7. Competition Curve Analysis counting->curve_fitting Radioactivity Data ki_pa2 8. Determine Ki or pA2 Value curve_fitting->ki_pa2 cluster_membrane Postsynaptic Membrane GABA_A GABA-A Receptor (Chloride Channel) Cl_in Chloride Influx (Increased) GABA_A->Cl_in Opens Channel GABA GABA GABA->GABA_A Binds This compound This compound BZ_Site Benzodiazepine Binding Site This compound->BZ_Site Binds BZ_Site->GABA_A Positive Allosteric Modulation Hyperpolarization Neuronal Hyperpolarization Cl_in->Hyperpolarization Inhibition Inhibitory Postsynaptic Potential (IPSP) Hyperpolarization->Inhibition cluster_membrane Cell Membrane Alpha1_R α1-Adrenergic Receptor Gq Gq Protein Alpha1_R->Gq Activates Norepinephrine Norepinephrine Norepinephrine->Alpha1_R Activates Ajmalicine Ajmalicine Ajmalicine->Alpha1_R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Response Cellular Response (e.g., Vasoconstriction) Ca_release->Response PKC_activation->Response

References

Validating the In Vivo Efficacy of Mayumbine in Rodent Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of Mayumbine in rodent models. Due to the limited availability of direct in vivo studies on this compound, this guide leverages data from the closely related and extensively studied yohimbine (B192690) alkaloid, Yohimbine, to provide a predictive framework and comparative context for future research.

Introduction to this compound and Yohimbine

Yohimbine, another indole (B1671886) alkaloid, is a well-characterized and potent α2-adrenergic receptor antagonist.[4][5][6] Its ability to block presynaptic α2-adrenergic receptors leads to an increase in norepinephrine (B1679862) release and enhanced sympathetic activity.[4][6] This mechanism has led to its widespread use as a pharmacological tool in preclinical research to study various physiological and behavioral processes in rodent models.[6][7] Given their structural similarities as yohimbine alkaloids, the extensive data on Yohimbine's in vivo efficacy can serve as a valuable reference for designing and interpreting future studies on this compound.

Mechanism of Action: A Comparative Overview

This compound: The primary known mechanism of action for this compound is its activity as a ligand for the benzodiazepine (B76468) receptor.[1][2] Benzodiazepine receptors are a class of receptors that are targets for benzodiazepine drugs, which are known for their anxiolytic, sedative, and anticonvulsant properties. Further research is needed to fully elucidate the downstream signaling pathways activated by this compound binding to this receptor.

Yohimbine: Yohimbine's principal mechanism of action is the blockade of α2-adrenergic receptors.[4][5][6] These receptors are part of a negative feedback loop that regulates the release of norepinephrine. By antagonizing these receptors, Yohimbine increases the levels of norepinephrine in the synaptic cleft, leading to increased sympathetic nervous system activity.[4][6] At higher doses, Yohimbine can also act as an antagonist at α1-adrenoceptors.[4]

Signaling Pathway of Yohimbine's Primary Mechanism of Action

Yohimbine_Mechanism Yohimbine Yohimbine Alpha2_Receptor α2-Adrenergic Receptor (Presynaptic) Yohimbine->Alpha2_Receptor Antagonizes Negative_Feedback Negative Feedback Inhibition Yohimbine->Negative_Feedback Blocks Inhibition Alpha2_Receptor->Negative_Feedback NE_Release Norepinephrine Release Negative_Feedback->NE_Release Inhibits Synaptic_NE Increased Synaptic Norepinephrine NE_Release->Synaptic_NE Sympathetic_Activity Increased Sympathetic Activity Synaptic_NE->Sympathetic_Activity

Caption: Simplified signaling pathway of Yohimbine's primary mechanism of action.

Comparative In Vivo Efficacy in Rodent Models

While direct in vivo efficacy data for this compound is scarce, the following sections summarize the well-documented effects of Yohimbine in various rodent models. This information can guide the design of future efficacy studies for this compound.

3.1. Anxiety and Stress-Related Behaviors

Yohimbine is widely used as a pharmacological stressor to induce anxiety-like behaviors in rodents, making it a tool for screening potential anxiolytic compounds.[6]

Parameter Yohimbine This compound (Predicted)
Model Elevated Plus Maze (EPM), Open Field Test (OFT), Social Interaction TestEPM, OFT, Social Interaction Test
Effect Anxiogenic-like effects (e.g., decreased time in open arms of EPM)[6]Potential for anxiolytic or anxiogenic effects depending on its specific interaction with the benzodiazepine receptor.
Dosage (Rodent) 1-5 mg/kg, intraperitoneal (i.p.)To be determined through dose-response studies.

3.2. Body Weight and Metabolism

Studies have investigated Yohimbine's effects on body weight and metabolic parameters, particularly in models of obesity.[4][8]

Parameter Yohimbine This compound (Predicted)
Model Diet-induced obese rats, genetically obese ob/ob mice[4][8]Models of obesity and metabolic syndrome.
Effect Reduction in body weight in diet-induced obese rats; improvement in lipid and carbohydrate profiles in ob/ob mice without affecting body weight.[4][8]Effects on metabolism are unknown and would require investigation.
Dosage (Rodent) 2-5 mg/kg, i.p. or oral (p.o.)To be determined.

3.3. Anti-inflammatory Effects

Yohimbine has demonstrated anti-inflammatory properties in rodent models of inflammation.[5]

Parameter Yohimbine This compound (Predicted)
Model Arthritic rats, LPS-induced acute kidney injury in rats[5]Models of acute and chronic inflammation.
Effect Reduced expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and other inflammatory markers.[5]Potential anti-inflammatory effects warrant investigation.
Dosage (Rodent) 2-10 mg/kg, i.p.To be determined.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the in vivo efficacy of compounds like Yohimbine. These can be adapted for future studies on this compound.

4.1. Elevated Plus Maze (EPM) for Anxiety-Like Behavior

  • Objective: To assess anxiety-like behavior in rodents. The test is based on the conflict between the innate fear of open, elevated spaces and the drive to explore a novel environment.

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Procedure:

    • Acclimate the animals to the testing room for at least 1 hour before the experiment.

    • Administer the test compound (e.g., this compound) or vehicle at the appropriate time before the test.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a set period (typically 5 minutes).

    • Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.

  • Interpretation: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect. A decrease suggests an anxiogenic effect.

Experimental Workflow for Elevated Plus Maze

EPM_Workflow Start Start Acclimation Acclimatize Rodents to Testing Room Start->Acclimation Dosing Administer this compound or Vehicle Acclimation->Dosing Placement Place Rodent on Center of EPM Dosing->Placement Exploration Allow 5 min Exploration Placement->Exploration Recording Record Behavior (Video Tracking) Exploration->Recording Data_Analysis Analyze Time and Entries in Open/Closed Arms Recording->Data_Analysis Interpretation Interpret Results: Anxiolytic vs. Anxiogenic Data_Analysis->Interpretation End End Interpretation->End

References

Comparative Pharmacokinetic Profile of Mayumbine and Related Indole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mayumbine is a monoterpenoid indole (B1671886) alkaloid structurally related to other heteroyohimbine alkaloids. While comprehensive pharmacokinetic data for this compound is not extensively available in public literature, its close structural similarity to ajmalicine (B1678821) (as 19-epi-ajmalicine), yohimbine (B192690), and corynanthine (B1669447) allows for a comparative analysis based on the pharmacokinetic profiles of these well-studied alkaloids[1]. This guide provides a comparative overview of the available pharmacokinetic data for ajmalicine, yohimbine, and corynanthine to offer insights into the potential pharmacokinetic characteristics of this compound for researchers, scientists, and drug development professionals.

Data Presentation: Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for yohimbine, ajmalicine, and corynanthine, highlighting the variations in their absorption, distribution, metabolism, and excretion profiles.

ParameterYohimbineAjmalicineCorynanthine
Absorption
Bioavailability (Oral)Highly variable, 7% to 87% (mean 33%) in humans[2].Data in humans is limited; rapidly absorbed from the gastrointestinal tract[3].Adequate oral bioavailability (49.9 ± 16.4%) in rats[4][5].
Tmax (Oral)~0.17 +/- 0.11 h (absorption half-time) in humans[6].~1.3 hours in healthy volunteers[3].4.1 ± 1.3 h in rats[4][5].
Distribution
Volume of Distribution (Vd)74 L (range 26 to 127 L) in humans after IV administration[7].High tissue accumulation observed in animal models[8].8.0 ± 1.2 L in rats after IV administration[4][5].
Protein Binding~62% binding to mouse blood constituents for the related alkaloid ajmaline[8].Not extensively reported.Not extensively reported.
Metabolism
Primary RoutePrimarily through hepatic metabolism[6][7].Potent inhibitor of human CYP2D6 enzyme[9]. Metabolism is likely extensive, similar to ajmaline[9].Likely undergoes hepatic metabolism.
Excretion
Elimination Half-life (t½)0.25 to 2.5 h (initial phase) and a slower phase of 13 h in humans after IV administration[7]. 0.60 +/- 0.26 h after oral administration in humans[6].Not extensively reported.Not extensively reported for elimination phase.
ClearanceTotal plasma clearance of 117 L/h in humans, exceeding hepatic plasma flow[7].Clearance in rats (884.1 ± 32.3 mL/h) slightly exceeds hepatic blood flow, suggesting extrahepatic clearance[4].884.1 ± 32.3 mL/h in rats[4][5].
Excretion Route0.5-1% of unchanged drug excreted in urine[7].Primarily metabolized before excretion[8].Not extensively reported.

Experimental Protocols

Detailed methodologies for the key pharmacokinetic studies cited are provided below to allow for critical evaluation and replication of the findings.

Protocol 1: Pharmacokinetics of Yohimbine in Humans (Oral Administration)
  • Study Design: Eight young, healthy male subjects received a single oral dose of 10 mg yohimbine hydrochloride[6].

  • Sample Collection: Blood samples were collected at various time points to determine plasma concentrations of yohimbine[6]. Urine was collected for 24 hours post-administration to measure the amount of unchanged yohimbine excreted[6].

  • Analytical Method: The specific analytical method for yohimbine quantification in plasma and urine was not detailed in the abstract but would typically involve a validated chromatographic method such as HPLC or LC-MS/MS.

  • Pharmacokinetic Analysis: Plasma concentration-time data was analyzed to determine key pharmacokinetic parameters including absorption half-time and elimination half-life[6].

Protocol 2: Pharmacokinetics of Corynantheidine (B1225087) in Rats (IV and Oral Administration)
  • Study Design: Male Sprague Dawley rats were administered corynantheidine either intravenously (I.V.) at 2.5 mg/kg or orally (P.O.) at 20 mg/kg[4][5].

  • Sample Collection: Plasma samples were obtained at various time points to measure corynantheidine concentrations[4][5].

  • Analytical Method: A validated UPLC-MS/MS method was used for the quantification of corynantheidine in rat plasma. The method involved a simple protein precipitation for sample extraction[4][5].

  • Pharmacokinetic Analysis: Non-compartmental analysis was performed to calculate pharmacokinetic parameters such as clearance, apparent volume of distribution, and mean residence time[4][5]. Absolute oral bioavailability was also determined[4][5].

Visualizations

Structural Relationship of this compound and Related Alkaloids

The following diagram illustrates the structural similarities and stereochemical differences between this compound, ajmalicine, yohimbine, and corynanthine. This shared scaffold is the basis for the comparative pharmacokinetic analysis.

G cluster_0 Heteroyohimbine Alkaloids This compound This compound Ajmalicine Ajmalicine This compound->Ajmalicine epimers at C19 Yohimbine Yohimbine Ajmalicine->Yohimbine structural isomers Corynanthine Corynanthine Yohimbine->Corynanthine diastereomers G cluster_workflow Pharmacokinetic Study Workflow A Compound Administration (Oral or IV) B Serial Blood Sampling A->B C Plasma Separation B->C D Bioanalytical Method (e.g., LC-MS/MS) C->D E Quantification of Drug Concentration D->E F Pharmacokinetic Modeling and Analysis E->F G Determination of PK Parameters (t½, Cmax, AUC, etc.) F->G

References

Mayumbine's Receptor Cross-Reactivity Profile: A Comparative Guide for CNS Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the cross-reactivity of mayumbine with various Central Nervous System (CNS) receptors. Through a detailed examination of its binding affinity and a comparison with its stereoisomers and related alkaloids, this document elucidates this compound's notable selectivity for the benzodiazepine (B76468) receptor.

This compound, a heteroyohimbine alkaloid and a stereoisomer of ajmalicine, exhibits a distinct pharmacological profile characterized by its potent interaction with the benzodiazepine binding site on the GABA-A receptor complex.[1][2] Extensive in vitro studies demonstrate that this compound's affinity for other major CNS receptors is significantly lower, highlighting its potential as a selective pharmacological tool. This guide presents the available experimental data to support these findings, outlines the methodologies used for their determination, and provides a comparative context with structurally related compounds.

Comparative Analysis of Receptor Binding Affinities

This compound's interaction with CNS receptors has been primarily characterized through competitive radioligand binding assays. These studies reveal a high affinity for the benzodiazepine receptor, with an IC50 value of 76 ± 3.5 nM for the inhibition of [3H]-diazepam binding in rat brain membranes.[1] In contrast, this compound shows negligible affinity for a range of other key CNS receptors.

The following table summarizes the cross-reactivity profile of this compound. For comparative purposes, data for its stereoisomer, ajmalicine, and the related well-characterized alkaloid, yohimbine, are also included where available.

Receptor Target This compound Ajmalicine (Stereoisomer) Yohimbine (Related Alkaloid)
Benzodiazepine Site (on GABA-A) IC50 = 76 nM[1]No significant affinity reportedNo significant affinity reported
α1-Adrenergic No significant inhibition[1]Antagonist[2]Moderate affinity[3]
α2-Adrenergic No significant inhibition[1]Low affinityHigh affinity antagonist[3]
β-Adrenergic No significant inhibition[1]--
Serotonin 5-HT1A No significant inhibition[1]-Agonist properties[4]
Serotonin 5-HT2 No significant inhibition[1]-Antagonist
Dopamine D1 No significant inhibition[1]-Affinity reported
Dopamine D2 No significant inhibition[1]-Affinity reported[3]
Muscarinic Cholinergic No significant inhibition[1]--
Nicotinic Cholinergic No significant inhibition[1]--
Calcium Channel (L-type) No significant inhibition[1]--

Note: "No significant inhibition" indicates that this compound did not potently displace the respective radioligand in competitive binding assays.[1] Specific Ki or IC50 values for these interactions are not available, suggesting they are outside the range of typical pharmacological interest.

Experimental Protocols

The primary method for determining the binding affinity of this compound to the benzodiazepine receptor is the in vitro radioligand binding assay using [3H]-diazepam.

[3H]-Diazepam Binding Assay Protocol

This protocol is a generalized representation based on standard methodologies.[4][5][6]

1. Tissue Preparation:

  • Whole rat brains are rapidly dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

  • The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g) to pellet the crude synaptosomal membranes.

  • The membrane pellet is washed multiple times by resuspension in fresh buffer and centrifugation to remove endogenous substances.

2. Binding Assay:

  • Aliquots of the prepared membrane suspension are incubated with a fixed concentration of [3H]-diazepam (typically in the low nanomolar range).

  • Increasing concentrations of this compound (or other competing ligands) are added to the incubation mixture to determine their ability to displace the radioligand.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled benzodiazepine, such as clonazepam or diazepam.

  • The incubation is carried out at a specific temperature (e.g., 0-4°C) for a defined period to reach equilibrium.

3. Separation and Quantification:

  • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.

  • The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified using liquid scintillation spectrometry.

4. Data Analysis:

  • The percentage of specific binding of [3H]-diazepam is plotted against the concentration of this compound.

  • The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of [3H]-diazepam, is determined from the resulting dose-response curve.

experimental_workflow cluster_prep Tissue Preparation cluster_assay Binding Assay cluster_quant Separation & Quantification cluster_analysis Data Analysis p1 Rat Brain Homogenization p2 Low-Speed Centrifugation p1->p2 p3 High-Speed Centrifugation p2->p3 p4 Membrane Washing p3->p4 a1 Incubate Membranes with [3H]-diazepam & this compound p4->a1 a2 Determine Non-specific Binding a1->a2 q1 Rapid Filtration a2->q1 q2 Scintillation Counting q1->q2 d1 Calculate Specific Binding q2->d1 d2 Generate Dose-Response Curve d1->d2 d3 Determine IC50 Value d2->d3

Workflow for the [3H]-diazepam competitive binding assay.

Signaling Pathways and Logical Relationships

The high selectivity of this compound for the benzodiazepine site on the GABA-A receptor suggests its primary mechanism of action is through the modulation of GABAergic neurotransmission. The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory postsynaptic potential (IPSP). Benzodiazepines and other ligands that bind to the benzodiazepine site allosterically modulate the receptor, typically enhancing the effect of GABA.

signaling_pathway cluster_membrane Postsynaptic Membrane GABA_A GABA-A Receptor BZD_site Benzodiazepine Site GABA_A->BZD_site GABA_site GABA Binding Site GABA_A->GABA_site Cl_channel Chloride Ion Channel GABA_A->Cl_channel BZD_site->GABA_site Potentiates GABA effect GABA_site->Cl_channel Opens Cl_ion Cl- Influx Cl_channel->Cl_ion Allows GABA GABA GABA->GABA_site Binds This compound This compound This compound->BZD_site Binds IPSP Inhibitory Postsynaptic Potential (IPSP) Cl_ion->IPSP Leads to

This compound's interaction with the GABA-A receptor signaling pathway.

Conclusion

The available experimental evidence strongly indicates that this compound is a selective ligand for the benzodiazepine site on the GABA-A receptor. Its lack of significant affinity for major adrenergic, serotonergic, dopaminergic, and cholinergic receptors distinguishes it from its stereoisomers and other related Rauwolfia alkaloids. This high selectivity makes this compound a valuable tool for researchers investigating the specific roles of the benzodiazepine receptor in CNS function and for drug development professionals exploring novel modulators of the GABAergic system. Further studies are warranted to fully characterize the functional consequences of this compound's interaction with the benzodiazepine receptor, including its potential as an agonist, antagonist, or inverse agonist.

References

A Comparative Guide to the Functional Differences Between Mayumbine and Classic Benzodiazepines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the functional differences between the indole (B1671886) alkaloid Mayumbine and the class of drugs known as classic benzodiazepines. The information presented herein is intended to support research and drug development efforts by providing a clear understanding of their distinct pharmacological profiles, supported by available data and experimental context.

Overview of Functional Mechanisms

This compound and classic benzodiazepines represent two distinct classes of compounds that interact with the central nervous system, albeit through fundamentally different mechanisms. While both have been noted to interact with the benzodiazepine (B76468) binding site of the GABA-A receptor, their primary modes of action and resulting physiological effects diverge significantly.

Classic Benzodiazepines are well-characterized as positive allosteric modulators (PAMs) of the GABA-A receptor .[1][2][3][4][5][6] Their primary function is to enhance the effect of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[2][4] By binding to a specific site on the GABA-A receptor, distinct from the GABA binding site, benzodiazepines increase the frequency of chloride channel opening when GABA is bound.[1][2] This leads to an influx of chloride ions, hyperpolarization of the neuron, and a subsequent reduction in neuronal excitability.[1][7] This mechanism is the foundation for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.[2][4]

This compound , a heteroyohimbine alkaloid, presents a more complex pharmacological profile.[8][9] It is recognized as a potent ligand for the benzodiazepine receptor, as demonstrated by its ability to inhibit the binding of diazepam to rat brain GABA-A receptor complexes in vitro.[8] However, its primary and more extensively characterized mechanism of action is as an alpha-2 adrenergic receptor antagonist .[10][[“]][12][13][14] This action involves blocking the presynaptic alpha-2 adrenergic receptors, which normally provide negative feedback on norepinephrine (B1679862) release. By inhibiting this feedback loop, this compound increases the release of norepinephrine, leading to a sympathomimetic effect.[10][13]

Receptor Binding Profiles

The following table summarizes the known receptor binding affinities for this compound and a representative classic benzodiazepine, Diazepam.

CompoundPrimary TargetBinding Affinity (IC50/Ki)Secondary Targets
This compound Benzodiazepine Site (GABA-A Receptor)IC50 = 76 ± 3.5 nM (for inhibition of [3H]-diazepam binding)[8]Alpha-2 Adrenergic Receptors
Diazepam Benzodiazepine Site (GABA-A Receptor)High affinity (nanomolar range)[15]

Signaling Pathways and Functional Consequences

The distinct receptor interactions of this compound and benzodiazepines trigger divergent signaling cascades and physiological outcomes.

Classic Benzodiazepines: Enhancing GABAergic Inhibition

Benzodiazepines potentiate the natural inhibitory function of GABA. This leads to a widespread dampening of neuronal activity in the central nervous system.

cluster_0 Benzodiazepine Signaling Pathway Benzodiazepine Benzodiazepine GABA-A Receptor GABA-A Receptor Benzodiazepine->GABA-A Receptor Binds to Allosteric Site Chloride Channel Chloride Channel GABA-A Receptor->Chloride Channel Increases Frequency of Opening GABA GABA GABA->GABA-A Receptor Binds to Orthosteric Site Neuronal Hyperpolarization Neuronal Hyperpolarization Chloride Channel->Neuronal Hyperpolarization Increased Cl- Influx Decreased Neuronal Excitability Decreased Neuronal Excitability Neuronal Hyperpolarization->Decreased Neuronal Excitability

Caption: Signaling pathway of classic benzodiazepines.

This compound: Alpha-2 Adrenergic Antagonism

This compound's primary action is to increase synaptic norepinephrine levels by blocking the autoinhibitory feedback mechanism. This results in a state of heightened sympathetic nervous system activity.

cluster_1 This compound Signaling Pathway This compound This compound Alpha-2 Adrenergic Receptor Alpha-2 Adrenergic Receptor This compound->Alpha-2 Adrenergic Receptor Antagonizes Increased NE Release Increased NE Release This compound->Increased NE Release Blocks Inhibition Norepinephrine Norepinephrine Alpha-2 Adrenergic Receptor->Norepinephrine Inhibits Release (Negative Feedback) Synaptic Cleft Synaptic Cleft Sympathetic Activation Sympathetic Activation Synaptic Cleft->Sympathetic Activation Increased NE Release->Synaptic Cleft

Caption: Signaling pathway of this compound.

Comparative Functional Effects

FeatureClassic BenzodiazepinesThis compound (based on alpha-2 antagonism)
Primary Effect CNS DepressionCNS Stimulation
Anxiolytic Yes[4]Potential for anxiogenic effects
Sedative/Hypnotic Yes[4]No, likely to cause alertness
Anticonvulsant Yes[4]Unlikely, may lower seizure threshold
Muscle Relaxant Yes[4]No
Sympathetic Tone DecreasedIncreased[13]
Heart Rate Decreased or no changeIncreased[10]
Blood Pressure Decreased or no changeIncreased[10]

Experimental Protocols

Radioligand Binding Assay for Benzodiazepine Receptor Affinity

This protocol is a generalized representation for determining the in vitro binding affinity of a compound to the benzodiazepine binding site on the GABA-A receptor.

cluster_2 Radioligand Binding Assay Workflow Tissue Prep Prepare brain tissue homogenate (e.g., rat cortex) Incubation Incubate homogenate with radiolabeled benzodiazepine (e.g., [3H]-diazepam) and varying concentrations of test compound (this compound) Tissue Prep->Incubation Separation Separate bound from free radioligand via rapid filtration Incubation->Separation Quantification Quantify radioactivity of bound ligand using liquid scintillation counting Separation->Quantification Analysis Calculate IC50 value (concentration of test compound that inhibits 50% of specific binding) Quantification->Analysis

References

A Comparative Analysis of Mayumbine and Other Heteroyohimbine Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of mayumbine and other selected heteroyohimbine alkaloids, namely ajmalicine (B1678821) and corynanthine (B1669447). It is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties of these natural compounds. This document summarizes available quantitative data, outlines detailed experimental protocols for key assays, and visualizes relevant signaling pathways and experimental workflows.

Introduction to Heteroyohimbine Alkaloids

Heteroyohimbine alkaloids are a class of monoterpenoid indole (B1671886) alkaloids characterized by a pentacyclic ring system. Stereochemical variations within this scaffold give rise to a diverse array of compounds with distinct pharmacological activities. This guide focuses on a comparative analysis of this compound, ajmalicine, and corynanthine, highlighting their differing receptor interaction profiles and potential therapeutic applications.

Comparative Pharmacological Profiles

The primary pharmacological distinction among these alkaloids lies in their preferential targets within the central and peripheral nervous systems. While structurally similar, subtle differences in their three-dimensional conformation lead to significant variations in receptor affinity and selectivity.

This compound , a naturally occurring heteroyohimbine, has been identified as a potent ligand for benzodiazepine (B76468) receptors. In contrast, ajmalicine and corynanthine are primarily recognized for their antagonist activity at adrenergic receptors, with a preference for the α1 subtype. This selectivity for α1-adrenergic receptors underlies their hypotensive effects, distinguishing them from other yohimbine (B192690) isomers like yohimbine and rauwolscine, which are potent α2-adrenergic receptor antagonists with stimulant properties.

Quantitative Data Comparison

The following tables summarize the available quantitative data for the receptor binding affinities of this compound, ajmalicine, and corynanthine. It is important to note that a complete, directly comparative dataset from a single study is not available in the current literature. The data presented here are compiled from various sources and should be interpreted with this in mind.

Table 1: Receptor Binding Affinity of this compound

ReceptorLigandAssay TypeSpeciesTissue/SystemIC50 (nM)Reference
Benzodiazepine[3H]-diazepamCompetition BindingRatBrain76 ± 3.5

Table 2: Receptor Binding and Functional Data for Ajmalicine

Receptor SubtypeLigandAssay TypeSpeciesTissue/SystemKi (nM)Reference
α1-Adrenergic------------Data not available
α2-Adrenergic------------Data not available
Nicotinic Acetylcholine---Functional Assay------IC50 = 72.3 µM (non-competitive inhibitor)

Table 3: Receptor Selectivity Profile of Corynanthine

Receptor Subtype ComparisonSelectivityMethodSpeciesReference
α1-Adrenergic vs. α2-Adrenergic~10-fold preference for α1Functional Assay (in vivo)Dog

Note: Similar to ajmalicine, specific Ki values for corynanthine across a broad panel of receptors in direct comparison with this compound are not available in the reviewed literature.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures discussed, the following diagrams have been generated.

G_alpha1_antagonist_pathway α1-Adrenergic Receptor Antagonist Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NE Norepinephrine Alpha1_R α1-Adrenergic Receptor NE->Alpha1_R Activates Antagonist This compound / Ajmalicine / Corynanthine Antagonist->Alpha1_R Blocks Gq Gq protein Alpha1_R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Response PKC->Response

Caption: Antagonism of the α1-adrenergic receptor by heteroyohimbine alkaloids.

G_binding_assay_workflow General Workflow of a Competitive Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells or tissue expressing the receptor) Incubation Incubation: Membranes + Radioligand + Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]-diazepam) Radioligand_Prep->Incubation Test_Compound_Prep Test Compound Dilutions (this compound, Ajmalicine, Corynanthine) Test_Compound_Prep->Incubation Separation Separation of Bound and Free Radioligand (e.g., Filtration) Incubation->Separation Quantification Quantification of Bound Radioactivity (Scintillation Counting) Separation->Quantification Competition_Curve Generation of Competition Curve Quantification->Competition_Curve IC50_Determination Determination of IC50 Competition_Curve->IC50_Determination Ki_Calculation Calculation of Ki (Cheng-Prusoff equation) IC50_Determination->Ki_Calculation

Caption: A generalized workflow for determining receptor binding affinity.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited findings.

Competitive Radioligand Binding Assay for Benzodiazepine Receptors

This protocol is representative for determining the binding affinity of a test compound, such as this compound, to benzodiazepine receptors.

Objective: To determine the inhibitory constant (Ki) of a test compound for the benzodiazepine receptor.

Materials:

  • Membrane Preparation: Rat brain cortex homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to obtain a membrane pellet.

  • Radioligand: [3H]-diazepam or [3H]-flumazenil.

  • Test Compound: this compound, ajmalicine, or corynanthine dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Non-specific Binding Control: A high concentration of a known benzodiazepine receptor ligand (e.g., 10 µM diazepam).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation vials and scintillation fluid.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of non-specific binding control (for non-specific binding).

    • 50 µL of serially diluted test compound.

  • Add 50 µL of radioligand at a concentration near its Kd to all wells.

  • Add 100 µL of the membrane preparation (containing a specific amount of protein, e.g., 100-200 µg) to all wells.

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assay for α1-Adrenergic Receptor Antagonism (Calcium Mobilization)

This protocol measures the ability of a compound to antagonize the agonist-induced increase in intracellular calcium, a hallmark of α1-adrenergic receptor activation.

Objective: To determine the functional potency of a test compound as an α1-adrenergic receptor antagonist.

Materials:

  • Cell Line: A cell line stably expressing the human α1-adrenergic receptor subtype of interest (e.g., HEK293 or CHO cells).

  • Fluorescent Calcium Indicator: A calcium-sensitive dye such as Fura-2 AM or Fluo-4 AM.

  • Agonist: A known α1-adrenergic receptor agonist (e.g., phenylephrine (B352888) or norepinephrine).

  • Test Compound: Ajmalicine or corynanthine, serially diluted.

  • Assay Buffer: A physiological salt solution (e.g., Hank's Balanced Salt Solution with calcium and magnesium).

  • 96- or 384-well black-walled, clear-bottom microplates.

  • A fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to adhere and grow to a confluent monolayer.

  • Dye Loading: Remove the culture medium and load the cells with the fluorescent calcium indicator by incubating them with the dye solution for a specific time (e.g., 30-60 minutes) at 37°C.

  • Washing: Wash the cells with assay buffer to remove excess dye.

  • Compound Pre-incubation: Add the serially diluted test compound to the wells and incubate for a defined period (e.g., 15-30 minutes) to allow for receptor binding.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Initiate kinetic reading of fluorescence and, after establishing a stable baseline, add the agonist to all wells.

  • Continue to measure the fluorescence intensity over time to capture the agonist-induced calcium transient.

Data Analysis:

  • Determine the peak fluorescence response for each well.

  • Plot the agonist-induced response as a function of the test compound concentration.

  • Fit the data to a suitable dose-response model to determine the IC50 value of the antagonist.

  • The Schild analysis can be used to determine the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's dose-response curve.

Conclusion

The heteroyohimbine alkaloids this compound, ajmalicine, and corynanthine exhibit distinct pharmacological profiles. This compound shows a notable affinity for benzodiazepine receptors, suggesting potential as a modulator of the GABAergic system. In contrast, ajmalicine and corynanthine are established α1-adrenergic receptor antagonists, contributing to their antihypertensive properties. The stereochemistry of these molecules plays a critical role in determining their receptor selectivity and functional activity.

Further research is warranted to obtain a complete and directly comparative dataset of the binding affinities and functional potencies of these alkaloids across a wider range of receptors. Such studies would provide a more comprehensive understanding of their structure-activity relationships and help to elucidate their full therapeutic potential. The experimental protocols provided in this guide offer a framework for conducting such investigations.

Validating Mayumbine's In Vivo Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mayumbine, a heteroyohimbine alkaloid and a stereoisomer of ajmalicine, has been identified as a ligand for the benzodiazepine (B76468) receptor. While in vitro studies have demonstrated its potential, a comprehensive understanding of its in vivo mechanism of action is crucial for its development as a therapeutic agent. This guide provides a comparative analysis of this compound's known activity with that of well-established compounds targeting similar pathways, namely the α2-adrenoceptor antagonists Yohimbine (B192690) and Mianserin. Due to the limited availability of in vivo data for this compound, this guide will leverage its in vitro profile and compare it against the extensively documented in vivo effects of the selected alternatives.

Comparative Analysis of Mechanism of Action

This compound's primary identified molecular target is the benzodiazepine (BZD) binding site on the GABA-A receptor. In contrast, Yohimbine and Mianserin are well-characterized α2-adrenoceptor antagonists. Blockade of α2-adrenoceptors leads to an increased release of norepinephrine (B1679862), which is a key mechanism for their therapeutic effects.[[“]][2][3][4][5][6][7]

Signaling Pathway of α2-Adrenoceptor Antagonists

The following diagram illustrates the signaling pathway affected by α2-adrenoceptor antagonists like Yohimbine and Mianserin.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug NE Norepinephrine NE_vesicle NE Vesicles NE_cleft Norepinephrine NE_vesicle->NE_cleft Release alpha2_receptor α2-Adrenoceptor alpha2_receptor->NE_vesicle Inhibits Release (Negative Feedback) NE_cleft->alpha2_receptor Binds postsynaptic_receptor Adrenergic Receptor NE_cleft->postsynaptic_receptor response Cellular Response postsynaptic_receptor->response Yohimbine Yohimbine / Mianserin Yohimbine->alpha2_receptor Blocks

Caption: Signaling pathway of α2-adrenoceptor antagonists.

Quantitative Data Comparison

The following table summarizes the available quantitative data for this compound (in vitro) and the in vivo data for Yohimbine and Mianserin.

CompoundTargetIn Vitro Potency (IC50/Ki)In Vivo ModelEffective Dose RangeObserved In Vivo Effects
This compound Benzodiazepine ReceptorIC50 = 76 ± 3.5 nM (inhibition of [3H]-diazepam binding)[8]Not availableNot availableNot available
Yohimbine α2-AdrenoceptorKi = 0.5-5 nMVarious (rodent, human)0.5 - 5 mg/kg (rodent)Increased norepinephrine release, reversal of clonidine-induced effects, increased motor activity.[[“]][4][6]
Mianserin α2-Adrenoceptor, 5-HT2A/2C, H1Ki = 1-10 nM (α2)Rodent models of depression5 - 20 mg/kgIncreased norepinephrine and serotonin (B10506) turnover, antidepressant-like effects.[2][5][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the validation of α2-adrenoceptor antagonists and benzodiazepine receptor ligands in vivo.

In Vivo Validation of α2-Adrenoceptor Antagonism

A common in vivo model to validate the mechanism of α2-adrenoceptor antagonists involves the reversal of effects induced by an α2-adrenoceptor agonist, such as clonidine (B47849).

Experimental Workflow: Clonidine Challenge Model

start Start acclimatize Acclimatize Animals (e.g., Rats) start->acclimatize baseline Measure Baseline Parameters (e.g., locomotor activity, blood pressure) acclimatize->baseline treatment Administer Test Compound (e.g., Yohimbine, Mianserin) or Vehicle baseline->treatment clonidine Administer Clonidine (α2-agonist) treatment->clonidine measure Measure Post-treatment Parameters clonidine->measure analysis Data Analysis: Compare treatment vs. vehicle measure->analysis end End analysis->end

Caption: Workflow for the clonidine challenge model.

Protocol Details:

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

  • Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment to minimize stress.

  • Baseline Measurement: Parameters such as locomotor activity (using an open-field test) and blood pressure are recorded before any drug administration.

  • Drug Administration: The test compound (e.g., Yohimbine, Mianserin) or vehicle is administered intraperitoneally (i.p.) or orally (p.o.).

  • Clonidine Challenge: After a specific pretreatment time (e.g., 30 minutes), clonidine (an α2-adrenoceptor agonist) is administered to induce measurable effects like sedation (decreased locomotor activity) and hypotension.

  • Post-treatment Measurement: The same parameters are measured again at various time points after clonidine administration.

  • Data Analysis: The ability of the test compound to reverse the clonidine-induced effects is statistically analyzed.

In Vivo Validation of Benzodiazepine Receptor Ligands

For compounds targeting the benzodiazepine receptor, in vivo validation often involves assessing their effects on anxiety, sedation, and convulsions.

Experimental Workflow: Elevated Plus Maze for Anxiolytic Activity

start Start acclimatize Acclimatize Animals (e.g., Mice) start->acclimatize treatment Administer Test Compound (e.g., this compound) or Vehicle or Positive Control (Diazepam) acclimatize->treatment epm_test Place Animal in Center of Elevated Plus Maze treatment->epm_test record Record Behavior for a Set Duration (e.g., 5 minutes): Time in open/closed arms, number of entries epm_test->record analysis Data Analysis: Compare time in open arms between groups record->analysis end End analysis->end

References

A Comparative Guide to the Structure and Function of Mayumbine and Zolpidem

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural and functional properties of mayumbine and zolpidem, two compounds that interact with the central nervous system. While zolpidem is a well-characterized sedative-hypnotic, this compound, a natural alkaloid, remains less extensively studied. This document summarizes the current experimental data to facilitate a clear understanding of their similarities and differences.

Chemical Structures

This compound is a heteroyohimbine alkaloid, a class of naturally occurring indole (B1671886) alkaloids. Its complex pentacyclic structure is characteristic of this family.

Zolpidem is an imidazopyridine derivative, structurally distinct from classical benzodiazepines, though it also acts on the GABA-A receptor.

(Note: 2D chemical structures would be presented here in a publication format.)

Functional Comparison

Zolpidem is a well-established positive allosteric modulator of GABA-A receptors, exhibiting a pronounced selectivity for subtypes containing the α1 subunit.[1][2] This selectivity is thought to underlie its potent sedative-hypnotic effects with relatively weak anxiolytic, myorelaxant, and anticonvulsant properties.[2] this compound has been identified as a ligand for the benzodiazepine (B76468) receptor site on the GABA-A receptor complex.[3] Limited evidence suggests it may act as a partial agonist at these sites.

A detailed quantitative comparison of the binding affinities and functional potencies of this compound and zolpidem is presented in the tables below. It is important to note that the available data for this compound is significantly less comprehensive than for zolpidem.

Table 1: Comparative Binding Affinities at GABA-A Receptor Subtypes
CompoundReceptor SubtypeKᵢ (nM)Notes
Zolpidem α1β2γ220High affinity[1]
α1β3γ241[2]High affinity
α2β1γ2400Medium affinity[1]
α2β2γ2765[2]Medium affinity
α3β1γ2400Medium affinity[1]
α5β2γ2≥5000Very low affinity[1]
This compound Rat Brain HomogenateIC₅₀ = 76 ± 3.5Inhibition of [³H]-diazepam binding. Subtype specificity not determined.
α1β2γ2Data not available
α2β2γ2Data not available
α3β2γ2Data not available
α5β2γ2Data not available

Kᵢ (Inhibition constant) and IC₅₀ (Half-maximal inhibitory concentration) values are measures of binding affinity. A lower value indicates a higher affinity.

Table 2: Functional Activity at GABA-A Receptors
CompoundFunctional EffectEC₅₀ (nM)Receptor Subtype / PreparationMaximal Potentiation
Zolpidem Positive Allosteric Modulator33Purkinje neurons (predominantly α1)[4]189%[4]
195Striatal neurons (predominantly α2/α3)[4]236%[4]
~80Recombinant α1β2γ2Data not available[5]
This compound Suggested Partial AgonistData not availableRat Brain HomogenateData not available

EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum.

Mechanism of Action and Signaling Pathways

Zolpidem binds to the benzodiazepine site located at the interface of the α and γ subunits of the GABA-A receptor.[6] This binding allosterically increases the affinity of the receptor for its endogenous ligand, γ-aminobutyric acid (GABA). The enhanced GABA binding leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. Zolpidem's preference for α1-containing GABA-A receptors is a key determinant of its sedative-hypnotic profile.[1]

The precise signaling pathway of this compound is less clear due to a lack of detailed studies. As a ligand of the benzodiazepine receptor, it is presumed to bind to the same α/γ subunit interface as zolpidem. Its suggested partial agonist activity implies that it would also enhance GABA-ergic neurotransmission, but likely to a lesser degree than a full agonist.

Zolpidem_Signaling_Pathway cluster_neuron Postsynaptic Neuron cluster_extracellular Synaptic Cleft GABA_A_Receptor GABA-A Receptor (α1βxγ2) Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Reduced_Excitability Reduced Neuronal Excitability (Sedation) Hyperpolarization->Reduced_Excitability Zolpidem Zolpidem Zolpidem->GABA_A_Receptor Binds to α1 subunit (Positive Allosteric Modulation) GABA GABA GABA->GABA_A_Receptor Binds Mayumbine_Signaling_Pathway cluster_neuron Postsynaptic Neuron cluster_extracellular Synaptic Cleft GABA_A_Receptor GABA-A Receptor Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability This compound This compound This compound->GABA_A_Receptor Binds to Benzodiazepine Site (Suggested Partial Agonist) GABA GABA GABA->GABA_A_Receptor Binds Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Homogenization Tissue Homogenization Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Centrifugation2 High-Speed Centrifugation Centrifugation1->Centrifugation2 Washing Membrane Washing Centrifugation2->Washing Protein_Assay Protein Quantification Washing->Protein_Assay Incubation Incubation with Radioligand & Test Compound Protein_Assay->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Determination IC50 Determination Counting->IC50_Determination Ki_Calculation Ki Calculation IC50_Determination->Ki_Calculation

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Mayumbine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical compounds are fundamental to ensuring laboratory safety and environmental stewardship. Mayumbine, a heteroyohimbine alkaloid, requires careful handling and disposal due to its biological activity.[1][2][3][4] In the absence of specific disposal protocols for this compound, a cautious and informed approach based on established guidelines for the disposal of hazardous chemical waste is imperative. This document outlines the necessary procedures for the proper disposal of this compound, ensuring compliance and safety.

This compound: Chemical and Safety Data

A clear understanding of a compound's properties is the first step toward safe handling and disposal. Below is a summary of key information for this compound.

PropertyValue
Chemical Name This compound
CAS Number 25532-45-0[5]
Molecular Formula C21H24N2O3[5]
Molecular Weight 352.4 g/mol [5]
Chemical Class Heteroyohimbine Alkaloid[1][4]
Appearance Powder[5]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[5]
Storage Desiccate at -20°C[5]

It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.

Core Principle: Management of Hazardous Waste

This compound and any materials contaminated with it must be treated as hazardous chemical waste.[6][7] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste streams.[8][9] The guiding principle is to segregate, securely contain, and arrange for professional disposal to prevent environmental contamination and ensure personnel safety.

Step-by-Step Disposal Protocol

The following protocol provides a systematic guide for the safe disposal of this compound and associated waste.

1. Personal Protective Equipment (PPE): Before initiating any disposal procedures, it is mandatory to wear appropriate PPE to minimize exposure.[6][7]

  • Gloves: Chemical-resistant gloves, such as nitrile gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a respirator may be necessary.

2. Waste Segregation and Collection: Proper segregation of waste streams is critical to prevent dangerous chemical reactions and to facilitate proper disposal.[7][10]

  • Solid Waste:

    • Collect pure this compound powder, contaminated weighing papers, pipette tips, and other contaminated disposable labware in a dedicated, robust, and clearly labeled hazardous waste container.[6][8]

    • The container must be compatible with the chemical and have a secure, tight-fitting lid.[8][9][11]

  • Liquid Waste:

    • Organic Solvents: Solutions of this compound in organic solvents (e.g., DMSO, dichloromethane) should be collected in a designated, leak-proof hazardous waste container for organic solvent waste.[6][7][8] Do not mix with incompatible waste streams.

    • Aqueous Solutions: Aqueous solutions containing this compound must not be poured down the drain.[7] They should be collected in a separate, labeled container for aqueous hazardous waste.

  • Contaminated Sharps:

    • Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-proof sharps container.[6]

  • Empty Containers:

    • Original containers of this compound should be triple-rinsed with a suitable solvent.[11][12] The rinsate must be collected and disposed of as hazardous liquid waste.[11] After rinsing and air-drying in a fume hood, the defaced container may be disposed of with regular laboratory glass or plastic waste, in accordance with institutional policies.[12]

3. Labeling: All hazardous waste containers must be clearly and accurately labeled.[6][8] The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity of the waste

  • The date of accumulation

  • The name of the principal investigator or laboratory contact information

4. Storage: Store sealed and labeled hazardous waste containers in a designated, secure hazardous waste accumulation area within the laboratory.[6][9] This area should be away from general lab traffic, ignition sources, and incompatible materials.

5. Disposal: The final step is the removal and disposal of the hazardous waste by trained professionals.

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][7]

  • Always follow all institutional, local, state, and federal regulations for hazardous waste disposal.[6][12]

Experimental Protocols

No specific experimental protocols for the disposal of this compound were found in the search results. The provided step-by-step disposal protocol is based on established best practices for the management of hazardous laboratory chemicals, particularly alkaloids.[6][7][8]

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Mayumbine_Disposal_Workflow start_end start_end process process decision decision waste_container waste_container ehs ehs start Start: this compound Waste Generation ppe Wear Appropriate PPE start->ppe identify_waste Identify Waste Type ppe->identify_waste is_solid Solid? identify_waste->is_solid is_liquid Liquid? is_solid->is_liquid No solid_waste Collect in Labeled Solid Waste Container is_solid->solid_waste Yes is_sharp Sharp? is_liquid->is_sharp No liquid_waste Collect in Labeled Liquid Waste Container is_liquid->liquid_waste Yes sharp_waste Dispose in Labeled Sharps Container is_sharp->sharp_waste Yes store Store in Designated Hazardous Waste Area is_sharp->store No solid_waste->store liquid_waste->store sharp_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Mayumbine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with Mayumbine. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

This compound, an indole (B1671886) alkaloid, presents potential health hazards if not handled correctly. It may be harmful if inhaled, swallowed, or absorbed through the skin, and can cause irritation to the skin and eyes. The following guidelines offer a procedural, step-by-step approach to minimize exposure and manage risks associated with its handling, from initial preparation to final disposal.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) is the first line of defense against exposure to this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Dry Powder) Safety glasses with side shields or chemical splash gogglesTwo pairs of powder-free nitrile glovesDisposable lab coat or gownHalf-mask respirator with P100 (or N100/R100) particulate filters. For higher concentrations or longer duration, a Powered Air-Purifying Respirator (PAPR) is recommended.
Solution Preparation Chemical splash gogglesTwo pairs of powder-free nitrile glovesDisposable lab coat or gownNot generally required if performed in a certified chemical fume hood.
Experimental Procedures Chemical splash gogglesNitrile glovesLab coatNot generally required if performed in a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or coverallsHalf-mask respirator with P100 (or N100/R100) particulate filters or PAPR.
Waste Disposal Chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesLab coat and chemical-resistant apronNot generally required if handling sealed waste containers.

Operational Plan: From Weighing to Experimentation

A structured workflow is crucial for safely handling potent compounds like this compound. The following diagram outlines the key steps, from initial preparation to the execution of an experimental procedure, based on a typical synthetic chemistry workflow.

Mayumbine_Handling_Workflow Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_weighing Weighing cluster_solution Solution Preparation cluster_experiment Experimental Procedure A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Weigh this compound in a Ventilated Balance Enclosure or Fume Hood B->C D Use Anti-Static Weighing Paper/Boat C->D E Carefully Transfer Weighed this compound to a Flask D->E F Add Solvent Slowly to Avoid Dusting E->F G Conduct Experiment in a Certified Chemical Fume Hood F->G H Monitor for any Spills or Splashes G->H I Decontaminate Work Area and Equipment H->I End of Procedure Mayumbine_Disposal_Plan Figure 2: this compound Waste Disposal Pathway cluster_collection Waste Collection cluster_containerization Containerization cluster_disposal Final Disposal A Solid Waste (gloves, paper towels, etc.) D Sealable, Labeled Hazardous Waste Bag A->D B Liquid Waste (solvents, reaction mixtures) E Sealable, Labeled, Chemically-Resistant Waste Bottle B->E C Sharps (needles, contaminated glassware) F Puncture-Resistant, Labeled Sharps Container C->F G Store in Designated Hazardous Waste Accumulation Area D->G E->G F->G H Arrange for Pickup by Certified Hazardous Waste Vendor G->H

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Mayumbine
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